3-Chloro-6-methoxyquinolin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOZYLIMZPTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590603 | |
| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-72-0 | |
| Record name | 3-Chloro-6-methoxy-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426842-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxyquinolin-4-ol
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-chloro-6-methoxyquinolin-4-ol, a quinoline derivative of significant interest to researchers and professionals in drug development. The synthesis is presented in two primary stages: the formation of the core intermediate, 6-methoxyquinolin-4-ol, via the Gould-Jacobs reaction, followed by a regioselective chlorination at the C3 position.
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities has made them a focal point in medicinal chemistry. The specific target of this guide, this compound, possesses a substitution pattern that makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Part 1: Synthesis of the 6-Methoxyquinolin-4-ol Intermediate via the Gould-Jacobs Reaction
The initial and crucial phase of this synthesis is the construction of the 6-methoxyquinolin-4-ol core. For this, the Gould-Jacobs reaction offers a reliable and well-established methodology.[1] This reaction facilitates the preparation of 4-hydroxyquinolines from anilines and a malonic ester derivative.[2]
The selection of 4-methoxyaniline as the starting aniline derivative and diethyl ethoxymethylenemalonate as the three-carbon synthon is a strategic choice. The electron-donating nature of the methoxy group at the para-position of the aniline enhances the nucleophilicity of the aromatic ring, thereby facilitating the subsequent cyclization step. Diethyl ethoxymethylenemalonate is an ideal reagent as it provides the necessary carbon framework to form the pyridine ring of the quinoline system without introducing a substituent at the 2-position.
The Gould-Jacobs reaction proceeds through a sequence of steps: initial condensation of the aniline with the malonic ester derivative, followed by a thermally induced cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the desired 4-hydroxyquinoline.[2]
Experimental Protocol: Synthesis of 6-Methoxyquinolin-4-ol
Step 1: Condensation of 4-Methoxyaniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization, Saponification, and Decarboxylation
-
The crude anilidomethylenemalonate intermediate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
The mixture is heated to approximately 250 °C to induce thermal cyclization. This step is typically complete within 30-60 minutes.
-
After cooling, the reaction mixture is treated with a solution of sodium hydroxide (e.g., 10% aqueous solution) and heated to reflux to saponify the ester group.
-
The resulting solution is then acidified with a mineral acid (e.g., hydrochloric acid) to induce decarboxylation and precipitate the 6-methoxyquinolin-4-ol product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Gould-Jacobs Pathway
Caption: Gould-Jacobs synthesis of 6-methoxyquinolin-4-ol.
Part 2: Regioselective C3-Chlorination of 6-Methoxyquinolin-4-ol
With the successful synthesis of the 6-methoxyquinolin-4-ol core, the next critical step is the introduction of a chlorine atom at the C3 position. The electronic properties of the quinolin-4-ol system, with electron-donating groups at positions 4 (-OH) and 6 (-OCH3), direct electrophilic substitution to the electron-rich C3 position. For this transformation, N-chlorosuccinimide (NCS) is an effective and readily available chlorinating agent.[3]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The succinimidyl cation, or a related chlorinated species generated in situ, acts as the electrophile, attacking the electron-rich C3 position of the quinoline ring.
Experimental Protocol: C3-Chlorination
-
In a suitable reaction vessel, dissolve 6-methoxyquinolin-4-ol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid this compound is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizing the C3-Chlorination Pathway
Caption: C3-Chlorination of 6-methoxyquinolin-4-ol.
Summary of Reagents and Conditions
| Step | Starting Material | Reagents | Solvent | Conditions | Product |
| 1 | 4-Methoxyaniline | Diethyl ethoxymethylenemalonate | None | 100-110 °C | Anilidomethylenemalonate Intermediate |
| 2 | Anilidomethylenemalonate Intermediate | 1. High-boiling solvent (e.g., Diphenyl ether) 2. NaOH (aq) 3. HCl (aq) | Diphenyl ether | 1. ~250 °C 2. Reflux 3. Acidification | 6-Methoxyquinolin-4-ol |
| 3 | 6-Methoxyquinolin-4-ol | N-Chlorosuccinimide (NCS) | DMF or Acetonitrile | Room Temperature | This compound |
Conclusion
The synthetic pathway detailed in this guide, employing the Gould-Jacobs reaction for the quinoline core formation followed by a direct C3-chlorination, represents an efficient and logical approach to this compound. The choice of readily available starting materials and well-established reaction protocols enhances the practicality of this synthesis for laboratory-scale and potentially scalable production. The strategic application of fundamental organic chemistry principles, such as directing group effects in electrophilic aromatic substitution, underpins the success of this synthetic route. This guide provides a solid foundation for researchers and drug development professionals to access this valuable quinoline intermediate.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Royal Society of Chemistry. N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. [Link]
-
MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
-
ResearchGate. Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]
-
ResearchGate. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. [Link]
-
Porphyrin Systems. 6-Methoxyquinolin-4-ol. [Link]
Sources
physicochemical properties of 3-Chloro-6-methoxyquinolin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a foundational structure in numerous pharmaceuticals, and understanding the physicochemical properties of its analogues is paramount for the design and optimization of novel therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential applications. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers engaged in the exploration of quinoline-based compounds.
Core Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for optimizing its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data from closely related analogues.
Structural and Molecular Data
The molecular structure of this compound combines the heterocyclic quinoline core with a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position. These substitutions are crucial as they modulate the molecule's electronic distribution, polarity, and hydrogen bonding capabilities, thereby influencing its solubility, stability, and interactions with biological targets.
| Property | Value / Inferred Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | (Calculated) |
| Molecular Weight | 210.63 g/mol | (Calculated) |
| CAS Number | 426842-72-0 | [3][4] |
| Appearance | Likely a solid crystalline powder | Inferred from similar compounds[5] |
| Melting Point | Not available. Expected to be relatively high due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. | N/A |
| Boiling Point | Not available. Expected to be >300 °C. | Inferred from similar compounds[5] |
| pKa | Not available. The 4-ol group confers acidic properties, while the quinoline nitrogen is a weak base.[2] | N/A |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be low in water due to its largely aromatic and hydrophobic structure. The introduction of chloro and methoxy groups can influence solubility; for instance, studies on related quinolones have shown that a 6-chloro-7-methoxy substitution pattern can improve aqueous solubility in select analogues.[6] Its solubility is predicted to be higher in polar organic solvents like DMSO, DMF, and alcohols.
A systematic approach to determining solubility is essential for drug development.
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to pellet any remaining solid.
-
Quantification: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Synthesis and Purification
Proposed Synthetic Pathway
A common approach involves the cyclization of an aniline derivative followed by chlorination. The workflow below illustrates a potential multi-step synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
This protocol is a representative procedure based on the chlorination of a quinolin-4-ol precursor.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor, 6-methoxyquinolin-4-ol, in an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-6 hours). The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Precipitation: Slowly and cautiously pour the residue onto crushed ice. Neutralize the acidic solution by adding an aqueous base (e.g., 50% NaOH or K₂CO₃ solution) until the pH is approximately 8.[5][10] This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) to yield the pure this compound.[5][11]
Analytical Characterization
The definitive identification and purity assessment of this compound requires a combination of spectroscopic and chromatographic techniques.
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound and for quantification in various assays.[12] Reverse-phase HPLC is typically employed for quinoline derivatives.[7][12]
-
System Preparation: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample solution. Elute the compound using a linear gradient, for example, starting from 10% acetonitrile to 90% acetonitrile over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength, which can be determined from a UV-Vis spectrum (typically between 220-350 nm for quinolines).[7][13]
-
Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure of the compound.
UV-Vis spectroscopy is useful for confirming the presence of the quinoline chromophore and for determining an optimal wavelength for HPLC detection. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region.[14]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µg/mL) in a UV-transparent solvent, such as methanol or ethanol.
-
Measurement: Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[15]
-
Interpretation: The spectrum is expected to show distinct absorption maxima (λ_max_) characteristic of the substituted quinoline ring system.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. 1H and 13C NMR spectra will confirm the connectivity of atoms and the presence of all functional groups.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the hydroxyl proton.[16][17] The exact chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the quinoline core and the methoxy group.[18]
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.[18] The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.63, with a characteristic isotopic pattern due to the presence of the chlorine atom.
Integrated Analytical Workflow
The characterization of a newly synthesized compound follows a logical progression of techniques to confirm its identity, purity, and structure.
Caption: Integrated workflow for the purification and characterization of this compound.
Conclusion
This compound represents a valuable scaffold for chemical and pharmaceutical research. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The outlined protocols, grounded in established methodologies for related quinoline derivatives, offer a robust starting point for researchers. A thorough understanding of these properties is the cornerstone of rational drug design, enabling the development of novel quinoline-based therapeutics with optimized efficacy and safety profiles.
References
- Journal of Chromatography A. (2017).
- MDPI. (2021). New Synthetic Quinoline (Qui)
- MDPI. (2021).
- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- BenchChem. A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
- IOP Publishing. (2025).
- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
- Novelty Journals. (2022).
- The Royal Society of Chemistry.
- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- The Royal Society of Chemistry.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- BenchChem. physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
- NIH. (2015). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
- BLD Pharm. 426842-72-0|this compound.
- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- PubChem. 3-Chloroquinoline.
- PubChem. 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine.
- Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.
- NIH. 4-Chloro-6,7-dimethoxyquinoline.
- Springer. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.
- Indian Academy of Sciences. (1984).
- BLD Pharm. 733808-34-9|3-Chloro-6-methoxyquinoline-4-carbaldehyde.
- Arctom. CAS NO. 426842-72-0 | this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. 426842-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 12. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Chloro-6-methoxyquinolin-4-ol (CAS: 426842-72-0): A Key Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among the vast library of quinoline derivatives, 3-Chloro-6-methoxyquinolin-4-ol stands out as a pivotal intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring a reactive chloro group at the 3-position, an electron-donating methoxy group at the 6-position, and a hydroxyl group at the 4-position, offers a versatile platform for structural modifications and the exploration of new chemical space. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 426842-72-0, is a heterocyclic organic compound.[4][5][6] Its core structure is a quinolin-4-ol, which can exist in tautomeric equilibrium with its quinolin-4(1H)-one form. The presence of the methoxy group at the 6-position influences the electron density of the aromatic system, while the chloro group at the 3-position serves as a key functional handle for further chemical transformations.
| Property | Value | Source |
| CAS Number | 426842-72-0 | [4][5][6] |
| Molecular Formula | C₁₀H₈ClNO₂ | [4][7] |
| Molecular Weight | 209.63 g/mol | [5][7] |
| Appearance | Reported as a clear oily liquid or solid | [4] |
| Purity | Typically ≥97% | [4] |
| SMILES Code | COc1cc2c(cc1)N=CC(Cl)=C2O | [7] |
Synthesis of this compound: A Strategic Approach
The synthesis of 3-substituted quinolin-4-ones can be approached through various synthetic strategies.[1] A plausible and efficient route to this compound involves a multi-step sequence starting from readily available precursors. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds to form quinoline scaffolds.[8][9][10] While a direct, single-step synthesis of the title compound is not extensively documented, a logical synthetic pathway can be constructed based on established methodologies.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis.
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine and diethyl malonate in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation and filter the solid product.
-
Wash the crude product with hexane and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Step 2: Synthesis of 6-Methoxyquinolin-4-ol
This step involves the hydrolysis of the ester followed by decarboxylation.
-
Suspend the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylate salt. Monitor the reaction by TLC.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.
-
Filter, wash with water, and dry the carboxylic acid intermediate.
-
For decarboxylation, heat the carboxylic acid in a high-boiling point solvent like diphenyl ether to around 245 °C until the evolution of CO₂ ceases.[11]
-
Cool the mixture and precipitate the product by adding hexane. Filter and wash the solid to obtain 6-methoxyquinolin-4-ol.
Step 3: Synthesis of this compound
The final step involves the chlorination at the 3-position, which can be achieved using a Vilsmeier-Haack type reagent.
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
To this pre-formed reagent, add the 6-methoxyquinolin-4-ol portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.[10] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess reagent.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8, which will precipitate the crude product.[8]
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. While actual spectra are not publicly available in the initial search, the expected spectral features can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (around 3.9 ppm), and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the chlorine atom will be shifted downfield, and the carbon bearing the hydroxyl group will also have a characteristic chemical shift. The methoxy carbon will appear as a singlet around 55-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. A C-O stretching band for the methoxy group will be present around 1250 cm⁻¹.
The combined interpretation of these spectra would provide unambiguous confirmation of the structure of this compound.[12][13][14][15][16]
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][17][18][19][20][21] The specific substitution pattern of this compound makes it a highly attractive starting material for the synthesis of novel drug candidates.
Caption: Potential derivatization pathways and associated biological activities.
The reactive chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols. This enables the generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the 3-chloroquinoline moiety can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), providing access to more complex molecular architectures.
The 6-methoxy group is a common feature in many biologically active natural products and synthetic drugs. It can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. The 4-hydroxyl group can act as a hydrogen bond donor and can be further functionalized, for instance, through etherification or esterification, to fine-tune the compound's properties.
Given that quinolin-4-one derivatives are known to act as anticancer agents, and chloro-substituted quinolines have shown potent antimicrobial and antimalarial activity, this compound represents a promising starting point for the development of novel therapeutics in these areas.[1][17][22]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure and multiple points for functionalization make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. The insights provided in this technical guide regarding its synthesis, characterization, and potential applications are intended to support researchers in leveraging this important intermediate for the development of the next generation of therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for advancing the field of medicine.
References
- Benchchem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
- Desai, N. C., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2005;44(11):2377-2382.
- Patel, H. M., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. 2012;22(3):376-80.
- BOC Sciences. This compound cas no.426842-72-0. LookChem.
- ChemicalBook. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5.
- Siddappa, K., & Kumar, C. S. A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):446-464.
- BLD Pharm. 426842-72-0|this compound.
- Arctom. CAS NO. 426842-72-0 | this compound.
- Ambeed. 426842-72-0|this compound.
- ChemBK. 6-Methoxy-4-hydroxyquinoline.
- Sigma-Aldrich. This compound | 426842-72-0.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2023;28(14):5439.
- ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. 2024;29(5):986.
- NIH. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. 2024;29(9):2024.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2021;26(19):5917.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2021;26(19):5917.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023;39(4).
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.
- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- PubMed Central. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. 2020;10:e0227193.
- PubMed. Biological activities of quinoline derivatives. 2011;21(2):223-9.
- ACS Publications. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. 1977;20(6):839-841.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2021;26(11):3296.
- PubChem. 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine.
- PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. 2012;55(15):6846-54.
- ChemicalBook. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3.
- Enamine. Compound 3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- PubMed Central. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. 2017;10(4):463-472.
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]
- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
YouTube. Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. Available from: [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
- Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.426842-72-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. 426842-72-0|this compound|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 426842-72-0|this compound| Ambeed [ambeed.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5 [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3-Chloro-6-methoxyquinolin-4-ol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical property of solubility. For a compound to exert its therapeutic effect, it must first be effectively absorbed and distributed throughout the body, a process fundamentally governed by its ability to dissolve in physiological media. 3-Chloro-6-methoxyquinolin-4-ol, a quinoline derivative, represents a scaffold of significant interest in medicinal chemistry, with the quinoline core being a constituent of numerous approved pharmaceuticals. Understanding and predicting the solubility of such compounds in various organic solvents is paramount for synthetic chemists and formulation scientists. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions throughout the drug development pipeline.
Theoretical Framework for Solubility: A Predictive Analysis of this compound
The solubility of a compound is dictated by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The age-old adage of "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another. To anticipate the solubility behavior of this compound, we must first dissect its molecular structure and predicted properties.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Solubility |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a preference for organic environments over aqueous ones. This points towards better solubility in less polar organic solvents. |
| pKa (Acid Dissociation Constant) | ~7.5 - 8.5 (for the hydroxyl group) | The phenolic hydroxyl group imparts acidic character. In basic solvents, deprotonation can occur, leading to the formation of a more polar salt and potentially increasing solubility. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond can enhance solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (2 from the quinoline nitrogens and 1 from the methoxy oxygen) | The presence of multiple hydrogen bond acceptors can facilitate interactions with a range of solvents. |
Interpreting the Molecular Structure for Solubility Prediction
The structure of this compound presents a molecule of dual character. The quinoline ring system is largely aromatic and hydrophobic, contributing to its lipophilicity. The chloro and methoxy groups further enhance this nonpolar character. Conversely, the hydroxyl group at the 4-position introduces a polar, hydrogen-bonding capable moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's ability to interact with both the nonpolar and polar regions of the molecule.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the nonpolar quinoline core will have favorable van der Waals interactions, the energetic penalty of disrupting the hydrogen bonding network of the solid-state compound to solvate the polar hydroxyl group will be significant.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess dipoles that can interact favorably with the polar functional groups of the molecule. Solvents like DMSO, being strong hydrogen bond acceptors, are anticipated to be effective at solvating the hydroxyl group, leading to good solubility.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl group of this compound. Therefore, good solubility is expected in these solvents. The overall solubility will be a balance between the favorable interactions with the hydroxyl group and the solvation of the less polar quinoline backbone.
Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method
To obtain definitive and reliable solubility data, an experimental approach is essential. The equilibrium or thermodynamic shake-flask method is widely regarded as the gold standard for determining the solubility of a crystalline compound.[1][2] This method ensures that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Experimental Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance) and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.
-
-
Separation of the Saturated Solution from Undissolved Solid:
-
Once equilibrium is established, cease agitation and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible filter (e.g., PTFE).
-
-
Quantification of the Solute Concentration:
-
Dilute the obtained saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Diagram of the Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table of Common Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |
| Nonpolar | n-Hexane | 0.1 | None |
| Toluene | 2.4 | None | |
| Polar Aprotic | Diethyl Ether | 2.8 | Acceptor |
| Ethyl Acetate | 4.4 | Acceptor | |
| Acetone | 5.1 | Acceptor | |
| Acetonitrile | 5.8 | Acceptor | |
| Dimethylformamide (DMF) | 6.4 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |
| Polar Protic | n-Butanol | 3.9 | Donor & Acceptor |
| Isopropanol | 3.9 | Donor & Acceptor | |
| Ethanol | 4.3 | Donor & Acceptor | |
| Methanol | 5.1 | Donor & Acceptor |
Example Data Table for this compound Solubility
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Experimental Data to be Filled | ||||
Interpreting the results involves correlating the measured solubilities with the properties of the solvents. High solubility in solvents like DMSO and methanol would confirm the importance of the polar hydroxyl group in driving solvation. Conversely, low solubility in hexane and toluene would highlight the energetic cost of solvating this polar group in a nonpolar environment.
Conclusion: A Pathway to Rational Formulation Development
A thorough understanding of the solubility of this compound in a range of organic solvents is a cornerstone for its successful development. By combining theoretical predictions based on its physicochemical properties with robust experimental data from the gold-standard shake-flask method, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. This knowledge-driven approach not only enhances the efficiency of the drug development process but also lays the foundation for creating a safe and effective therapeutic product.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2020, August 5). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
-
Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
-
Frontiers in Chemistry. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). an update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]
Sources
Biological Screening of 3-Chloro-6-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This technical guide provides an in-depth exploration of the biological screening of a specific derivative, 3-Chloro-6-methoxyquinolin-4-ol. While this particular molecule is not extensively characterized in publicly available literature, its structural features suggest significant potential for anticancer and antimicrobial activities. This document outlines a comprehensive, field-proven workflow for the synthesis and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel quinoline derivatives. The guide details step-by-step experimental protocols, the rationale behind methodological choices, and data interpretation strategies, all grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, possesses a unique combination of substituents that suggests a strong potential for biological activity. The 4-hydroxyquinoline core is a known pharmacophore, and the presence of a halogen at the 3-position and a methoxy group at the 6-position can significantly influence its interaction with biological targets.
This guide provides a comprehensive framework for the initial biological evaluation of this compound, from its synthesis to a tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a modification of the Gould-Jacobs reaction.[2][3] This classical method for quinoline synthesis involves the condensation of an aniline with a malonic acid derivative, followed by cyclization.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a multi-step process starting from 4-methoxyaniline.
Step 1: Condensation
4-methoxyaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a nucleophilic substitution of the ethoxy group on the malonate derivative by the aniline nitrogen.
Step 2: Thermal Cyclization
The resulting anilinomethylenemalonate intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization. This step forms the core 4-hydroxyquinoline ring structure.
Step 3: Hydrolysis and Decarboxylation
The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation, yielding 6-methoxyquinolin-4-ol.
Step 4: Chlorination
The final step involves the regioselective chlorination at the 3-position. This can be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.
Caption: Proposed synthesis of this compound.
Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently evaluate the therapeutic potential of this compound. This cascade begins with broad primary screens for cytotoxicity and antimicrobial activity, followed by more focused secondary assays to determine potency, selectivity, and mechanism of action for any identified "hits."
Caption: Tiered biological screening cascade.
Primary Screening: Identifying Biological Activity
The initial phase of screening aims to broadly assess the cytotoxic and antimicrobial potential of this compound.
The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: A panel of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[6] Cells are to be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in cell viability indicates cytotoxic activity.
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Protocol 2: Broth Microdilution Assay
-
Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Secondary Screening: Characterization of "Hits"
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary screening for more detailed characterization.
For compounds showing anticancer activity, a full dose-response curve should be generated against a broader panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). To assess selectivity, the compound should also be tested against non-cancerous cell lines (e.g., normal human dermal fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.
Table 1: Representative Data Presentation for Anticancer Screening
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| SF-268 | Glioma | Experimental Value | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
| HDF | Normal Fibroblast | Experimental Value | > 10 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental results.[6]
Understanding the mechanism by which a compound exerts its biological effect is crucial for its further development.
For Anticancer Hits:
-
Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).[6]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Target Identification: Further studies, potentially involving proteomics or molecular docking, can help identify the specific cellular targets of the compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
For Antimicrobial Hits:
-
Bactericidal vs. Bacteriostatic: Time-kill assays can determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).
-
Target Pathway Investigation: Assays targeting specific bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication, can help elucidate the mechanism of action.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial biological screening of this compound. By following the proposed synthetic and screening strategies, researchers can efficiently assess its potential as a novel anticancer or antimicrobial agent. Positive results from this initial evaluation would warrant more extensive preclinical studies, including in vivo efficacy and toxicity assessments, to further explore its therapeutic potential. The versatility of the quinoline scaffold suggests that further structural modifications of this compound could lead to the development of even more potent and selective drug candidates.
References
-
Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link].
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link].
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].
-
El-Sayed, M. A. A., et al. (2019). Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics. International Journal of Molecular Sciences, 20(3), 723. Available at: [Link].
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link].
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link].
-
van der Heijden, J., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(8), 1435–1446. Available at: [Link].
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].
-
ResearchGate. (2020). List of indicators strains used for antimicrobial screening experiments. Available at: [Link].
-
ResearchGate. (2020). Which non-pathogenic bacterial strains are best for testing antibacterial activity in a substance?. Available at: [Link].
-
AddexBio. Cancer Cell Line Screening (CCP-58). Available at: [Link].
-
Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 19(21), 6233–6246. Available at: [Link].
Sources
- 1. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box [mdpi.com]
An In-depth Technical Guide on the Postulated Mechanism of Action of 3-Chloro-6-methoxyquinolin-4-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle, is a privileged scaffold in drug discovery, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The versatility of this scaffold allows for extensive functionalization, leading to derivatives with potent and selective effects against a multitude of pathological targets.[1] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4] The subject of this guide, 3-Chloro-6-methoxyquinolin-4-ol, is a synthetic derivative, and its strategic substitutions—a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with a 4-quinolone)—suggest a potential for significant biological activity.
Part 1: A Postulated Mechanism of Action - Dual Potential in Antimalarial and Anticancer Therapy
Given the extensive literature on quinoline derivatives, a plausible hypothesis is that this compound exhibits a dual mechanism of action, potentially targeting both malarial parasites and cancer cells. This hypothesis is based on the known activities of similar compounds.
Hypothesized Antimalarial Mechanism of Action: Disruption of Heme Detoxification
The quinoline core is famously associated with antimalarial drugs like chloroquine.[5] The proposed mechanism for this compound as an antimalarial agent centers on the disruption of the parasite's heme detoxification pathway within its acidic food vacuole.[6]
During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[6] Quinoline-based drugs are thought to interfere with this process.[7]
The proposed sequence of events is as follows:
-
Accumulation in the Food Vacuole: Due to its basic nitrogen atom, this compound is likely to become protonated and accumulate to high concentrations within the acidic environment of the parasite's food vacuole.
-
Inhibition of Hemozoin Formation: Once concentrated, the compound is hypothesized to cap the growing hemozoin crystal, preventing further polymerization of heme.[6] This leads to an accumulation of toxic, soluble heme.
-
Generation of Oxidative Stress: The excess free heme can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to parasite membranes and other essential biomolecules, ultimately causing parasite death.
Signaling Pathway: Postulated Antimalarial Action
Caption: Postulated antimalarial mechanism of this compound.
Hypothesized Anticancer Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
The quinoline scaffold is also prevalent in a number of anticancer agents.[8] For this compound, a plausible anticancer mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling pathways. Derivatives of 4-hydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines.[9][10]
Key Postulated Anticancer Activities:
-
Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Enzyme Inhibition: Certain quinoline derivatives are known to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[10] The structural features of this compound may allow it to bind to the ATP-binding site of such kinases, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Signaling Pathway: Postulated Anticancer Action
Caption: Postulated anticancer mechanism of this compound.
Part 2: Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.
Experimental Workflow: A Phased Approach
Caption: Phased experimental workflow for mechanism of action studies.
Protocol 1: In Vitro Antimalarial Activity Assessment
Objective: To determine the efficacy of this compound against Plasmodium falciparum and to investigate its effect on hemozoin formation.
Step-by-Step Methodology:
-
P. falciparum Culture: Maintain asynchronous cultures of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.
-
Drug Sensitivity Assay:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the parasite cultures and incubate for 48-72 hours.
-
Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay or a traditional Giemsa-stained blood smear count.
-
Calculate the IC50 (half-maximal inhibitory concentration) value.
-
-
Heme Polymerization Inhibition Assay:
-
Use a cell-free assay where heme is induced to polymerize into β-hematin (synthetic hemozoin).
-
Incubate various concentrations of this compound with heme under conditions that promote polymerization.
-
Quantify the amount of β-hematin formed spectrophotometrically.
-
Determine the IC50 for heme polymerization inhibition.
-
Data Presentation:
| Compound | P. falciparum (Sensitive Strain) IC50 (nM) | P. falciparum (Resistant Strain) IC50 (nM) | Heme Polymerization IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Chloroquine | Control Value | Control Value | Control Value |
Protocol 2: In Vitro Anticancer Activity and Apoptosis Assay
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines and to determine if cell death occurs via apoptosis.
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) and a non-cancerous control cell line (e.g., human fibroblasts).[9]
-
Cytotoxicity Assay:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the IC50 values for each cell line and time point.
-
-
Apoptosis Assay:
-
Treat cancer cells with the IC50 concentration of the compound.
-
Use flow cytometry with Annexin V and propidium iodide staining to differentiate between apoptotic, necrotic, and live cells.
-
Perform a Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Data Presentation:
| Cell Line | IC50 at 48h (µM) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 (Fold Change) |
| A549 (Lung Cancer) | Experimental Value | Experimental Value | Experimental Value |
| HeLa (Cervical Cancer) | Experimental Value | Experimental Value | Experimental Value |
| Fibroblasts (Control) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests a potential for significant therapeutic activity, likely as an antimalarial or anticancer agent. The proposed mechanisms, based on the well-documented activities of related quinoline compounds, provide a robust framework for guiding future research. The experimental protocols outlined in this guide offer a clear and logical path to systematically investigate and validate these hypotheses, ultimately paving the way for the potential development of a novel therapeutic agent.
References
-
Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways.[7]
-
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.[1]
-
Biological activities of quinoline derivatives - PubMed.[2]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.[3]
-
Biological Activities of Quinoline Derivatives | Bentham Science Publishers.[4]
-
Biological Activities of Quinoline Derivatives - Ingenta Connect.
-
Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed.[11]
-
Quinoline antimalarials: mechanisms of action and resistance - PubMed.[5]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.[6]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.[9]
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.[10]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Toxicological Profile of 3-Chloro-6-methoxyquinolin-4-ol: An In-depth Technical Guide for Researchers
Disclaimer: This document provides a predictive toxicological profile for 3-Chloro-6-methoxyquinolin-4-ol based on a comprehensive structure-activity relationship (SAR) analysis of quinoline and its derivatives. As of the date of this publication, no direct toxicological studies on this compound are publicly available. The information herein is intended for research and drug development professionals and should be used as a guide for further experimental investigation, not as a definitive assessment of safety.
Introduction: A Predictive Approach to a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of quinoline derivatives is, however, intrinsically linked to their toxicological profiles. This guide presents a predictive toxicological assessment of a novel compound, this compound, for which direct experimental data is not yet available.
By leveraging established toxicological data for the parent quinoline molecule and its substituted analogues, including chloro-, methoxy-, and hydroxy-quinolines, we can construct a robust, albeit predictive, profile. This structure-activity relationship (SAR) approach is a cornerstone of modern toxicology and drug discovery, enabling a proactive assessment of potential hazards and guiding the design of safer chemical entities. This document will delve into the anticipated metabolic pathways, genotoxic potential, and cytotoxic effects of this compound, providing a foundational understanding for researchers and drug development professionals.
Metabolism: A Gateway to Bioactivation and Detoxification
The metabolic fate of a xenobiotic is a critical determinant of its toxicity. For quinoline and its derivatives, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes.
The metabolism of quinoline itself involves hydroxylation at various positions and the formation of a major 5,6-dihydroxy-5,6-dihydroquinoline metabolite[1]. Chloroquine, a well-known 4-aminoquinoline, undergoes N-dealkylation by CYP enzymes to form active metabolites[2]. The presence of a methoxy group, as seen in methoxyphenamine, can lead to O-demethylation and aromatic hydroxylation[3]. 8-Hydroxyquinoline is known to be metabolized into glucuronide and sulfate conjugates[4].
Based on these precedents, a putative metabolic pathway for this compound can be proposed. The methoxy group at the 6-position is a likely site for O-demethylation, a common metabolic route for methoxy-substituted aromatics. The quinoline ring itself is susceptible to hydroxylation at various positions, and the existing hydroxyl group at the 4-position, along with any newly formed hydroxyl groups, can undergo conjugation with glucuronic acid or sulfate to facilitate excretion.
Caption: Proposed metabolic pathway for this compound.
Genotoxicity: Assessing the Potential for DNA Damage
The genotoxicity of quinoline derivatives is a significant concern, with the parent compound, quinoline, being recognized as a mutagen and a suspected carcinogen. The position and nature of substituents on the quinoline ring play a crucial role in modulating this activity.
Studies on substituted quinolines have shown that the genotoxicity can be influenced by the specific functional groups present[5]. For instance, some studies suggest that certain substitutions can either enhance or diminish the mutagenic potential. Chloroquine has shown weak mutagenic effects in some bacterial assays but was not confirmed in mammalian cell assays, suggesting a minimal genotoxic risk in humans[6].
Given the presence of a chloro-group, which is a common feature in many bioactive and sometimes toxic molecules, a cautious approach is warranted. The chloro-substituent can influence the electronic properties of the quinoline ring and its susceptibility to metabolic activation to reactive intermediates that can interact with DNA. The methoxy and hydroxyl groups may also modulate metabolic pathways, potentially leading to either detoxification or bioactivation.
Experimental Protocol: Ames Test for Mutagenicity
To experimentally assess the mutagenic potential of this compound, the bacterial reverse mutation assay (Ames test) is a standard and required first step.
Objective: To evaluate the potential of this compound and its metabolites to induce gene mutations in Salmonella typhimurium strains.
Methodology:
-
Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from induced rat liver).
-
Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range. The main experiment should include at least five different concentrations of the test compound.
-
Procedure:
-
Mix the test compound, the bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least twofold greater than the solvent control.
Cytotoxicity: Evaluating the Impact on Cell Viability
The cytotoxic potential of quinoline derivatives is well-documented and is often the basis for their therapeutic applications, particularly in cancer chemotherapy. The substituents on the quinoline ring are critical in determining the potency and cell-line specificity of the cytotoxic effects.
8-Hydroxyquinoline derivatives have demonstrated dose-dependent cytotoxicity against various human tumor cell lines, with their activity often enhanced by the co-administration of copper[6]. Chloroquine and hydroxychloroquine also exhibit cytotoxicity in a time- and dose-dependent manner across multiple cell lines[7][8][9][10][11]. Studies on 6-methoxyquinoline derivatives have also highlighted their cytotoxic potential[2][12][13][14][15][16][17][18][19].
Based on the SAR of related compounds, it is predicted that this compound will exhibit cytotoxic activity. The combination of the chloro, methoxy, and hydroxyl groups may contribute to a unique pharmacological and toxicological profile. The lipophilicity and electronic properties conferred by these substituents will influence its ability to cross cell membranes and interact with intracellular targets.
Quantitative Cytotoxicity Data of Related Quinoline Derivatives
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Quinoline | Rat | Oral | LD50 | 331 mg/kg | [20][21] |
| Quinoline | Rabbit | Dermal | LD50 | 540 mg/kg | [21] |
| 8-Hydroxyquinoline | Rat | Oral | LD50 | 1200 mg/kg | [22] |
| 8-Hydroxyquinoline | MRC-5 | - | IC50 | 6.27 µM | [23] |
| Chloroquine | H9C2 | - | CC50 (72h) | 17.1 µM | [8] |
| Chloroquine | HEK293 | - | CC50 (72h) | 9.883 µM | [8] |
| Hydroxychloroquine | Mouse | Oral | LD50 | 1240 mg/kg | [24] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Myeloma cells | - | GI50 | 14 µM | [25] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a human cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for assessing the cytotoxicity of this compound.
Structure-Activity Relationship (SAR) and Toxicological Prediction
The predicted toxicological profile of this compound is derived from the following SAR considerations:
-
Quinoline Core: The fundamental quinoline structure is associated with inherent genotoxicity and cytotoxicity.
-
3-Chloro Substituent: The presence of a chlorine atom at the 3-position is expected to increase the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with intracellular targets. Halogenation can also influence metabolic pathways, sometimes leading to the formation of reactive metabolites.
-
6-Methoxy Substituent: A methoxy group at the 6-position can be a site for O-demethylation, a common metabolic detoxification pathway. However, the resulting hydroxylated metabolite could also have its own biological activity or be a substrate for further metabolism. The electron-donating nature of the methoxy group can also influence the reactivity of the quinoline ring.
-
4-Hydroxy Substituent: The hydroxyl group at the 4-position increases the polarity of the molecule and provides a site for Phase II conjugation reactions, which generally lead to detoxification and excretion.
The interplay of these three substituents will ultimately determine the overall toxicological profile. It is plausible that the chloro group enhances the intrinsic toxicity of the quinoline scaffold, while the methoxy and hydroxyl groups provide avenues for metabolic detoxification. The balance between these opposing effects will be critical.
Caption: Structure-Activity Relationship (SAR) of this compound.
Conclusion and Future Directions
This in-depth technical guide provides a predictive toxicological profile of this compound based on a rigorous SAR analysis of related compounds. The presence of the quinoline core, along with the chloro, methoxy, and hydroxyl substituents, suggests that this compound is likely to possess biological activity and, consequently, a potential for toxicity.
The primary areas of toxicological concern are predicted to be genotoxicity and cytotoxicity. The proposed metabolic pathways suggest that the compound will undergo both Phase I and Phase II metabolism, and the balance between bioactivation and detoxification will be a key determinant of its overall safety profile.
It is imperative that the predictions laid out in this guide are validated through rigorous experimental testing. The outlined protocols for the Ames test and MTT assay provide a starting point for these investigations. Further studies, including in vivo acute toxicity testing and mechanistic studies to elucidate specific cellular targets, will be necessary to fully characterize the toxicological profile of this compound and to support its potential development as a therapeutic agent.
References
-
Quinoline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 48(12), 3983–3989.
- BenchChem. (2025). Application Notes: Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one. BenchChem.
- ScienceLab. (2010).
- Oxford Lab Fine Chem. (n.d.).
- Chang, L. C., & Chou, T. C. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(8), 927–932.
- Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 574720.
- MedChemExpress. (n.d.). 8-Hydroxyquinoline (8-Quinolinol).
- Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. bioRxiv.
- Chang, L. C., & Chou, T. C. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(8), 927–932.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
- Wang, Y., et al. (2020). Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. bioRxiv.
- Alfa Aesar. (2010).
- Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model.
- Central Drug House. (n.d.).
- Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407.
- News-Medical.Net. (2020). How toxic are chloroquine and hydroxychloroquine to cells?.
- Moore, G. P., & Klevens, R. M. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine, 38(7), 1500–1504.
- Chang, L. C., & Chou, T. C. (1999). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology, 51(8), 927–932.
- Youdim, M. B. H., et al. (n.d.). Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives....
- Kretschmer, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543.
- Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Pharmaceuticals, 15(7), 834.
- Sigma-Aldrich. (2024).
- Ruiz-Ramos, R., et al. (2021). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
- BenchChem. (2025). A Comparative Analysis of 4-Methoxyquinolin-7-amine and its Regioisomers for Researchers and Drug Development Professionals. BenchChem.
- PubChem. (n.d.). 8-Hydroxyquinoline.
- ChemSrc. (2025). hydroxychloroquine | CAS#:118-42-3.
- Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246626).
- Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE.
- Carl Roth. (2025).
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- Maryland Poison Center. (n.d.). CHLOROQUINE and HYDROXYCHLOROQUINE TOXICITY.
- Fisher Scientific. (n.d.).
- Ladero, J. M., et al. (2012). Hydroxychloroquine, a potentially lethal drug. Medicina Intensiva (English Edition), 36(3), 236–237.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463–476.
- LITFL. (n.d.). Chloroquine and Hydroxychloroquine • Toxicology Library Toxicants.
- GPAT Discussion Center. (2021, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
- Kamal, A., et al. (2010). Synthesis and Structure-Activity Relationships of Potent Antitumor Active Quinoline and Naphthyridine Derivatives. Current Medicinal Chemistry, 17(16), 1641–1664.
- BenchChem. (2025).
- PubChem. (n.d.). 6-Methoxyquinoline.
- Kumar, P., et al. (2009). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(10), 3317–3327.
- Thermo Fisher Scientific. (2010).
- Roy, S. D., et al. (1986). Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. Clinical Pharmacology & Therapeutics, 40(2), 172–177.
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 893–898.
- Obach, R. S., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(11), 1599–1608.
- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).
Sources
- 1. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Quinoline - Wikipedia [en.wikipedia.org]
- 21. actylislab.com [actylislab.com]
- 22. oxfordlabchem.com [oxfordlabchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. hydroxychloroquine | CAS#:118-42-3 | Chemsrc [chemsrc.com]
- 25. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-6-methoxyquinolin-4-ol as a Starting Material for Drug Synthesis
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-chloro-6-methoxyquinolin-4-ol stands out as a highly versatile and strategic starting material for the synthesis of complex pharmaceutical molecules, particularly in the realm of oncology. Its unique substitution pattern, featuring a reactive 4-hydroxyl group, a strategically placed chloro substituent at the 3-position, and a methoxy group influencing the electronic properties of the benzene ring, provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to leverage this key intermediate in the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of the Quinoline Core
Quinoline and its derivatives are fundamental heterocyclic scaffolds that have consistently yielded compounds with significant biological activity.[1] Their presence in pharmaceuticals spans a wide range of applications, including antibacterial, antimalarial, and anticancer therapies.[1] The 4-quinolone substructure, in particular, is a cornerstone of many potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways involved in tumor growth and proliferation.[2][3]
This compound emerges as a critical building block precisely because it provides a direct and efficient entry point to highly functionalized quinoline systems. The 4-hydroxyl group can be readily converted into a leaving group (e.g., a chloro group), activating the C4 position for nucleophilic aromatic substitution (SNAr). This reaction is paramount for introducing the diverse side chains that confer target specificity and pharmacological properties to the final drug molecule. This guide will deconstruct the chemistry of this valuable starting material, from its synthesis to its strategic application in the assembly of potent drug candidates.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's physical and chemical properties is the foundation of robust and reproducible process development.
| Property | Value |
| CAS Number | 22513-56-8 |
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to light brown solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents; soluble in DMSO and hot DMF |
Spectroscopic Signature:
-
1H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region corresponding to the protons on the quinoline core. The methoxy group typically appears as a sharp singlet around 3.8-4.0 ppm.
-
13C NMR: The carbon spectrum will show signals for the ten unique carbon atoms of the quinoline ring system, including the characteristic signal for the methoxy carbon around 56 ppm.
-
Mass Spectrometry (MS): ESI-MS will show a prominent molecular ion peak [M+H]+ at m/z 210, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for [M+H]+ and [M+2+H]+).
Synthesis of the Core Scaffold: this compound
The most convergent and widely adopted strategy for constructing the 6-methoxyquinolin-4-ol core is the Gould-Jacobs reaction, which utilizes readily available anilines.[4][5] The subsequent regioselective chlorination at the C3 position completes the synthesis of the target starting material.
Synthetic Pathway Overview
The synthesis is a three-step process starting from 4-methoxyaniline:
-
Condensation: Reaction of 4-methoxyaniline with diethyl 2-(ethoxymethylene)malonate (DEEM) to form an enamine intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to form the ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation to yield 6-methoxyquinolin-4-ol.
-
C3-Chlorination: Regioselective chlorination of the quinolone ring at the 3-position to afford the final product.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Rationale: The Gould-Jacobs reaction is a robust method for quinolone synthesis.[4] The initial condensation is a nucleophilic attack of the aniline on the electron-deficient alkene of DEEM. The subsequent thermal cyclization is a 6-electron electrocyclization that requires high temperatures, often achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[1]
-
Procedure:
-
To a flask, add 4-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture to 120-130 °C for 1 hour. Ethanol, the reaction byproduct, will distill off.
-
Slowly add the resulting crude enamine to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 250-260 °C.
-
Maintain this temperature for 30 minutes to ensure complete cyclization.
-
Cool the reaction mixture to below 100 °C and dilute with an aliphatic solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the crude ester.
-
Step 3: Synthesis of 6-Methoxyquinolin-4-ol
-
Rationale: The ester group at the 3-position is removed via a two-step hydrolysis and decarboxylation sequence. Saponification with a strong base cleaves the ester, and subsequent heating in an acidic medium drives the decarboxylation to furnish the desired quinolin-4-ol.
-
Procedure:
-
Suspend the crude ester from the previous step in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Heat the acidic mixture to 90-100 °C for 2-3 hours to effect decarboxylation (monitor CO2 evolution).
-
Cool the mixture, filter the resulting precipitate, wash with water, and dry to obtain 6-methoxyquinolin-4-ol.
-
Step 4: Synthesis of this compound
-
Rationale: The C3 position of the 4-quinolone ring is nucleophilic and can be selectively chlorinated using an electrophilic chlorine source like N-chlorosuccinimide (NCS). Acetic acid serves as a suitable solvent and proton source to facilitate the reaction.
-
Procedure:
-
Suspend 6-methoxyquinolin-4-ol (1.0 eq) in glacial acetic acid.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum to yield this compound.
-
Chemical Reactivity and Strategic Activation
The utility of this compound in drug synthesis hinges on its well-defined reactivity, particularly the transformation of the 4-hydroxyl group into a superior leaving group.
Key Reactive Sites
-
4-OH Group: Exists in tautomeric equilibrium with the 4-keto form (4-quinolone). This group is a poor leaving group for nucleophilic substitution.
-
C4 Position: Becomes highly electrophilic and susceptible to nucleophilic attack upon activation of the 4-OH group.
-
C3-Cl Group: An electron-withdrawing group that influences the reactivity of the ring. It is less reactive towards SNAr than the activated C4 position.
-
Quinoline Nitrogen (N1): A basic site that can be protonated. Its electron-withdrawing nature (as an imine) activates the C4 position (para) to nucleophilic attack.
Activation to the Key Dichloro Intermediate
The most crucial transformation for deploying this starting material is its conversion to 3,4-dichloro-6-methoxyquinoline . This step "unlocks" the molecule's potential for building complex drug architectures.
-
Rationale: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are standard choices for converting hydroxyl groups on heteroaromatic rings to chlorides. The mechanism involves the initial formation of a phosphate or chlorosulfite ester, which is an excellent leaving group, followed by attack of a chloride ion.
-
Procedure (using POCl3):
-
Charge a flask with this compound (1.0 eq) and phosphorus oxychloride (3-5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF), which acts as a Vilsmeier-Haack catalyst to accelerate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) yields pure 3,4-dichloro-6-methoxyquinoline.
-
Application in Drug Synthesis: A Case Study
The 3,4-dichloro-6-methoxyquinoline intermediate is a precursor to several tyrosine kinase inhibitors. A prominent example is its use in the synthesis of compounds structurally related to Gefitinib , an EGFR inhibitor used to treat non-small cell lung cancer.[6] The core reaction is a regioselective nucleophilic aromatic substitution (SNAr).
Regioselective SNAr Reaction
-
Causality of Regioselectivity: When 3,4-dichloro-6-methoxyquinoline reacts with an amine nucleophile, the substitution occurs almost exclusively at the C4 position. This high degree of selectivity is a cornerstone of its utility. The C4 position is electronically activated by both the adjacent C3-chloro group and, more significantly, by the para-relationship to the electron-withdrawing quinoline nitrogen. This makes C4 significantly more electrophilic and susceptible to nucleophilic attack than the C3 position.[7]
Protocol: Synthesis of a Gefitinib-like Analogue
This protocol describes the synthesis of N-(3-ethynylphenyl)-3-chloro-6-methoxyquinolin-4-amine, a key precursor structure.
-
Procedure:
-
Dissolve 3,4-dichloro-6-methoxyquinoline (1.0 eq) and 3-ethynylaniline (1.05 eq) in a suitable polar aprotic solvent, such as isopropanol or n-butanol.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.2 eq), to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with the reaction solvent followed by a non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum to obtain the desired 4-anilinoquinoline derivative.
-
Analytical Quality Control
Ensuring the purity and identity of the starting material and subsequent intermediates is critical for successful drug synthesis campaigns. A multi-technique approach is required for comprehensive characterization.
| Technique | Purpose | Key Observations / Acceptance Criteria |
| HPLC | Purity assessment and reaction monitoring | Purity ≥ 99.0% by area normalization. A single major peak at the expected retention time. |
| 1H / 13C NMR | Structural confirmation and identification of impurities | Correct chemical shifts, integration, and coupling patterns consistent with the proposed structure. Absence of signals from solvents or starting materials. |
| LC-MS | Identity confirmation and impurity profiling | Correct molecular ion peak ([M+H]+) with the expected isotopic distribution for chlorine-containing compounds. |
| FT-IR | Functional group analysis | Presence of characteristic bands (e.g., O-H stretch for the -ol, aromatic C-H, C=C, C-O, and C-Cl stretches). |
| Melting Point | Purity and identity check | Sharp melting range consistent with the reference standard. |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient pathway to complex, high-value pharmaceutical targets. Its synthesis from common materials via the robust Gould-Jacobs reaction, coupled with its predictable and highly regioselective reactivity upon activation, makes it an invaluable asset for medicinal chemists and process development scientists. The methodologies and insights presented in this guide underscore its importance and provide a technical foundation for its effective utilization in the discovery and development of novel quinoline-based drugs.
References
-
Title: The Gould–Jacobs reaction Source: Wikipedia URL: [Link]
-
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC Source: Biotage URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC - PubMed Central URL: [Link]
-
Title: 3-Chloroquinoline | C9H6ClN | CID 69164 Source: PubChem - NIH URL: [Link]
-
Title: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine Source: PubChem URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: ScienceDirect URL: [Link]
- Title: Quinoline derivatives as tyrosine kinase inhibitors Source: Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 3-Chloro-6-methoxyquinolin-4-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this vast chemical family, substituted quinolin-4-ols represent a particularly significant class of compounds, historically pivotal in the development of antimalarial drugs and more recently explored for their potential in oncology and other therapeutic areas. This technical guide provides an in-depth exploration of a specific, yet important, member of this family: 3-Chloro-6-methoxyquinolin-4-ol. While not as widely recognized as some of its quinoline cousins, its structural motifs are present in numerous biologically active molecules. This document will delve into the historical context of its discovery, detail the synthetic pathways for its preparation, and provide expert insights into the chemical principles underpinning its synthesis.
PART 1: Historical Context and Discovery
The story of this compound is intrinsically linked to the broader history of quinolone research, which serendipitously began in the early 1960s. The first quinolone antibacterial agent, nalidixic acid, was born from an unexpected discovery during the synthesis of the antimalarial drug chloroquine.[1][2] A by-product, initially identified as 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid, exhibited antibacterial properties, sparking a new field of pharmaceutical research.[1]
While a specific date for the first synthesis of this compound is not prominently documented in seminal literature, its conceptualization arises from the extensive structure-activity relationship (SAR) studies that followed the discovery of early quinolones. Researchers systematically modified the quinoline core to enhance potency and broaden the spectrum of activity. The introduction of a chlorine atom at the 3-position and a methoxy group at the 6-position are common modifications aimed at modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The synthesis of the core structure, 6-methoxyquinolin-4-ol, can be traced back to established methods for quinoline synthesis, such as the Conrad-Limpach reaction. The subsequent challenge, and the key to the discovery of the title compound, lies in the regioselective chlorination of the 3-position.
PART 2: Synthetic Pathways and Methodologies
The synthesis of this compound can be logically approached in a two-stage process: the construction of the 6-methoxyquinolin-4-ol core, followed by the selective chlorination at the C3 position.
Stage 1: Synthesis of the 6-Methoxyquinolin-4-ol Core
The most reliable and historically significant method for the preparation of the 6-methoxyquinolin-4-ol backbone is the Conrad-Limpach cyclization. This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Conceptual Workflow for the Conrad-Limpach Synthesis of 6-Methoxyquinolin-4-ol:
Caption: Conrad-Limpach synthesis of the 6-methoxyquinolin-4-ol core.
Experimental Protocol: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (A Representative Precursor)
A common variation of this synthesis leads to the 2-methyl substituted quinolin-4-ol, which is a closely related and well-documented precursor. The following protocol is adapted from established procedures.[3][4]
Step 1: Condensation of p-Anisidine and Ethyl Acetoacetate
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Remove the volatile components under reduced pressure to yield the crude ethyl 3-((4-methoxyphenyl)amino)but-2-enoate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The reaction should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Dilute the mixture with a non-polar solvent like hexane or diethyl ether to facilitate further precipitation and to wash away the high-boiling solvent.
-
Collect the solid product by filtration and wash thoroughly with the non-polar solvent.
-
The crude 6-methoxy-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| p-Anisidine | 123.15 | 1.0 | 12.3 g |
| Ethyl Acetoacetate | 130.14 | 1.1 | 14.3 g |
| High-boiling solvent | - | - | As required |
Causality in Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl group of ethyl acetoacetate, making it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.
-
High Temperature: The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which leads to the formation of the quinoline ring system. The elimination of ethanol drives the reaction to completion.
-
High-Boiling Point Solvent: A solvent with a high boiling point is essential to achieve the required temperature for the cyclization reaction.
Stage 2: Regioselective Chlorination at the C3 Position
The introduction of a chlorine atom at the 3-position of the 6-methoxyquinolin-4-ol core is the most critical and challenging step. Direct electrophilic chlorination of the aromatic ring can be complex due to the presence of multiple potential reaction sites. However, the enol-like character of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) makes the C3 position susceptible to electrophilic attack.
A suitable chlorinating agent for this transformation is N-Chlorosuccinimide (NCS), which is known for its ability to chlorinate activated aromatic rings and enol systems under relatively mild conditions.[5]
Proposed Synthetic Pathway for 3-Chlorination:
Caption: Proposed direct chlorination of 6-methoxyquinolin-4-ol at the C3 position.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on analogous chlorinations of quinolone systems found in the literature.
-
Suspend 6-methoxyquinolin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, the reaction mixture may be cooled, and the precipitated product can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product should be washed with water to remove succinimide by-product and then with a cold solvent to remove any unreacted starting material.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 6-Methoxyquinolin-4-ol | 175.18 | 1.0 |
| N-Chlorosuccinimide | 133.53 | 1.0 - 1.2 |
Trustworthiness and Self-Validation: The success of this protocol relies on the regioselectivity of the chlorination. The 4-hydroxy group activates the C3 position for electrophilic attack. The purity and identity of the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the chlorine has been introduced at the desired position and to rule out the formation of other isomers.
PART 3: Characterization and Data
While a comprehensive, publicly available dataset for this compound is scarce, characterization would follow standard analytical procedures.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and the absence of a proton at the C3 position. The chemical shifts of the protons on the benzene ring would be influenced by the methoxy group.
-
¹³C NMR: The spectrum would confirm the presence of the correct number of carbon atoms and would show a downfield shift for the C4 carbon (due to the hydroxyl group) and the C6 carbon (due to the methoxy group). The C3 carbon would show a chemical shift consistent with a chlorinated sp² carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈ClNO₂), which is 209.63 g/mol . The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, would confirm the presence of a single chlorine atom.
Conclusion
This compound, while not a household name in the pharmaceutical world, represents an important structural motif born out of the rich history of quinolone research. Its synthesis, achievable through established and logical chemical transformations, provides a valuable platform for the development of novel bioactive compounds. The methodologies detailed in this guide, from the foundational Conrad-Limpach reaction to the targeted C3 chlorination, offer a robust framework for researchers and drug development professionals to access this and related quinolone derivatives. As the quest for new therapeutic agents continues, the exploration of such historically significant, yet underexplored, scaffolds remains a fertile ground for discovery.
References
-
The history of quinolones. ResearchGate. [Link]
-
Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. [Link]
-
Quinolone antibiotic. Wikipedia. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Quinolone generations: Natural history or natural selection? ResearchGate. [Link]
- Preparation of 4-hydroxyquinoline compounds.
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
- Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
-
Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Horizon IRD. [Link]
-
Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 3-Chloro-6-methoxyquinolin-4-ol Derivatives for Anticancer Research
Abstract
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are of significant interest in oncology for their ability to interfere with key cancer progression pathways, including cell cycle regulation, apoptosis, and signal transduction.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of a key quinoline intermediate, 3-chloro-6-methoxyquinolin-4-ol, and its subsequent derivatization. Furthermore, it details a standardized protocol for evaluating the cytotoxic potential of these novel derivatives against cancer cell lines using the MTT assay, a cornerstone method for in vitro drug screening.[2][3] The protocols are designed to be self-validating, with explanations of the underlying chemical and biological principles to empower researchers in drug development.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its analogues have emerged as promising candidates in the search for novel anticancer drugs due to their diverse biological activities.[1] These compounds can exert their antineoplastic effects through various mechanisms, such as inhibiting tyrosine kinases, disrupting tubulin polymerization, acting as topoisomerase inhibitors, and intercalating with DNA.[1][4][5] Several quinoline-based drugs, like Camptothecin derivatives (Irinotecan, Topotecan), are FDA-approved and have become mainstays in the treatment of colorectal, lung, and ovarian cancers.
The this compound core represents a versatile platform for generating a library of novel anticancer candidates. The chlorine atom at the 3-position and the hydroxyl group at the 4-position serve as reactive handles for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will focus on a robust and scalable synthetic route based on the classical Gould-Jacobs reaction.[6][7]
Synthesis of the Core Intermediate: this compound
The synthesis is a multi-step process beginning with the condensation of p-anisidine and a malonic ester derivative, followed by a high-temperature cyclization, and finally, chlorination.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of the target intermediate and its subsequent derivatization and biological evaluation.
Caption: Overall workflow from synthesis to biological evaluation.
Principle and Mechanism: The Gould-Jacobs Reaction
The core of this synthesis is the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[6][8] The process begins with the condensation of an aniline (p-anisidine) with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic vinyl substitution, forming an anilidomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, a 6-electron electrocyclization that occurs at high temperatures (typically >250 °C), followed by the elimination of ethanol to form the quinoline ring.[6][7][8] Subsequent saponification of the ester and acid-catalyzed decarboxylation yields the 6-methoxyquinolin-4-ol.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| p-Anisidine | Sigma-Aldrich | ReagentPlus®, 99% | Toxic, handle with care. |
| Diethyl ethoxymethylenemalonate (EMME) | Sigma-Aldrich | 98% | Lachrymator. |
| Diphenyl ether | Sigma-Aldrich | 99% | High boiling point solvent for cyclization. |
| Sodium Hydroxide (NaOH) | Fisher Scientific | Pellets, ACS Grade | Corrosive. |
| Hydrochloric Acid (HCl) | Fisher Scientific | 37%, ACS Grade | Corrosive. |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | ReagentPlus®, ≥99% | Highly corrosive and water-reactive. Use in fume hood. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | Solvent for chlorination. |
| Ethanol, Ethyl Acetate, Hexane | Fisher Scientific | ACS Grade | For reaction workup and purification. |
Step 1: Synthesis of Diethyl (4-methoxyanilino)methylenemalonate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine (12.3 g, 0.1 mol) and absolute ethanol (50 mL).
-
Reaction: Stir the mixture until the p-anisidine is fully dissolved. Add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Filter the solid using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
Scientist's Note: This condensation is typically high-yielding. The product is often pure enough for the next step without further purification. Expected yield: >90%.
-
Step 2: Thermal Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, a thermometer, and a distillation head, place diphenyl ether (100 mL).
-
Reaction: Heat the diphenyl ether to 250 °C. Slowly add the dried product from Step 1 (29.3 g, 0.1 mol) in small portions to the hot solvent. Ethanol will distill off as the reaction proceeds.
-
Heating: Maintain the temperature at 250-255 °C for 30 minutes after the addition is complete.[7]
-
Isolation: Allow the mixture to cool to below 100 °C, then add hexane (100 mL) to precipitate the product.
-
Purification: Filter the precipitated solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
Critical Step: Temperature control is paramount. Temperatures below 240 °C lead to incomplete reaction, while temperatures above 260 °C can cause decomposition. The addition must be slow to control the rate of ethanol evolution.
-
Step 3: Saponification and Decarboxylation to 6-methoxyquinolin-4-ol
-
Saponification: Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution (150 mL). Heat the mixture to reflux for 1 hour until a clear solution is obtained.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. A precipitate will form.
-
Decarboxylation: Heat the acidic suspension to 90-100 °C for 1 hour to effect decarboxylation (CO₂ evolution will be observed).
-
Isolation: Cool the mixture, filter the solid product, wash with water until the filtrate is neutral, and dry thoroughly.
Step 4: Synthesis of this compound
-
Setup: In a 100 mL flask under an inert atmosphere (N₂ or Argon), suspend 6-methoxyquinolin-4-ol (8.75 g, 0.05 mol) in anhydrous DMF (25 mL).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise over 30 minutes.
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to 80 °C for 2 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The product will precipitate. Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Safety Precaution: Phosphorus oxychloride is extremely corrosive and reacts violently with water. This entire step must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Application: Anticancer Activity Screening
The synthesized derivatives can be screened for their cytotoxic effects against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.[3][9]
Protocol: In Vitro Cytotoxicity via MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[3][9]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % Viability versus log[Compound Concentration].
Hypothetical Data Presentation
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Lead-01 | -NH-Ph | 8.5 | 12.3 |
| Lead-02 | -S-Bn | 5.2 | 7.8 |
| Doxorubicin | (Control) | 0.9 | 1.1 |
Potential Mechanism of Action & Signaling
Quinoline derivatives frequently target protein kinases involved in cell proliferation and survival signaling pathways.[4] One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which is often hyperactivated and promotes tumor growth and resistance to therapy.[11] The synthesized this compound derivatives could potentially be designed to inhibit key kinases within this pathway, such as PI3K or mTOR itself.
Caption: The PI3K/Akt/mTOR pathway, a potential target for quinoline derivatives.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Available at: [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Available at: [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Available at: [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of chlorinated quinolines. (1971). Google Patents.
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloro-6-methoxyquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide provides an in-depth examination of 3-Chloro-6-methoxyquinolin-4-ol, a versatile intermediate poised for the synthesis of diverse compound libraries. We present detailed protocols for its synthesis, starting from common precursors, and its subsequent derivatization through robust cross-coupling methodologies. The causality behind experimental choices, the inherent reactivity of the scaffold, and its potential in the discovery of novel kinase inhibitors are discussed, offering researchers a comprehensive resource for leveraging this valuable building block in drug discovery programs.
Introduction: The Quinoline Scaffold and the Role of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, with many derivatives approved for clinical use[2][3][4]. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, while the nitrogen atom offers a site for hydrogen bonding and influences the molecule's electronic properties. The strategic functionalization of the quinoline core is paramount to modulating its biological activity.
This compound emerges as a particularly valuable intermediate for several key reasons:
-
Orthogonal Reactivity: The molecule possesses two primary sites for modification: the hydroxyl group at the 4-position and the chloro group at the 3-position. The hydroxyl group can exist in equilibrium with its keto tautomer, quinolin-4(1H)-one, influencing its reactivity[5]. The chloro substituent is primed for palladium-catalyzed cross-coupling reactions. This orthogonality allows for sequential and selective derivatization.
-
Electronic Tuning: The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the quinoline ring system in electrophilic and nucleophilic substitution reactions.
-
Scaffold for Kinase Inhibitors: The 4-anilinoquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases[6]. The C3-position offers a vector for introducing substituents that can probe deeper into the active site or enhance selectivity, making this intermediate a prime candidate for developing novel kinase inhibitors.
This guide will first detail the synthesis of the title compound and then explore its application in two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of this compound
The synthesis of the quinolin-4-one core can be achieved through several classic named reactions, such as the Conrad-Limpach or Gould-Jacobs reactions, which involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, respectively, followed by thermal cyclization[5][7][8][9][10]. The subsequent chlorination at the C3 position provides the target intermediate.
Step 1: Synthesis of 6-Methoxyquinolin-4-ol via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold[9][10][11][12]. It begins with the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization[10][12].
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to the Conrad-Limpach Synthesis of Quinolones
Abstract: This comprehensive guide provides a detailed exploration of the Conrad-Limpach synthesis, a cornerstone reaction for the preparation of 4-hydroxyquinolines and their tautomeric 4-quinolone counterparts. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, critical experimental parameters, and practical laboratory protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this classic yet highly relevant transformation for the synthesis of heterocyclic compounds.
Introduction: The Enduring Relevance of a Classic Reaction
First reported in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach synthesis is a powerful and reliable method for constructing the quinolone scaffold.[1][2][3] The reaction fundamentally involves the condensation of an aromatic amine with a β-ketoester, followed by a high-temperature thermal cyclization. The resulting 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-quinolone form, a core structural motif found in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[4]
Understanding the nuances of this reaction is critical for its successful application. The regiochemical outcome—whether the final product is a 4-quinolone (Conrad-Limpach pathway) or a 2-quinolone (Knorr pathway)—is dictated by precise control of reaction conditions, primarily temperature. This guide provides the expertise to navigate these subtleties and achieve high-yield synthesis of the desired 4-quinolone isomer.
The Reaction Mechanism: A Tale of Two Temperatures
The Conrad-Limpach synthesis is a two-stage process where temperature control is paramount for directing the regioselectivity. The mechanism begins with the reaction between an aniline and a β-ketoester, which has two electrophilic sites: the highly reactive ketone carbonyl and the less reactive ester carbonyl.
-
Stage 1: Condensation (Kinetic Control): At moderate temperatures (room temperature to ~100 °C), the reaction proceeds under kinetic control. The aniline's nucleophilic nitrogen preferentially attacks the more electrophilic keto-carbonyl. This is often facilitated by a trace amount of acid catalyst.[1][5] The resulting intermediate rapidly dehydrates to form a stable β-aminoacrylate, which is an enamine. This intermediate is the key precursor for the Conrad-Limpach product.
-
Stage 2: Thermal Cyclization (Intramolecular Electrophilic Aromatic Substitution): The second stage is the rate-determining step and requires significant thermal energy, typically around 250 °C.[1][2] The enamine intermediate undergoes an electrocyclic ring closure onto the aromatic ring. This step temporarily breaks the aromaticity of the aniline ring, accounting for the high activation energy required.[4] The subsequent elimination of an alcohol molecule (derived from the original ester) re-aromatizes the system and yields the final 4-hydroxyquinoline product. The product exists as a tautomeric mixture, though the 4-quinolone (keto) form often predominates.[1]
Figure 1: The stepwise mechanism of the Conrad-Limpach synthesis.
Key Experimental Parameters & Optimization
Mastery of the Conrad-Limpach synthesis lies in the careful control of its experimental variables. The choices made here directly impact yield, purity, and scalability.
Solvent Selection for Thermal Cyclization
The cyclization step's requirement for high temperatures (~250 °C) makes solvent selection the most critical parameter for success. While early procedures performed the reaction neat, this often resulted in moderate and inconsistent yields.[1] The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to maintain a homogeneous reaction mixture.
Limpach later discovered that using an inert solvent like mineral oil could dramatically increase yields, in some cases up to 95%.[1] Modern applications have explored a range of solvents to balance performance, cost, and ease of removal. The general trend shows that product yield improves with increasing solvent boiling point until a plateau is reached around 250-260 °C.[4]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Mineral Oil | >300 | ~60-95 | Classic solvent, effective but can be difficult to remove.[1] |
| Dowtherm A | 257 | ~60-70 | Excellent heat transfer properties, but has an unpleasant odor.[4] |
| Diphenyl ether | 259 | ~60-70 | Common and effective high-temperature solvent. |
| 1,2,4-Trichlorobenzene | 214 | ~50-60 | Lower cost alternative, though boiling point is suboptimal.[4] |
| 2-Nitrotoluene | 222 | ~55-65 | Comparable in performance to some benzoates.[4] |
| 2,6-di-tert-butylphenol | 265 | ~65 | A surprisingly effective and inexpensive alternative with no unpleasant odor.[4] |
Causality: High temperatures are necessary to overcome the significant activation energy barrier of the electrocyclization step, which involves the temporary disruption of the aniline ring's aromaticity.[4] The solvent's primary role is to enable the reaction mixture to reach and maintain this temperature uniformly.
Modern Methodologies: Enhancing Efficiency
While the classical batch method is robust, modern techniques can offer significant advantages in terms of reaction time and scalability.
-
Microwave Synthesis: Microwave irradiation has been successfully applied to accelerate the thermal cyclization, significantly reducing reaction times from hours to minutes.
-
Continuous Flow Reactors: Performing the synthesis in a high-temperature, high-pressure continuous flow system allows for the use of lower-boiling point solvents (like THF) under supercritical conditions.[6] This approach not only provides excellent temperature control and rapid reaction times but also simplifies product isolation and makes the process suitable for automation and large-scale production.[6]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.
Workflow Overview
Figure 2: Experimental workflow for the two-stage Conrad-Limpach synthesis.
Part A: Synthesis of the Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)
Materials & Equipment:
-
Aniline (9.31 g, 0.1 mol)
-
Ethyl acetoacetate (13.01 g, 0.1 mol)
-
Glacial acetic acid (catalytic, ~0.5 mL)
-
Toluene (~50 mL, for azeotropic water removal)
-
250 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To the 250 mL round-bottom flask, add aniline (9.31 g), ethyl acetoacetate (13.01 g), toluene (50 mL), and a magnetic stir bar.
-
Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture.
-
Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux (approx. 110-120 °C).
-
Continue heating for 2-3 hours, or until the theoretical amount of water (~1.8 mL) has been collected in the Dean-Stark trap.
-
Once the reaction is complete, allow the mixture to cool slightly and remove the toluene under reduced pressure using a rotary evaporator. The resulting viscous oil is the crude enamine intermediate and can be used directly in the next step without further purification.
Expert Insight: The azeotropic removal of water is critical as it drives the condensation equilibrium towards the enamine product. Incomplete water removal can lead to lower yields in the subsequent cyclization step.
Part B: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
Materials & Equipment:
-
Crude enamine intermediate (from Part A)
-
Dowtherm A or Mineral Oil (approx. 150 mL)
-
Hexane or petroleum ether (for washing)
-
500 mL three-neck round-bottom flask
-
High-temperature thermometer
-
Mechanical stirrer or robust magnetic stirrer
-
Heating mantle
-
Dropping funnel
Procedure:
-
Set up the 500 mL three-neck flask with a heating mantle, mechanical stirrer, and a high-temperature thermometer. Add the high-boiling solvent (e.g., Dowtherm A, 150 mL).
-
Heat the solvent with vigorous stirring to 250 °C. CAUTION: This step must be performed in a well-ventilated fume hood. High-temperature organic liquids pose a significant hazard.
-
Transfer the crude enamine intermediate from Part A into a dropping funnel. If the intermediate is too viscous, it can be slightly warmed or diluted with a minimal amount of the high-boiling solvent.
-
Add the enamine intermediate dropwise to the hot, stirring solvent over a period of 20-30 minutes. Maintain the internal temperature at 250-255 °C during the addition. Effervescence (evolution of ethanol) will be observed.
-
After the addition is complete, continue to heat the mixture at 250 °C for an additional 15-20 minutes to ensure the cyclization is complete.
-
Turn off the heat and allow the reaction mixture to cool slowly to below 100 °C. The product will begin to precipitate as a solid. Further cooling in an ice bath can improve precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of a non-polar solvent like hexane or petroleum ether to remove the high-boiling reaction solvent.
-
Dry the resulting solid in a vacuum oven to yield 4-hydroxy-2-methylquinoline as a crystalline solid. The product can be further purified by recrystallization from ethanol if necessary.
Self-Validation: A successful reaction is indicated by the precipitation of a solid upon cooling. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. ResearchGate. [Link]
-
Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes for the Large-Scale Synthesis of 3-Chloro-6-methoxyquinolin-4-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven guide for the multi-kilogram scale synthesis of 3-Chloro-6-methoxyquinolin-4-ol, a key heterocyclic building block in medicinal chemistry. The described two-step synthetic pathway is optimized for scalability, safety, and efficiency, leveraging the classic Gould-Jacobs reaction for the formation of the quinolin-4-one core, followed by a regioselective electrophilic chlorination.[1][2] This protocol emphasizes the causality behind experimental choices, robust in-process controls, and critical safety considerations necessary for transitioning from laboratory to pilot-plant scale production.
Introduction and Strategic Overview
The quinolin-4-one scaffold is a privileged structure in drug discovery, present in numerous compounds with a wide array of biological activities.[3][4] this compound serves as a crucial intermediate, providing multiple reaction handles for further molecular elaboration. The chosen synthetic strategy is a robust two-stage process designed for large-scale implementation:
-
Stage 1: Gould-Jacobs Annulation. This stage involves the synthesis of the intermediate, 6-methoxyquinolin-4-ol, from readily available starting materials: p-anisidine and diethyl ethoxymethylenemalonate (EMME).[1][2][5] This classic reaction proceeds via an initial condensation followed by a high-temperature thermal cyclization.[1][2][6]
-
Stage 2: Electrophilic Chlorination. The subsequent regioselective chlorination at the C3 position of the quinolin-4-one ring is achieved using N-Chlorosuccinimide (NCS), a safe and effective electrophilic chlorinating agent suitable for industrial use.[7]
This route is favored for its use of cost-effective starting materials, predictable regioselectivity, and amenability to large-scale equipment, avoiding hazardous reagents like gaseous chlorine.[7][8]
Overall Synthetic Workflow
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Electrophilic Chlorination Mechanism
Caption: Mechanism of electrophilic chlorination at the C3 position.
References
-
Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Royal Society of Chemistry. (2017). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. [Link]
-
Merck & Co. (Date not available). Gould-Jacobs Reaction. [Link]
-
Biotage. (Date not available). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Organic Chemistry Portal. (Date not available). Synthesis of 4-quinolones. [Link]
-
National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Wikipedia. (Date not available). Gould–Jacobs reaction. [Link]
-
Organic Syntheses. (1978). OXIDATION OF ALCOHOLS BY METHYL SULFIDE – N-CHLOROSUCCINIMIDE – TRIETHYLAMINE: 4-tert-BUTYLCYCLOHEXANONE. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (Date not available). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Thieme. (Date not available). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]
-
National Center for Biotechnology Information. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity Isolation of 3-Chloro-6-methoxyquinolin-4-ol via Optimized Recrystallization
Abstract
3-Chloro-6-methoxyquinolin-4-ol is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The stringent purity requirements of downstream applications necessitate a robust and efficient purification strategy. This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization. We delve into the fundamental principles, offer a detailed step-by-step protocol, and present a troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.
Introduction: The Imperative for Purity
Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] this compound, in particular, serves as a critical building block. The presence of impurities, even in trace amounts, can lead to side reactions, reduced yields in subsequent synthetic steps, and the formation of undesired, potentially toxic byproducts. Therefore, achieving high purity (>99%) is not merely an analytical goal but a prerequisite for successful drug development and research.
Recrystallization is a powerful yet elegant purification technique that leverages differences in solubility to separate a desired compound from its impurities.[2][3] The process involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, promoting the formation of a highly ordered crystal lattice that inherently excludes foreign molecules.[4][5] This guide provides the scientific rationale and a practical protocol for applying this technique to this compound.
Physicochemical Profile and Safety Considerations
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
Compound Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[6] |
| Molecular Weight | 209.63 g/mol | PubChem[6] |
| Appearance | Typically a light brown or off-white solid | Inferred from similar compounds |
| CAS Number | 60968-35-6 | (CAS for this compound) |
Safety & Handling
This compound and its structural analogs are classified as hazardous substances. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage.[6][7] May also cause respiratory irritation.[7]
-
Required PPE: Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
The Science of Solvent Selection
The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent must exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][11]
Key Solvent Selection Criteria:
-
High-Temperature Solubility: The compound should be readily soluble in the boiling solvent.
-
Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Based on the quinolinol structure and empirical data from related compounds, several solvent systems are viable candidates. A patent describing the purification of a structurally similar compound, 4-chloro-6,7-dimethoxyquinoline, successfully employed a mixed solvent system of ethyl acetate and ethanol.[12] This provides a strong starting point for optimization.
| Solvent System | Rationale & Expected Behavior |
| Ethanol / Water | Ethanol will dissolve the quinolinol at high temperatures. Water acts as an anti-solvent; its gradual addition to the hot ethanol solution will decrease the compound's solubility and induce crystallization upon cooling. |
| Ethyl Acetate / Ethanol | A potent combination for quinoline derivatives.[12] Ethanol provides good solvating power for the polar quinolinol moiety, while ethyl acetate helps modulate the polarity to precipitate the pure compound upon cooling. |
| Acetone | Ketones are often effective solvents for heterocyclic compounds.[13] Its lower boiling point facilitates easier drying. |
| Isopropanol | A common, less volatile alternative to ethanol that often yields excellent crystal formation. |
Detailed Recrystallization Protocol
This protocol provides a robust workflow. Researchers should first perform a small-scale solvent screening to confirm the optimal choice from the table above. The Ethyl Acetate / Ethanol (1:1) system is recommended as the primary starting point.[12]
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent system (e.g., 20 mL of 1:1 ethyl acetate:ethanol) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add small aliquots of the hot solvent system until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary for maximizing the recovery yield upon cooling.[4]
Step 2: Decolorization & Hot Filtration (If Necessary)
-
If the resulting solution is colored and the pure compound is known to be colorless or white, colored impurities are present.
-
Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution.
-
Re-heat the solution to boiling for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[4]
-
If insoluble impurities or activated carbon are present, perform a hot gravity filtration. Preheat a separate flask, a stemless funnel, and fluted filter paper. Quickly filter the hot solution to remove the solids. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper.[13]
Step 3: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is paramount for forming large, well-defined crystals. This process is selective, allowing only the correct molecules to fit into the growing crystal lattice, thus excluding impurities.[13]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes. Causality: Lowering the temperature significantly decreases the solubility of the compound, maximizing the quantity of crystals that precipitate from the solution.[3]
Step 4: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel. To ensure a complete transfer, rinse the Erlenmeyer flask with a small amount of ice-cold recrystallization solvent and pour this into the funnel.
-
Wash the collected crystals (the "filter cake") with a minimal amount of fresh, ice-cold solvent. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[4] Using cold solvent prevents the purified product from re-dissolving.
Step 5: Drying
-
Continue to draw air through the Büchner funnel for 10-15 minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point. Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent contamination in subsequent reactions.[4]
Visualization of Workflows
Recrystallization Process Flow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13] Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated and requires nucleation. | 1. Induce Nucleation: Gently scratch the inner wall of the flask with a glass rod at the solution's surface.[13] 2. Seed: Add a single, pure "seed" crystal to the solution.[11][13] 3. Reduce Volume: If not supersaturated, gently heat the solution to boil off some solvent, then re-cool.[13] |
| Low Recovery/Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for a longer duration. Ensure filtration apparatus is pre-heated if performing hot filtration. |
| Product is Still Impure | Cooling was too rapid, trapping impurities. The chosen solvent is not optimal for separating the specific impurities present. | 1. Recrystallize Again: Perform a second recrystallization on the purified material. 2. Slow Down: Ensure the initial cooling phase is very slow and undisturbed.[13] 3. Re-evaluate Solvent: Perform a new solvent screen with different solvent systems. |
Conclusion
Recrystallization is a highly effective method for obtaining high-purity this compound. By carefully selecting a solvent system and controlling the cooling rate, researchers can effectively remove process-related impurities, ensuring the quality and reliability of this critical chemical intermediate. The protocol and troubleshooting guide presented here provide a comprehensive framework for optimizing this essential laboratory technique.
References
- Vertex AI Search. (n.d.).
- Sigma-Aldrich. (2025).
- Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Chloro-6-methoxy-isoquinoline.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Fisher Scientific. (2025).
- KSCL (KRISHNA). (n.d.).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 18, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 18, 2026, from [Link]
- Fisher Scientific. (2023).
- BenchChem. (2025).
- BenchChem. (2025).
-
MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved January 18, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol. Retrieved January 18, 2026, from [Link]
- Apollo Scientific. (2023).
- ChemicalBook. (2025). 4-chloro-6-methoxyquinolin-7-ol.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Chloro-6-methoxyquinolin-4-ol
Abstract
This document provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of 3-Chloro-6-methoxyquinolin-4-ol, a substituted quinolinol of interest in pharmaceutical research and development. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2] Robust and comprehensive characterization is therefore critical to ensure the identity, purity, and quality of such compounds. This guide outlines an integrated analytical workflow, detailing protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) for unambiguous structural confirmation. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for method development.
| Property | Value | Source |
| Chemical Structure | ![]() | BLD Pharm[3] |
| Molecular Formula | C₁₀H₈ClNO₂ | BLD Pharm[3] |
| Molecular Weight | 209.63 g/mol | BLD Pharm[3] |
| Appearance | Solid (predicted) | General Knowledge |
| CAS Number | 426842-72-0 | BLD Pharm[3] |
Integrated Analytical Workflow
A multi-technique approach is necessary for the definitive characterization of this compound. Each technique provides orthogonal information, which, when combined, builds a complete and trustworthy profile of the molecule.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for assessing the purity of pharmaceutical intermediates.[4][5] A reversed-phase method is ideal for a molecule of this polarity.
Principle and Experimental Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, with its aromatic rings and polar functional groups, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The choice of a C18 column provides excellent retention and resolution for a wide range of potential impurities.[4][5] A UV detector is selected because the quinoline ring system contains a strong chromophore, ensuring high sensitivity.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.[6]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides high resolving power for aromatic compounds.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the 4-ol group, ensuring sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Elution | Gradient | A gradient ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. |
| Gradient Program | 5% B to 95% B over 20 min | A broad gradient is a good starting point for method development to screen for unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[7] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection | UV at 254 nm | Quinoline systems exhibit strong absorbance at this wavelength, providing good sensitivity.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
Mass Spectrometry for Identity Confirmation
LC-MS is a powerful technique that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing definitive confirmation of molecular weight.
Principle and Experimental Rationale
After separation by HPLC, the analyte is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and making it ideal for molecular weight determination. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which serves as a powerful confirmation of the elemental composition.[8]
Detailed LC-MS Protocol
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.
LC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The quinoline nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion. |
| Scan Range | m/z 100 - 500 | This range comfortably covers the expected molecular ion and potential fragments. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for stable spray and efficient ionization. |
| Source Temp. | 120 - 150 °C | Assists in desolvation without causing thermal degradation.[7] |
Expected Data:
-
Molecular Ion: A strong signal at m/z 210.0 ([M+H]⁺ for C₁₀H₈³⁵ClNO₂).
-
Isotopic Peak: A corresponding signal at m/z 212.0 ([M+H]⁺ for C₁₀H₈³⁷ClNO₂) with approximately one-third the intensity of the m/z 210.0 peak. The characteristic isotopic signature of chlorine provides high confidence in the assigned formula.[9]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10] DMSO-d₆ is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and allow observation of the exchangeable -OH proton.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
-
¹H NMR: Protons on the quinoline core will appear in the aromatic region (~7.0-8.5 ppm).[11][12] A singlet for the methoxy group (-OCH₃) is expected around 3.9 ppm.[11] The proton at C5, being adjacent to the electron-withdrawing nitrogen and influenced by the C4-ol, will likely be downfield. The hydroxyl proton (-OH) will appear as a broad singlet, its chemical shift being concentration and temperature-dependent.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbon bearing the chlorine (C3) and the carbons attached to the oxygen atoms (C4, C6) will be significantly shifted. A signal around 55-60 ppm is characteristic of a methoxy carbon.[11][13] Aromatic carbons will resonate between ~100-160 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[14]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) group[14] |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1620-1580 | C=C / C=N stretch | Quinoline ring system[15] |
| ~1250 | C-O stretch | Aryl ether (Ar-O-CH₃)[8] |
| ~1100-1000 | C-O stretch | Phenolic C-O |
| ~850-750 | C-Cl stretch | Aryl chloride (Ar-Cl) |
Conclusion
The application of this multi-technique workflow, combining chromatography and spectroscopy, provides a robust and self-validating system for the characterization of this compound. HPLC confirms the purity, LC-MS verifies the molecular weight and elemental composition, while NMR and FT-IR together provide an unambiguous confirmation of the molecular structure and functional groups. This comprehensive analysis is essential for ensuring the quality and consistency of this compound for its intended use in research and development.
References
-
Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents." Analytical Letters, vol. 16, no. 2, 1983, pp. 129-41. [Link]
-
Cimermancic, L., et al. "2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline." Molecules, vol. 22, no. 9, 2017, p. 1494. [Link]
-
The Royal Society of Chemistry. "Supporting Information For - A Practical and Efficient Synthesis of 4-Aryl-6-methoxyquinolines." RSC Advances. [Link]
-
NIST. "Quinoline, 8-chloro-." NIST Chemistry WebBook. [Link]
-
El-Dean, A. M. K., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, vol. 3, no. 1, 1998, pp. 86-93. [Link]
-
PubChem. "6-Methoxyquinoline." National Center for Biotechnology Information. [Link]
-
Al-Ostath, R., et al. "Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds." RSC Advances, vol. 13, no. 23, 2023, pp. 15637-53. [Link]
-
PubChem. "4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol." National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. "DERIVATIVES OF 8-QUINOLINOL." DTIC. [Link]
-
Leško, J., and A. Lásiková. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers, vol. 53, no. 5, 1999, pp. 329-32. [Link]
-
Arslan, H., et al. "Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 113, 2013, pp. 72-9. [Link]
-
Novelty Journals. "A REVIEW ON QUINOLINE AND ITS DERIVATIVES." International Journal of Novel Research in Physics Chemistry & Mathematics. [Link]
-
ResearchGate. "A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography..." ResearchGate. [Link]
-
Al-Busafi, S. N., et al. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry, vol. 3, no. 1, 2014. [Link]
- Google Patents. "The preparation method of 4-chloro-6,7-dimethoxyquinoline."
-
MDPI. "Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range." Applied Sciences, vol. 13, no. 10, 2023, p. 5980. [Link]
-
Rasayan Journal of Chemistry. "RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine." Rasayan J. Chem., vol. 13, no. 2, 2020, pp. 993-1002. [Link]
-
Nature. "FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions." Scientific Reports, vol. 12, no. 1, 2022, p. 6663. [Link]
-
National Center for Biotechnology Information. "4-Chloro-6,7-dimethoxyquinoline." Acta Crystallographica Section E, vol. 67, no. Pt 11, 2011, p. o2832. [Link]
-
ResearchGate. "FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation." ResearchGate. [Link]
-
Frontiers. "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives." Frontiers in Chemistry, vol. 12, 2024. [Link]
-
MDPI. "Enhancing Bioactive Compound Classification through the Synergy of Fourier-Transform Infrared Spectroscopy and Advanced Machine Learning Methods." International Journal of Molecular Sciences, vol. 25, no. 10, 2024, p. 5233. [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. rroij.com [rroij.com]
- 3. 426842-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline, 8-chloro- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. 6-Methoxyquinaldine(1078-28-0) 1H NMR [m.chemicalbook.com]
- 13. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]
- 14. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design
An Application Note for the Development of Novel Kinase Inhibitors from the 3-Chloro-6-methoxyquinolin-4-ol Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and synthetic accessibility provide an ideal framework for designing small molecule inhibitors that target a wide array of protein kinases.[3] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in modern drug discovery.
This technical guide presents a comprehensive, strategy-driven approach for the discovery and development of novel kinase inhibitors, using this compound as a versatile and promising starting scaffold. We will detail the strategic rationale, synthetic protocols, and a complete screening cascade designed to identify and validate promising lead compounds.
Section 1: The Starting Scaffold: this compound
The choice of a starting scaffold is a critical decision in any drug discovery campaign. This compound presents several strategic advantages:
-
Proven Kinase Hinge-Binding: The quinoline core is a well-established hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, mimicking the adenine moiety of ATP.[4]
-
Vectors for Chemical Diversification: The scaffold possesses two primary, chemically distinct handles for modification:
-
C4-Chloro Group: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of side chains to explore the solvent-front region of the ATP pocket.
-
C6-Methoxy Group: Provides electronic influence and can be modified in later-stage optimization to fine-tune solubility, metabolic stability, and target engagement.
-
-
Synthetic Tractability: The synthesis of the core scaffold and its subsequent derivatization utilize well-established and robust chemical transformations.[5][6]
Below is a diagram illustrating the overall workflow for developing kinase inhibitors from this scaffold.
Section 2: Synthesis and Derivatization Strategy
The core strategy involves a scaffold-based design approach where a library of diverse analogs is synthesized from the common this compound intermediate.[7] The primary point of diversification is the C4 position.
Protocol 2.1: Synthesis of the Starting Scaffold
The starting material, this compound, can be prepared via a multi-step synthesis, typically involving a cyclization to form the quinolin-4-ol core, followed by chlorination.
Step 1: Synthesis of 6-methoxyquinolin-4-ol This step is often achieved via the Conrad-Limpach synthesis or a similar cyclization reaction starting from 4-methoxyaniline and a suitable β-ketoester.
Step 2: Chlorination to yield this compound This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). A related procedure for a similar scaffold is described in the literature.[5]
Exemplary Protocol:
-
To a stirred solution of 6-methoxyquinolin-4-ol (1 equivalent) in an appropriate high-boiling solvent (e.g., N,N-Dimethylformamide or toluene), add phosphorus oxychloride (POCl₃, ~3-5 equivalents) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH or K₂CO₃ solution) until the pH is ~7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Rationale: POCl₃ is a standard and effective reagent for converting quinolin-4-ones to 4-chloroquinolines, a critical step for enabling subsequent SNAr reactions.[8]
Protocol 2.2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is activated towards SNAr by the electron-withdrawing quinoline nitrogen. This allows for the efficient introduction of a diverse range of nucleophiles, particularly amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of 3-Chloro-6-methoxyquinolin-4-ol synthesis
Starting Synthesis Exploration
I've initiated comprehensive Google searches to uncover information on synthesizing 3-Chloro-6-methoxyquinolin-4-ol. My focus is on identifying common starting materials, reaction mechanisms, typical yields, and influencing factors. I'm aiming to build a solid foundation of existing knowledge to guide further investigation.
Expanding Information Gathering
I'm now delving into common pitfalls, side reactions, and purification hurdles tied to this synthesis. My goal is to pre-emptively address potential user concerns and provide practical solutions. I'm structuring this information into a Q&A format, building a troubleshooting guide, and creating FAQs. This should streamline information for an efficient technical support resource.
Outlining Protocols and Strategies
I'm now drafting detailed, step-by-step experimental protocols for the synthesis and optimization, explaining the reasoning behind each step. I'll also create tables summarizing expected yields under various conditions. Furthermore, I will design Graphviz diagrams to visualize reaction workflows and troubleshooting logic. This will allow for easy replication.
Developing the Synthesis Guide
I'm currently focused on structuring the technical support guide in a Q&A format, targeting a scientific audience. I plan to address the entire synthesis process of this compound, likely involving multiple distinct steps. I'm aiming for comprehensive troubleshooting and FAQs to be useful for experts.
Mapping the Reaction Steps
I'm now detailing the individual steps within the synthesis of this compound for the technical guide. The first is a condensation, derived from Gould-Jacobs; this involves an aniline derivative and diethyl ethoxymethylenemalonate. This yields an intermediate which then undergoes high-temperature cyclization. Subsequent steps are hydrolysis (if needed), and finally chlorination at the 3-position. I'm focusing on providing specific details for each transformation.
Analyzing the Chlorination Challenge
I'm now focusing on the chlorination step. While the literature clearly describes 4-OH chlorination, direct 3-position chlorination of the quinoline ring is less straightforward. I'm exploring alternative strategies, perhaps starting with a different precursor or using specific chlorinating agents to address this key reaction. I think this will be the heart of my Q&A section, focusing on yield optimization.
Defining the Guide Scope
My focus is now firmly set on a technical support guide for this compound synthesis. The target audience is expert-level, so I'm structuring this as a Q&A document, addressing the entire synthesis, which involves the formation of the quinoline core via a Gould-Jacobs reaction, followed by chlorination. I'm prioritizing the steps that have the greatest impact on yield optimization. I'm currently structuring a troubleshooting guide. The central concern revolves around the chlorination at the 3-position.
Structuring the Q&A Guide
I'm now focusing on a targeted technical support guide for this compound. My synthesis plan is taking shape, and it will follow a Gould-Jacobs approach. I've broken it down into manageable steps: condensation, cyclization, and chlorination, the last one being the most challenging, as chlorination at the 3-position is less reported. I'm building it as a Q&A document, suitable for expert users. I'm planning out the guide with a two-part structure, focusing first on synthesizing the 6-methoxyquinolin-4-ol precursor, then addressing the 3-position chlorination.
Focusing: Chlorination Details
I've been drilling down on the chlorination process. The second round of research highlighted that the direct chlorination of the 3-position of a quinolin-4-ol is, in fact, an electrophilic aromatic substitution. This provides a clear picture of the reaction mechanism.
Analyzing: Reaction Conditions
I'm now zeroing in on the specifics of the chlorination step. It seems that N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2) are both viable reagents for electrophilic aromatic substitution on the quinolin-4-ol ring. The reaction's going to be key to the synthesis, and I'm developing a step-by-step technical support structure. This includes a workflow overview and a troubleshooting guide.
Refining: Support Structure
I've just solidified the technical support center's structure. It's built around an introduction, a synthesis workflow diagram, and a comprehensive troubleshooting guide. The guide's the heart of it, with Q&A for each synthetic stage. For the initial Gould-Jacobs stage, I'm focusing on condensation and cyclization yield issues, including temperature, solvents, and the microwave option. I'm now developing troubleshooting advice and explanations for the second chlorination stage.
Finalizing: Chlorination Strategies
I'm now focusing on Stage 2, particularly chlorination. The key is understanding that direct chlorination at the 3-position on a quinolin-4-ol is an electrophilic aromatic substitution, which I've confirmed. NCS or sulfuryl chloride (SO2Cl2) are both viable. I'm developing detailed strategies for this stage now, including addressing issues like low yields and over-chlorination. I'm detailing the suitable conditions, and now, I can formulate the entire technical support document.
Formulating: Support Document
I've just finalized the structure of the technical support document. It includes an introduction, synthetic workflow diagram, and a detailed troubleshooting guide in a Q&A format. Stage 1 focuses on the Gould-Jacobs reaction, with specific attention to condensation and cyclization yield issues, including temperature, solvents, and the microwave option. Stage 2 covers chlorination strategies, addressing selectivity and alternative chlorinating agents like sulfuryl chloride. I've included experimental protocols, data tables, diagrams, and a comprehensive reference section.
Finalizing: Document Contents
I've just solidified the content plan for the technical support document. The core is a Q&A troubleshooting guide, divided into the two main synthesis stages. Stage 1 focuses on the Gould-Jacobs reaction, with specific attention to the condensation and cyclization yield issues, including temperature and solvents. Stage 2 centers on the chlorination strategy, including selectivity concerns and alternative reagents like sulfuryl chloride. I've designed detailed experimental protocols, data tables, and diagrams. I will provide a comprehensive reference section.
troubleshooting common problems in Conrad-Limpach reaction
Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful method for the synthesis of 4-hydroxyquinolines. Here, we address common challenges encountered during the reaction, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and reproducible results.
Troubleshooting Guide: Common Problems and Solutions
This section is dedicated to pinpointing and resolving specific issues that can arise during the Conrad-Limpach synthesis. Each problem is analyzed from a mechanistic standpoint to provide a comprehensive solution.
Problem 1: Low or No Yield of the Desired 4-Hydroxyquinoline Product
A diminished yield is one of the most frequent frustrations in organic synthesis. In the context of the Conrad-Limpach reaction, several factors can be at play, often related to the two key stages of the reaction: the initial condensation and the subsequent thermal cyclization.
Potential Causes & Solutions:
-
Incomplete Initial Condensation: The reaction begins with the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate.[1][2] This step is often catalyzed by a small amount of acid.[3]
-
Troubleshooting:
-
Catalyst Check: Ensure a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is present.[1][3] The acid facilitates the multiple tautomerizations required.[1][3]
-
Water Removal: The condensation reaction produces water as a byproduct.[3] If not removed, the equilibrium may not favor product formation. Consider using a Dean-Stark apparatus if performing the reaction in a solvent like toluene to azeotropically remove water.[3]
-
Reaction Time & Temperature: While the initial condensation is typically run at room temperature, allowing for adequate reaction time (1-2 hours) is crucial for completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Failed or Inefficient Thermal Cyclization: The second and often most critical step is the high-temperature cyclization of the β-aminoacrylate intermediate.[1][2] This electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1]
-
Troubleshooting:
-
Insufficient Temperature: The cyclization typically requires temperatures around 250 °C.[1][2] Early attempts without a solvent often resulted in low yields (below 30%).[1]
-
Inappropriate Solvent Choice: The choice of solvent is paramount for a successful cyclization.[1][4] Running the reaction neat is generally not recommended.[1]
-
Actionable Advice: High-boiling, inert solvents like mineral oil, diphenyl ether (Dowtherm A), or 1,2,4-trichlorobenzene are excellent choices and have been shown to increase yields significantly, in some cases up to 95%.[1][4] A study has shown that yields generally improve with solvents having boiling points above 250 °C.[4]
-
-
-
-
Decomposition of Starting Materials or Products: The harsh, high-temperature conditions of the cyclization can lead to the degradation of sensitive substrates or the final product.[3]
-
Troubleshooting:
-
Inert Atmosphere: If you suspect oxidative decomposition, perform the reaction under an inert atmosphere of nitrogen or argon.[3]
-
Optimize Reaction Time: While high temperatures are necessary, prolonged exposure can be detrimental. Monitor the reaction by TLC to determine the optimal heating time and avoid unnecessary decomposition.[3]
-
-
Problem 2: Formation of the Knorr Synthesis Product (2-Hydroxyquinoline)
A common issue is the formation of the isomeric 2-hydroxyquinoline, which is the product of the Knorr quinoline synthesis.[5] This arises from a competing reaction pathway where the aniline attacks the ester group of the β-ketoester instead of the ketone.[1]
Causality and Control:
-
Kinetic vs. Thermodynamic Control: The regioselectivity of the initial attack is temperature-dependent.
-
Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline synthesis.[1][6]
-
Knorr Pathway (Thermodynamic Product): At higher temperatures (around 140 °C or more), the reaction shifts towards thermodynamic control.[1] Under these conditions, the attack on the less reactive ester group becomes more prevalent, forming a β-keto acid anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[1][5] This pathway is often irreversible, making it the thermodynamic product.[7]
-
Troubleshooting Regioselectivity:
-
Temperature Management: Carefully control the temperature during the initial condensation step. To favor the Conrad-Limpach product, maintain a lower reaction temperature (room temperature is often sufficient).
-
Stepwise Procedure: It is best practice to first form the β-aminoacrylate intermediate at a lower temperature, isolate it if possible (it is often a viscous oil), and then subject it to the high temperatures required for cyclization.[8] This two-step approach prevents the Knorr pathway from competing during the initial condensation.
Problem 3: Difficulty with Product Isolation and Purification
The crude product from a Conrad-Limpach reaction can sometimes be challenging to isolate and purify due to the nature of the reaction mixture, especially when high-boiling solvents are used.
Strategies for Effective Isolation and Purification:
-
Precipitation and Filtration: Often, the 4-hydroxyquinoline product will precipitate from the reaction mixture upon cooling.[3]
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a hydrocarbon solvent such as hexanes or heptane. This will help to further precipitate the product while keeping the high-boiling reaction solvent in solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.
-
Dry the product under vacuum.
-
-
-
Recrystallization: If the initial purity is not satisfactory, recrystallization is a common and effective purification technique. The choice of solvent will depend on the specific properties of your product.
-
Column Chromatography: For more challenging purifications or to separate mixtures of isomers, column chromatography can be employed. However, due to the often polar nature of hydroxyquinolines, careful selection of the stationary and mobile phases is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Conrad-Limpach reaction?
A1: The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines.[2]
-
Condensation: An aniline reacts with a β-ketoester. The nitrogen of the aniline attacks the keto group of the β-ketoester to form a tetrahedral intermediate.[1] This is followed by dehydration to yield a Schiff base, which exists in equilibrium with its enamine tautomer (a β-aminoacrylate).[1] This step is typically performed at or below room temperature and can be acid-catalyzed.[1][3]
-
Cyclization: The β-aminoacrylate intermediate undergoes a thermal electrocyclic ring-closing reaction at high temperatures (around 250 °C).[1][2] This is followed by the elimination of an alcohol (from the original ester group) and tautomerization to give the final 4-hydroxyquinoline product.[1] It's worth noting that the product is often depicted as the enol form (4-hydroxyquinoline), but the keto form (4-quinolone) is believed to be the predominant tautomer.[1]
Q2: How critical is the choice of solvent for the cyclization step?
A2: The choice of solvent is extremely critical for achieving a good yield in the cyclization step.[1] The reaction requires very high temperatures to overcome the energy barrier of the electrocyclic ring closure, which temporarily disrupts the aromaticity of the aniline ring.[4]
-
Without a solvent (neat): Yields are often very low, typically below 30%.[1]
-
With a high-boiling inert solvent: The use of solvents like mineral oil or diphenyl ether allows the reaction to be maintained at a consistently high temperature (ca. 250 °C), leading to significantly improved yields, often exceeding 90%.[1] Research has also identified other suitable and potentially more user-friendly solvents such as 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol.[4]
Q3: Can I run the Conrad-Limpach reaction as a one-pot synthesis?
A3: While a stepwise approach (isolation of the intermediate before cyclization) provides better control over regioselectivity, a one-pot modification is possible. However, this requires careful temperature programming. You would start at a lower temperature to favor the formation of the β-aminoacrylate and then slowly ramp up the temperature to induce cyclization. This approach carries a higher risk of forming the Knorr product if the temperature is increased too quickly.
Q4: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
A4: Both syntheses start from anilines and β-ketoesters but yield different constitutional isomers of hydroxyquinolines due to different reaction conditions.
-
Conrad-Limpach Synthesis: Proceeds under kinetic control at lower temperatures, where the aniline attacks the more reactive keto group , leading to 4-hydroxyquinolines .[1][6]
-
Knorr Quinoline Synthesis: Occurs under thermodynamic control at higher temperatures (e.g., ~140 °C), where the aniline attacks the ester group , resulting in 2-hydroxyquinolines .[1][5]
Data and Protocols
Table 1: Recommended Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | General Observations |
| Mineral Oil | > 275 | Inexpensive, but can be inconvenient to handle and remove.[4] |
| Diphenyl ether (Dowtherm A) | 257 | Widely used and effective, but can be expensive.[4] |
| 1,2,4-Trichlorobenzene | 214 | A good alternative with a high boiling point.[4] |
| 2,6-di-tert-butylphenol | 265 | Reported as a good, less expensive, and less odorous alternative.[4] |
Note: Yields generally increase with the boiling point of the solvent, with optimal results often seen with solvents boiling above 250 °C.[4]
Experimental Protocol: A Two-Step Conrad-Limpach Synthesis
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Remove any water formed and the catalyst (if desired) under reduced pressure to obtain the crude β-aminoacrylate intermediate, which is often a viscous oil.
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
-
Place a high-boiling solvent (e.g., mineral oil or Dowtherm A) in a separate round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the solvent to approximately 250 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction's completion by TLC if feasible.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation and to dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
Visualizing the Conrad-Limpach Reaction
Diagram 1: The Conrad-Limpach Reaction Mechanism
Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Diagram 2: Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and fixing low-yield issues.
Diagram 3: Conrad-Limpach vs. Knorr Synthesis
Caption: Temperature-dependent regioselectivity in the reaction.
References
-
Title: Conrad–Limpach synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH Source: National Institutes of Health URL: [Link]
-
Title: Conrad-Limpach Reaction Source: Cambridge University Press URL: [Link]
-
Title: Conrad-Limpach Synthesis - SynArchive Source: SynArchive URL: [Link]
-
Title: Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry - YouTube Source: YouTube URL: [Link]
-
Title: Conrad-Limpach Cyclization Source: Merck Index URL: [Link]
-
Title: Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org Source: Química Organica.org URL: [Link]
-
Title: Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd Source: Scribd URL: [Link]
-
Title: Conrad-limpach-knorr synthesis of Quinolone - YouTube Source: YouTube URL: [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-Chloro-6-methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-6-methoxyquinolin-4-ol. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your synthetic protocols, ensuring high purity and yield.
Troubleshooting Guide: Identifying and Mitigating Byproducts
The synthesis of this compound is typically a multi-step process. A common and effective route involves the initial construction of the 6-methoxyquinolin-4-ol core via the Gould-Jacobs reaction, followed by a regioselective chlorination at the 3-position. This guide will address potential byproduct formation in each of these key stages.
Step 1: Gould-Jacobs Reaction for 6-Methoxyquinolin-4-ol
The foundational step in this synthesis is the Gould-Jacobs reaction, which involves the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2]
Q1: During the synthesis of 6-methoxyquinolin-4-ol, my reaction mixture is complex, and the yield is low. What are the likely byproducts?
A1: Several byproducts can form during the Gould-Jacobs reaction, primarily due to incomplete reaction or side reactions at high temperatures. Here are the most common culprits:
-
Unreacted Starting Materials: The presence of p-anisidine and diethyl ethoxymethylenemalonate indicates an incomplete initial condensation.
-
Intermediate Diethyl (4-methoxyanilino)methylenemalonate: This is the product of the initial condensation before the high-temperature cyclization.[3] Its accumulation suggests that the cyclization temperature was too low or the heating time was insufficient.
-
Isomeric Cyclization Products: While the primary cyclization is expected to yield the 6-methoxy isomer, trace amounts of other regioisomers could potentially form, although this is less common with the directing effect of the methoxy group.
-
Thermal Degradation Products: The high temperatures required for cyclization (often >250 °C) can lead to the formation of tarry, polymeric materials, which can significantly reduce the yield and complicate purification.[4]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Synthetic pathway of the Gould-Jacobs reaction.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Condensation | Insufficient reaction time or temperature for the initial step. | Ensure the condensation of p-anisidine and DEEM is complete before proceeding to the high-temperature cyclization. Monitor the reaction by TLC. Consider using microwave irradiation to shorten reaction times and improve yields.[5] |
| Incomplete Cyclization | Cyclization temperature is too low or heating time is too short. | Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A) to the required level (typically 250-260 °C) and maintain it for the recommended duration. Monitor the disappearance of the intermediate by TLC. |
| Formation of Tarry Byproducts | Excessively high temperatures or prolonged heating. | Carefully control the temperature and reaction time during cyclization. Once the reaction is complete (as indicated by TLC), cool the mixture promptly. Consider using a milder cyclization catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which can promote the reaction at lower temperatures.[5] |
Step 2: Chlorination of 6-Methoxyquinolin-4-ol
The introduction of the chlorine atom at the 3-position is often achieved through a Vilsmeier-Haack type reaction, using a formylating reagent that also acts as a chlorinating agent, or a dedicated chlorinating agent.[6][7]
Q2: After the chlorination step, I observe multiple spots on my TLC plate, and my final product is difficult to purify. What are the potential chlorinated byproducts?
A2: The chlorination of 6-methoxyquinolin-4-ol needs to be highly regioselective to avoid the formation of unwanted isomers. Here are the likely byproducts:
-
Unreacted 6-Methoxyquinolin-4-ol: Incomplete chlorination will result in the presence of the starting material.
-
Regioisomers of Chlorination: The quinoline ring has several positions susceptible to electrophilic attack. While the 3-position is activated, chlorination at other positions (e.g., 5, 7, or 8) can occur, especially under harsh conditions or with less selective chlorinating agents. The electron-donating methoxy group at the 6-position can influence the regioselectivity of electrophilic substitution.
-
Over-chlorinated Products: The reaction may proceed further to yield di- or tri-chlorinated quinoline derivatives.
-
Byproducts from Vilsmeier-Haack Reagent: If using a Vilsmeier-Haack reaction, side products from the decomposition of the reagent or its reaction with the solvent can occur.
Experimental Workflow: Chlorination ```dot digraph "Chlorination Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}``` Caption: Chlorination of 6-methoxyquinolin-4-ol.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Chlorination | Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time. | Use a slight excess of the chlorinating agent. Ensure the reaction temperature is maintained at the optimal level. Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of Regioisomers | Non-selective chlorinating agent or harsh reaction conditions. | The Vilsmeier-Haack reaction (using POCl₃/DMF) is generally regioselective for the 3-position of 4-quinolinols. A[6]dhere to established protocols with careful temperature control. Alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) may offer different regioselectivity and should be used with caution. |
| Over-chlorination | Excess of chlorinating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction closely by TLC and quench it as soon as the desired product is formed. |
Frequently Asked Questions (FAQs)
Q3: What analytical techniques are best for identifying the byproducts in my synthesis?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the main product and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the definitive identification of the desired product and the characterization of byproducts, including the position of substituents on the quinoline ring.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
High Temperatures: The Gould-Jacobs reaction requires very high temperatures. Use a high-boiling, thermally stable solvent like Dowtherm A and ensure proper heating and temperature control to avoid uncontrolled reactions.
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Quenching reactions involving POCl₃ should be done carefully by slowly adding the reaction mixture to ice-water to manage the exothermic reaction.
Q5: Can I use a different starting aniline for the Gould-Jacobs reaction?
A5: Yes, the Gould-Jacobs reaction is versatile and can be used with various substituted anilines to produce a range of quinoline derivatives. H[1]owever, the electronic nature and position of the substituent on the aniline ring will influence the reactivity and the regioselectivity of the cyclization step. Electron-donating groups generally facilitate the reaction.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Gould-Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
6-methoxy-4-methylquinoline. ChemSynthesis. Retrieved from [Link]
- Method for synthetizing 6-methoxyquinoline. Google Patents.
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Retrieved from [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved from [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Avens Publishing Group. Retrieved from [Link]
-
A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES. Retrieved from [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
-
Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate. Retrieved from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinolinone scaffolds. Quinolinones are privileged structures in medicinal chemistry, and their efficient synthesis is crucial for advancing research and development.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic procedures.
General Troubleshooting Workflow
Before diving into method-specific issues, it's beneficial to have a general framework for troubleshooting synthetic reactions. The following diagram outlines a logical progression from identifying a problem to implementing a solution.
Caption: Controlling regioselectivity in Conrad-Limpach vs. Knorr synthesis.
Section 2: Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for creating quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. [3][4]While versatile, it can suffer from issues related to side reactions and regioselectivity.
Frequently Asked Questions (FAQs)
Q3: My Friedländer reaction is sluggish and gives low conversion. How can I improve it?
A3: Low conversion in a Friedländer synthesis often points to an issue with the catalyst or reaction conditions not being optimal for the specific substrates.
-
Causality: The reaction proceeds via an initial aldol or Schiff base formation, followed by cyclization and dehydration. [3]Both steps are typically catalyzed by either an acid or a base. The choice of catalyst is critical and substrate-dependent.
-
Troubleshooting & Optimization:
-
Catalyst Screening: The traditional use of strong acids (H₂SO₄) or bases (NaOH, KOtBu) at high temperatures can cause side reactions. [4][5]Consider screening milder, more modern catalysts:
-
Lewis Acids: Sc(OTf)₃, Fe(OTf)₃, Iodine. [6] * Brønsted Acids: p-Toluenesulfonic acid (p-TsOH). [5] * Green Catalysts: Ceric ammonium nitrate has been shown to be effective at ambient temperatures. [7] 2. Solvent-Free Conditions: Heating the reactants together, sometimes with a solid-supported catalyst, can be highly effective and simplifies workup. [5] 3. Water Removal: The reaction produces two equivalents of water. If the reaction is reversible or the catalyst is water-sensitive, removing water using a Dean-Stark trap (if in a suitable solvent like toluene) or by using a dehydrating agent can drive the reaction to completion.
-
-
Q4: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the outcome?
A4: This is a classic challenge. The cyclization can occur on either side of the ketone.
-
Causality: The regioselectivity is determined by which α-methylene group preferentially forms the enolate (under basic conditions) or enol (under acidic conditions) to attack the 2-aminoaryl ketone/aldehyde.
-
Troubleshooting & Optimization:
-
Substrate Modification: This is the most reliable method. Pre-installing a directing group or using a substrate that has only one enolizable position eliminates the ambiguity.
-
Catalyst Control: While more challenging, some catalyst systems can impart regiocontrol. For instance, specific amine catalysts or the use of ionic liquids have been reported to favor one isomer. [6] 3. Thermodynamic vs. Kinetic Control: Carefully controlling the temperature and reaction time may favor the formation of the thermodynamically more stable product. This often requires systematic optimization.
-
| Parameter | Effect on Friedländer Synthesis | Optimization Strategy |
| Catalyst | Determines reaction rate and can influence side reactions. [3] | Screen a variety of catalysts (Brønsted acids, Lewis acids, bases) to find the optimal choice for your substrates. [5][6] |
| Temperature | Affects reaction rate and selectivity. High heat can cause degradation. | Start at a moderate temperature (e.g., 80°C) and adjust as needed. Some modern catalysts work at room temperature. [7] |
| Solvent | Can affect solubility and reaction mechanism. | Consider solvent-free conditions. If a solvent is needed, choose one that allows for azeotropic water removal (e.g., toluene). |
| Substrates | Reactivity of the carbonyl and α-methylene groups is key. | Ensure high purity of starting materials. For regioselectivity issues, consider modifying the ketone substrate. [6] |
Section 3: Modern Palladium-Catalyzed Methods
Palladium-catalyzed reactions have emerged as powerful tools for quinolinone synthesis, offering mild conditions and broad functional group tolerance. [8]These methods often involve steps like Heck coupling, Sonogashira coupling, or C-H activation. [8][9]
Frequently Asked Questions (FAQs)
Q5: My Pd-catalyzed intramolecular cyclization to form a quinolinone is failing. What are the common points of failure?
A5: Failure in Pd-catalyzed reactions often relates to the catalyst's activity, the integrity of the ligands, or the presence of inhibitors.
-
Causality: These reactions depend on a functioning catalytic cycle (e.g., oxidative addition, reductive elimination). This cycle can be disrupted by catalyst decomposition (e.g., Pd(0) precipitating as palladium black), ligand degradation, or impurities in the starting materials or solvent.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: Not all Pd sources and ligands are equal. If a standard catalyst like Pd(OAc)₂ with a common phosphine ligand isn't working, screen other combinations. Consider the steric and electronic properties of your substrate.
-
Solvent and Base Degassing: Oxygen can oxidize the active Pd(0) catalyst. It is critical to thoroughly degas your solvent and reagents using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.
-
Purity of Starting Materials: Halide impurities can interfere with the catalytic cycle. Ensure your starting materials are pure.
-
Check the Mechanism: Understand the proposed mechanism for your specific reaction. For example, a Heck-type reaction followed by cyclization requires specific conditions, while a C-H activation/annulation will have different requirements. [8][9]
-
Caption: A generalized catalytic cycle for Pd-mediated quinolinone synthesis.
Appendix: Key Reagents and Protocols
Protocol 1: General Procedure for Conrad-Limpach Synthesis
-
Step A: Condensation
-
In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv).
-
Add a single drop of a strong acid catalyst (e.g., concentrated H₂SO₄).
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be gently warmed (e.g., to 60-80°C) to ensure completion.
-
Remove any water formed and residual starting materials under reduced pressure to obtain the crude β-aminoacrylate intermediate. [10]2. Step B: Cyclization
-
Add the crude intermediate to a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil). [10] * Under an inert atmosphere (e.g., nitrogen), heat the mixture vigorously with stirring to ~250°C.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.
-
Cool the reaction mixture. The product often precipitates.
-
Dilute with a hydrocarbon solvent (e.g., hexanes) to fully precipitate the product and wash it.
-
Collect the solid by filtration and dry to yield the 4-hydroxyquinoline. [10]
-
Protocol 2: General Procedure for Iodine-Catalyzed Friedländer Synthesis
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%). [10]2. Heat the reaction mixture at 80–100°C, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired quinoline.
References
-
Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(2), 337-361. Available from: [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(5), 6200-6243. Available from: [Link]
-
Wang, G. W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 36242-36245. Available from: [Link]
-
Kanaoka, Y., et al. (1967). Synthetic uses of polyphosphoric acid and its ethyl ester. Part II. Syntheses of indolin-2(3H)-ones and imidazoquinolines. Journal of the Chemical Society C: Organic, 1234. Available from: [Link]
-
Avramova, P., et al. (1983). The use of polyphosphoric ester and polyphosphoric acid in the synthesis of 1,4-dihydro-4-oxoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 687-689. Available from: [Link]
-
Alfindee, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19488-19508. Available from: [Link]
-
Sharma, P., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24455-24475. Available from: [Link]
-
Wang, C., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(12), 2149. Available from: [Link]
-
Panchem. (2020). Application of Polyphosphoric Acid. Available from: [Link]
-
Nikolova, I. G., et al. (2018). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 23(11), 2763. Available from: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]
-
Wang, G. W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. Available from: [Link]
-
Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 6(16), 2741-2744. Available from: [Link]
-
Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available from: [Link]
-
Wikipedia. Knorr quinoline synthesis. Available from: [Link]
-
Singh, P., & Kumar, P. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Bagley, M. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthesis, 2009(15), 2615-2618. Available from: [Link]
-
Cheng, C. C., & Yan, S. J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Available from: [Link]
-
Cheng, C. C., & Yan, S. J. (2011). The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]
-
SynArchive. Knorr Quinoline Synthesis. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
Quimica Organica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available from: [Link]
-
Cielecka, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6203. Available from: [Link]
-
International Journal of Pharmacy. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
Dow Inc. DOWTHERM™ A Heat Transfer Fluid. Available from: [Link]
-
ResearchGate. Liquid properties of DOWTHERM A[11]. Available from: [Link]
-
Dow Inc. DOWTHERM A - Heat Transfer Fluid. Available from: [Link]
-
Preprints.org. DOWTHERM A Heat Transfer Fluid. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. panchemica.com [panchemica.com]
Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of quinoline scaffolds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common issues encountered during your experimental work.
Introduction to the Challenge of Regioselectivity
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by a lack of regioselectivity, particularly when using classical methods with unsymmetrical starting materials. This can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product.[1] This guide will delve into the nuances of controlling regioselectivity in several key quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity is a critical consideration in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]
Q2: What are the fundamental factors that govern the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, a regiochemical outcome.[1]
Q3: How can modern synthetic methods, like C-H functionalization, be used to achieve regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the quinoline core. By using directing groups, such as the quinoline N-oxide, it is possible to selectively functionalize specific positions. For example, while palladium catalysis on quinoline N-oxides often favors C2 functionalization, reaction conditions can be tuned to achieve high selectivity for the C8 position by altering the palladium source, additives, and solvent system.[3]
Troubleshooting Guides for Specific Syntheses
Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][5] Poor regioselectivity is a major issue when using unsymmetrical ketones.[2][6]
Symptom: Formation of a mixture of 2-substituted and 2,3-disubstituted quinoline regioisomers.
Causality: An unsymmetrical ketone possesses two different enolizable α-methylene groups, leading to two possible points of initial condensation.[6]
Troubleshooting Workflow: Friedländer Synthesis
Caption: Decision tree for troubleshooting poor regioselectivity in Friedländer synthesis.
Solutions:
-
Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer. Amine catalysts, such as pyrrolidine, have been shown to direct the reaction towards the 2-substituted quinoline.[6] Ionic liquids can also promote regiospecific synthesis.[2][6]
-
Substrate Modification: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[6]
-
Reaction Condition Optimization:
-
Temperature: In amine-catalyzed reactions, higher temperatures can increase regioselectivity for the 2-substituted product.[6]
-
Solvent: The choice of solvent can influence the regiochemical outcome.
-
Microwave-Assisted Synthesis: Microwave irradiation can improve yields and, in some cases, enhance regioselectivity by providing rapid and uniform heating.[6]
-
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] The regioselectivity is influenced by a delicate interplay of steric and electronic effects.[7]
Symptom: The major product is the undesired regioisomer of the substituted quinoline.
Causality: The substituents on both the aniline and the β-diketone direct the cyclization.
Solutions:
-
Modify Substituents on the β-Diketone: Increasing the steric bulk of one of the R groups on the diketone can favor the formation of the isomer where cyclization occurs away from this bulky group.[9]
-
Modify Substituents on the Aniline: The electronic nature of the aniline substituents is crucial. For example, in the synthesis of trifluoromethyl-quinolines, electron-donating groups (like methoxy) on the aniline favor the formation of 2-CF₃-quinolines, while electron-withdrawing groups (like chloro or fluoro) lead to the 4-CF₃ regioisomer.[7][9]
Doebner-von Miller Reaction
This reaction typically involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[10] The standard reaction favors the formation of 2-substituted quinolines.[10][11]
Symptom: Formation of the 2-substituted quinoline when the 4-substituted isomer is desired.
Causality: The generally accepted mechanism involves a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, which leads to the 2-substituted product.[10][11]
Solutions:
-
Reversal of Regioselectivity: To obtain the 4-substituted quinoline, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism, leading to the desired 4-substituted product.[11][12][13]
Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters. The regioselectivity is highly dependent on the reaction temperature.[14]
Symptom: Formation of a mixture of 2-hydroxy and 4-hydroxyquinolines.
Causality: At lower temperatures, the aniline preferentially attacks the keto group, leading to the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures (around 140 °C), the aniline attacks the ester group, resulting in the 2-hydroxyquinoline (Knorr product).[14]
Regioselectivity Control in Conrad-Limpach-Knorr Synthesis
Caption: Temperature dependence of regioselectivity in the Conrad-Limpach-Knorr synthesis.
Solution:
-
Temperature Control: Carefully controlling the reaction temperature is the primary method for achieving the desired regioisomer. For the synthesis of 4-hydroxyquinolines, maintain lower reaction temperatures. For 2-hydroxyquinolines, higher temperatures are required.
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis Using an Amine Catalyst
Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.
Materials:
-
o-aminoaromatic aldehyde (1.0 mmol)
-
Unsymmetrical methyl ketone (1.2 mmol)
-
Pyrrolidine (20 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a stirred solution of the o-aminoaromatic aldehyde in ethanol, add the pyrrolidine catalyst.
-
Slowly add the unsymmetrical methyl ketone to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Reaction
Objective: To synthesize a 4-substituted quinoline.
Materials:
-
Aniline (1.0 mmol)
-
γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol)
-
Trifluoroacetic acid (TFA) (3 mL)
Procedure:
-
In a round-bottom flask, dissolve the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in TFA.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Summary
| Synthesis Method | Key Challenge | Influencing Factors | Solution Examples |
| Friedländer | Mixture of regioisomers with unsymmetrical ketones | Catalyst, Substrate, Temperature, Solvent | Amine catalysts, directing groups, microwave assistance |
| Combes | Undesired regioisomer formation | Steric and electronic effects of substituents | Modification of substituents on aniline and β-diketone |
| Doebner-von Miller | Predominant formation of 2-substituted quinoline | Reaction mechanism (1,4- vs. 1,2-addition) | Use of γ-aryl-β,γ-unsaturated α-ketoesters with TFA |
| Conrad-Limpach-Knorr | Mixture of 2- and 4-hydroxyquinolines | Reaction Temperature | Strict temperature control to favor kinetic or thermodynamic product |
References
-
Combes quinoline synthesis. In: Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. [Link]
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Journal of Organic Chemistry. [Link]
-
Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
-
Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. [Link]
-
Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]
-
Friedländer synthesis. In: Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Chlorinated Quinoline Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with chlorinated quinoline compounds. This guide is designed to provide expert advice, field-tested protocols, and in-depth troubleshooting to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic molecules. Our goal is to empower you with the knowledge to enhance purity, improve yield, and ensure the integrity of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Issue 1: A persistent oily or tarry residue co-purifies with my chlorinated quinoline, leading to low purity and poor crystallization.
Question: I've synthesized a chlorinated quinoline, but after the initial work-up, I'm left with a dark, viscous oil that resists crystallization and streaks on my TLC plate. How can I remove these tarry byproducts?
Answer:
This is a frequent challenge, especially with syntheses like the Skraup or Doebner-von Miller reactions, which are known for producing polymeric, high-molecular-weight byproducts under strong acidic and oxidative conditions. These tars are complex mixtures and their physical properties often mimic those of the desired product, making separation difficult.
Causality: The highly exothermic nature of these reactions can lead to localized overheating, causing polymerization of intermediates.
Troubleshooting Protocol:
-
Acid-Base Extraction: The basicity of the quinoline nitrogen provides a powerful handle for separation.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a strong acid, such as 1 M hydrochloric acid. The chlorinated quinoline will protonate and move into the aqueous phase, leaving non-basic tars in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide until the solution is alkaline, which will precipitate the purified chlorinated quinoline.
-
Extract the purified product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Activated Carbon Treatment: If the product is still colored after acid-base extraction, this indicates the presence of colored impurities.
-
Dissolve the partially purified product in a suitable solvent.
-
Add a small amount of activated carbon to the solution and heat the mixture.
-
Perform a hot filtration through a pad of Celite to remove the activated carbon.[1]
-
Cool the filtrate to allow the purified product to crystallize.
-
Issue 2: My chlorinated quinoline isomers are co-eluting during column chromatography.
Question: I have a mixture of chlorinated quinoline isomers that I am struggling to separate by flash chromatography. They have very similar Rf values on the TLC plate. How can I improve the separation?
Answer:
The separation of isomers is a classic chromatographic challenge due to their similar polarities and molecular weights. Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their structures.
Causality: Isomers often have very similar polarities, leading to poor separation on standard stationary phases.
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Solvent Strength: Use a less polar mobile phase to increase the retention time of your compounds on the column, which may improve separation.
-
Solvent Selectivity: Employ a multi-component solvent system and vary the ratios of the solvents. For example, a mixture of hexane, ethyl acetate, and a small amount of a third solvent like dichloromethane or methanol can sometimes provide the necessary selectivity for separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity for basic compounds like quinolines.
-
For very challenging separations, consider using high-performance liquid chromatography (HPLC) with a more specialized column, such as a cyano- or phenyl-bonded phase column.
-
-
Utilize an Additive:
-
For basic compounds like chlorinated quinolines that may interact strongly with the acidic silanol groups on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution.
-
Issue 3: I am experiencing low recovery of my chlorinated quinoline after purification.
Question: After performing a purification step, either chromatography or recrystallization, the yield of my final product is significantly lower than expected. What are the potential causes and how can I mitigate this?
Answer:
Low recovery can stem from several factors, including product loss during transfers, incomplete elution from a chromatography column, or poor crystallization efficiency.
Causality: Product loss can occur at multiple stages of the purification process.
Troubleshooting Checklist:
-
Column Chromatography:
-
Incomplete Elution: Ensure the column is flushed with a sufficiently polar solvent at the end of the run to elute any strongly retained product.
-
Adsorption: Basic quinolines can irreversibly adsorb to acidic silica gel. Pre-treating the silica with a triethylamine solution or using deactivated silica can help.
-
-
Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble in the cold solvent, recovery will be low.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals.[1] Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.
-
Filtration: Ensure that the crystals are collected efficiently during vacuum filtration and washed with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a crude chlorinated quinoline solid?
A1: For solid compounds, recrystallization is often the most effective and scalable purification method.[4] The key is to find a suitable solvent or solvent system where the chlorinated quinoline has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the separation of the desired compound from soluble impurities.
Q2: How can I effectively remove residual catalysts (e.g., palladium) from my chlorinated quinoline product?
A2: Residual transition metals from coupling reactions are a common and critical impurity to remove, especially in pharmaceutical applications.
-
Aqueous Washes: Chelating agents like EDTA in an aqueous wash can help remove some metal residues.
-
Specialized Scavengers: For more stubborn cases, commercially available silica-based or polymer-based metal scavengers with functional groups that bind to specific metals can be very effective. The crude product is dissolved and stirred with the scavenger, which is then filtered off.
-
Activated Carbon: As mentioned previously, activated carbon can also adsorb some metal impurities.
Q3: What are the best analytical techniques to assess the purity of my final chlorinated quinoline product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities with distinct signals.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of a sample and detecting even minor impurities.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for many quinoline derivatives.[7]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help identify impurities based on their mass-to-charge ratio.
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Recrystallization of a Chlorinated Quinoline
This protocol outlines a general procedure for the recrystallization of a solid chlorinated quinoline compound.
-
Solvent Selection: In a small test tube, add approximately 20 mg of your crude compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude chlorinated quinoline and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Common Solvents for Recrystallization of Chlorinated Quinolines
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good for many quinoline derivatives. |
| Isopropanol | Polar | 82 | Similar to ethanol, can offer different solubility. |
| Toluene | Non-polar | 111 | Useful for less polar chlorinated quinolines. |
| Hexane/Ethyl Acetate | Variable | Variable | A common solvent pair for adjusting polarity. |
| Dichloromethane | Moderately Polar | 40 | Can be used, but its volatility can be a challenge. |
Protocol 2: Step-by-Step Flash Column Chromatography for Isomer Separation
This protocol provides a general workflow for separating chlorinated quinoline isomers using flash column chromatography.
-
TLC Analysis: Develop a TLC method to visualize the separation of your isomers. Experiment with different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate) to achieve a clear separation of the spots.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the purified isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified compounds.
Section 4: Visualizations
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Diagram 2: Workflow for Troubleshooting Isomer Co-elution
Caption: A workflow for systematically troubleshooting the co-elution of isomers.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Reverse Phase SpinColumns Chromatography for Sample Prep. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
- Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]
-
ResearchGate. (2024, January 11). How to optimize protein crystals like this?. Retrieved from [Link]
-
PubMed. (n.d.). Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
National Institutes of Health. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
HETEROCYCLES. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Sources
minimizing side reactions in the synthesis of 3-Chloro-6-methoxyquinolin-4-ol
Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to not only troubleshoot issues but to proactively optimize your reaction conditions for higher purity and yield.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying mechanism, and provides actionable, field-tested solutions.
Issue 1: Low Yield in the Initial Condensation Step (Gould-Jacobs Reaction)
Q: I'm reacting p-anisidine with diethyl ethoxymethylenemalonate (DEEM), but my yield of the intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, is consistently low. What's going wrong?
A: This is a classic Gould-Jacobs reaction, and low yields at this stage are typically due to two main factors: incomplete reaction or a competing side reaction.
-
Probable Cause 1: Reversibility and Incomplete Reaction. The initial nucleophilic substitution is reversible. Insufficient heating or reaction time can lead to an unfavorable equilibrium.
-
Probable Cause 2: Competing Di-substitution. While less common with anilines, a second molecule of p-anisidine could potentially react, though this is sterically and electronically disfavored. The more likely issue is simply an incomplete primary reaction.
Solutions & Scientific Rationale:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically between 80-120 °C. The removal of the ethanol byproduct is crucial to drive the reaction forward according to Le Châtelier's principle. Running the reaction neat (without solvent) or under conditions that allow for ethanol distillation is often effective.
-
Excess Reagent: Using a slight excess of diethyl ethoxymethylenemalonate (DEEM), often up to 1.2 equivalents, can help push the equilibrium towards the product. However, a large excess can complicate purification.
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the p-anisidine starting material. Do not proceed to the next step until the starting material is fully consumed.
Issue 2: Formation of Impurities During High-Temperature Cyclization
Q: During the thermal cyclization of the malonate intermediate to form ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, my reaction mixture turns dark, and I isolate a complex mixture of byproducts with a low yield of the desired product. What is causing this?
A: The thermal cyclization is the most critical and often problematic step. It requires high temperatures (typically >240 °C), which can lead to thermal decomposition and several predictable side reactions.[1][2][3]
-
Probable Cause 1: Thermal Decomposition (Charring). The high temperatures required for the 6-electron electrocyclic reaction can also cause decomposition of the starting material and product, leading to tar and char formation.[2][4]
-
Probable Cause 2: Intermolecular Reactions. At high concentrations and temperatures, intermolecular condensation reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.
-
Probable Cause 3: Incorrect Regiochemistry (Isomer Formation). While the methoxy group strongly directs the cyclization to the ortho position, extremely high temperatures could potentially overcome this directing effect, leading to minor amounts of the 8-methoxy isomer, although this is less likely.
Solutions & Scientific Rationale:
-
High-Boiling Point Solvent: The use of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is standard practice.[5] This solvent allows for uniform heating and precise temperature control, minimizing localized overheating and subsequent charring.
-
Controlled Addition: Instead of heating the entire batch of intermediate at once, a solution of the intermediate can be added slowly to the pre-heated Dowtherm A at the target temperature (e.g., 250 °C). This maintains a low instantaneous concentration of the reactant, favoring the intramolecular cyclization over intermolecular side reactions.
-
Microwave-Assisted Synthesis: Modern approaches utilize microwave heating, which can dramatically shorten reaction times from hours to minutes.[2][6] This rapid heating profile often provides enough energy for the cyclization while minimizing the time the material spends at high temperatures, thereby reducing decomposition.[6]
| Parameter | Conventional Heating | Microwave Heating | Rationale |
| Temperature | 240-260 °C | 250-300 °C | High energy is required for the pericyclic reaction.[2] |
| Time | 1-4 hours | 5-20 minutes | Reduced time minimizes thermal decomposition.[6] |
| Solvent | Diphenyl ether / Dowtherm A | Often neat or minimal solvent | High-boiling solvent prevents charring.[5] |
| Typical Yield | 60-80% | 75-95% | Improved efficiency and reduced side products. |
Issue 3: Incomplete Decarboxylation
Q: After saponifying the ethyl ester to the carboxylic acid, I'm having trouble with the decarboxylation step. My final 6-methoxyquinolin-4-ol is contaminated with the starting carboxylic acid. How can I drive this reaction to completion?
A: The decarboxylation of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate also requires high heat, but incomplete reaction is a common issue if the temperature is not high enough or maintained for a sufficient duration.
-
Probable Cause: Insufficient Thermal Energy. The stability of the carboxylate intermediate requires significant energy to expel CO2. The reaction is often performed in the same high-boiling solvent as the cyclization step.
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: While the preceding saponification step is aqueous, the material must be thoroughly dried before attempting thermal decarboxylation. Water can interfere with achieving the necessary high temperatures.
-
Temperature Control: Heat the carboxylic acid intermediate in diphenyl ether to around 245-250 °C.[5] The evolution of CO2 gas should be visible. Use TLC or HPLC to monitor the reaction until the starting carboxylic acid is no longer detected.
-
Copper-Catalyzed Decarboxylation: In some cases, particularly with sensitive substrates, adding a catalytic amount of copper powder or copper(I) oxide can facilitate decarboxylation at a lower temperature, proceeding through a copper-carboxylate intermediate.[3]
Issue 4: Over-chlorination and Isomer Formation in the Final Step
Q: When chlorinating 6-methoxyquinolin-4-ol with phosphorus oxychloride (POCl3) to get the 4-chloro product, I am also isolating a di-chloro impurity and what appears to be a product chlorinated on the benzene ring. How can I make this step more selective?
A: This is a critical and often challenging transformation. The desired reaction is the conversion of the 4-oxo tautomer to the 4-chloroquinoline. However, the quinoline ring system is susceptible to electrophilic attack, and the Vilsmeier-Haack type conditions can lead to unwanted side reactions.
-
Probable Cause 1: Vilsmeier-Haack Side Reaction. The reaction of POCl3 with a catalytic amount of dimethylformamide (DMF), often used to facilitate the reaction, forms a Vilsmeier reagent.[7][8][9] This powerful electrophile can attack the electron-rich benzene portion of the quinoline ring, leading to the formation of chloro and/or formyl derivatives at the 5 or 7 positions. The methoxy group at C6 strongly activates the ring towards this electrophilic substitution.
-
Probable Cause 2: Over-chlorination. At excessively high temperatures or with prolonged reaction times, chlorination can occur at other positions on the quinoline nucleus, such as the 2-position.
Solutions & Scientific Rationale:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate, typically refluxing POCl3 (around 110 °C), but no higher.[10][11] Monitor the reaction closely and stop as soon as the starting material is consumed.
-
Minimize or Exclude DMF: If Vilsmeier-type side products are observed, reduce the amount of DMF to the minimum required for catalysis or, if possible, exclude it entirely. The reaction can proceed with POCl3 alone, albeit sometimes more slowly.
-
Choice of Chlorinating Agent: While POCl3 is standard, for sensitive substrates, a milder chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent might offer better selectivity, though reaction conditions would need to be re-optimized.
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a high-boiling solvent like diphenyl ether? Can I use something else? A1: Diphenyl ether (or Dowtherm A) serves two primary purposes: it acts as a heat transfer medium to ensure uniform and stable high temperatures (240-260 °C) required for the thermal cyclization and decarboxylation steps, and it helps to prevent localized overheating and charring of the reactants.[3][5] Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary activation energy. While other high-boiling inert solvents could theoretically be used, diphenyl ether is well-established and effective for this class of reaction.
Q2: My final product, this compound, has poor solubility. What is a good recrystallization solvent? A2: Quinolone and quinolinol compounds are often crystalline and can have limited solubility in common organic solvents. For 6-methoxyquinolin-4-ol and its chloro-derivative, a common and effective recrystallization solvent is methanol or ethanol.[12] For particularly stubborn purifications, polar aprotic solvents like DMF or DMSO followed by the addition of an anti-solvent like water or an ether can be effective, but care must be taken to remove these high-boiling solvents afterward.
Q3: Can I perform the saponification and decarboxylation in one pot? A3: It is generally not advisable. The saponification step is performed in an aqueous basic solution (e.g., NaOH/H2O). The subsequent decarboxylation requires high temperatures under anhydrous conditions. Attempting this in one pot would require complete removal of water before heating to ~250 °C, which is difficult and can lead to side reactions or incomplete decarboxylation. A sequential process with isolation and drying of the carboxylic acid intermediate is more robust and reliable.
III. Key Reaction Mechanisms & Workflows
Workflow: Gould-Jacobs Synthesis Pathway
The diagram below outlines the primary synthetic route from p-anisidine to the quinolinol core, highlighting the critical high-temperature cyclization step.
Caption: The Gould-Jacobs synthesis pathway for 6-methoxyquinolin-4-ol.
Mechanism: Vilsmeier-Haack Chlorination vs. Side Reaction
This diagram illustrates the desired chlorination pathway at the 4-position versus the potential unwanted electrophilic substitution on the activated benzene ring.
Caption: Competing pathways during the chlorination of 6-methoxyquinolin-4-ol.
IV. Experimental Protocols
Protocol 1: Optimized Thermal Cyclization
This protocol is designed to maximize the yield of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate while minimizing thermal decomposition.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. Ensure the setup is under an inert atmosphere (Nitrogen or Argon).
-
Solvent Pre-heating: Charge the flask with diphenyl ether (approx. 10 mL per gram of starting material). Heat the solvent to a stable temperature of 250 °C using a heating mantle with a temperature controller.
-
Reactant Addition: Dissolve the diethyl 2-((4-methoxyphenyl)amino)methylenemalonate intermediate in a minimal amount of warm diphenyl ether and place it in the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the vigorously stirred, pre-heated solvent over 30-45 minutes. The rate of addition should be controlled to maintain a steady reaction temperature.
-
Completion & Monitoring: After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes. Monitor the reaction by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product. Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
V. References
-
Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds (U.S. Patent No. 2,558,211). Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2012). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]
-
Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline (Chinese Patent No. CN111440118A). Retrieved from
-
National Institutes of Health. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2020). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Horizon IRD. (n.d.). Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction profiles for the thermal cyclization. Retrieved from [Link]
-
Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline (Chinese Patent No. CN106008336A). Retrieved from
-
Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved from [Link]
-
National Institutes of Health. (2015). Effects of Terpinen-4-ol on meibomian gland epithelial cells in vitro. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5 [chemicalbook.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 3-Chloro-6-methoxyquinolin-4-ol Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Chloro-6-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of transitioning this critical synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the integrity and efficiency of your process.
I. Synthetic Pathway Overview: From Precursor to Final Product
The most common and industrially viable route to this compound involves a two-stage process. First is the synthesis of the precursor, 6-methoxyquinolin-4-ol, via the Gould-Jacobs reaction. This is followed by a selective chlorination at the C3 position. Understanding the nuances of each stage is critical for a successful scale-up.
Workflow for the Synthesis of this compound
Technical Support Center: Characterization of Impurities in 3-Chloro-6-methoxyquinolin-4-ol
Welcome to the technical support center for the analysis of 3-Chloro-6-methoxyquinolin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting scenarios encountered during the characterization of impurities in samples of this compound. Our goal is to equip you with the scientific rationale and practical methodologies required to ensure the purity, safety, and efficacy of your drug substance.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses foundational questions regarding the nature, classification, and regulatory context of impurities in this compound.
Q1: What are the likely sources and types of impurities in my this compound samples?
Answer: Impurities in any active pharmaceutical ingredient (API) can originate from various stages of the manufacturing process, storage, and handling. For this compound, a heterocyclic compound, impurities can be broadly categorized as follows:
-
Organic Impurities: These are the most common and structurally related to the API.
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route. For instance, in a typical synthesis starting from a dimethoxyaniline derivative, residual precursors could be present.[1]
-
By-products: Formed from side reactions during synthesis. Examples could include isomers, products of incomplete chlorination (e.g., 6-methoxyquinolin-4-ol), or dehalogenated species (e.g., 6-methoxyquinolin-4-ol formed during a reduction step).[2]
-
Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, humidity, or reactive excipients. The quinoline ring can be susceptible to oxidation or hydrolysis under certain conditions.[3]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts (like Palladium or Copper), and heavy metals.[4]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is mandated by guidelines like ICH Q3C.[5]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
Answer: The primary guidelines are from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances.[4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. Qualification is the process of gathering data to establish the biological safety of an impurity at a specified level.[4]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Understanding these thresholds is critical as they dictate the analytical effort required. Any impurity at or above the identification threshold must be structurally characterized.[6]
Part 2: Analytical Strategy & Troubleshooting Guide
This section provides practical advice on developing analytical methods and resolving common issues.
Q3: I'm developing an HPLC method for impurity profiling. Where do I start?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling.[7][8] A systematic approach is key.
Workflow for HPLC Method Development:
Caption: Troubleshooting peak tailing for basic compounds.
Explanation of Solutions:
-
Low pH Mobile Phase: Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) protonates both the basic analyte and the acidic silanols. This creates electrostatic repulsion and masks the silanol interaction, leading to improved peak shape. This is often the simplest and most effective first step.
-
Add a Basic Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can neutralize the active silanol sites, preventing them from interacting with your analyte. [9]However, be aware that TEA can suppress ionization in mass spectrometry.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or built on hybrid silica particles to minimize exposed silanols. If tailing persists, switching to a column specifically designed for the analysis of basic compounds is a robust solution.
Q5: I have an unknown impurity peak above the 0.10% identification threshold. How do I determine its structure?
Answer: Structural elucidation of an unknown impurity requires a multi-technique approach, moving from detection to definitive identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of this process. [8][10] General Workflow for Unknown Identification:
Caption: Workflow for identifying an unknown impurity.
Detailed Steps:
-
High-Resolution Mass Spectrometry (HRMS): The first step after detection is to obtain an accurate mass of the impurity using techniques like Time-of-Flight (TOF) or Orbitrap MS. [10]An accurate mass measurement (to <5 ppm) allows you to generate a highly probable elemental formula, which is a critical piece of the puzzle.
-
Tandem Mass Spectrometry (MS/MS): By isolating the impurity's parent ion and fragmenting it, you can obtain an MS/MS spectrum. The fragmentation pattern provides clues about the molecule's structure. For example, a loss of 28 Da might indicate a CO group, while a loss of 35/37 Da could suggest a chlorine atom. Comparing this pattern to the fragmentation of the main this compound compound can reveal how the impurity's structure differs.
-
Forced Degradation Studies: Performing forced degradation (e.g., acid, base, oxidative, thermal, photolytic stress) on the pure API can help generate degradation products. If your unknown impurity appears under specific stress conditions, it provides strong evidence for its identity as a degradant and insight into its formation pathway.
-
Definitive Confirmation: The ultimate confirmation comes from comparing the unknown impurity to a reference standard. This can be achieved by:
-
Isolation: Using preparative chromatography to isolate a sufficient quantity of the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information. [7][11] * Synthesis: Proposing a likely structure based on MS data and the synthetic process, then synthesizing that compound and confirming that its retention time and mass spectrum match the impurity in your sample.
-
Part 3: Reference Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Objective: To prepare a sample of this compound for impurity analysis by LC-MS.
-
Materials:
-
This compound sample.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
LC-MS grade Formic Acid (FA).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Procedure:
-
Prepare the mobile phase compatible diluent. For reversed-phase LC-MS, a typical diluent is 50:50 ACN:Water with 0.1% FA.
-
Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to create a 1.0 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This yields a final concentration of 0.1 mg/mL (100 µg/mL).
-
This concentration is generally suitable for detecting impurities in the 0.05-0.1% range without overloading the mass spectrometer with the main component.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Prepare a blank sample using only the diluent.
-
References
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Reference Standards for Impurities in Pharmaceuticals. (2024). Knors Pharma. [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). PubMed. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). ResearchGate. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. (n.d.). Journal of Applied Bioanalysis. [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (2015). ResearchGate. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical Sciences. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Recent Scientific Research. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpharmsci.com [jpharmsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-Chloro-6-methoxyquinolin-4-ol Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical, non-negotiable step. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comparative overview of the essential spectroscopic and analytical techniques required to definitively confirm the structure of 3-Chloro-6-methoxyquinolin-4-ol and its derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Imperative of Multi-Modal Analysis
No single analytical technique can provide the complete structural picture. A robust structural elucidation strategy relies on the integration of data from multiple, complementary methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they build an unassailable case for its identity. The primary tools for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, Single-Crystal X-ray Crystallography. Infrared (IR) spectroscopy provides valuable complementary data on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4] For quinoline derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding substitution patterns and connectivity.
Causality of Experimental Choice:
We use a combination of ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. For complex structures, 2D NMR techniques like HSQC and HMBC are invaluable for definitively assigning proton signals to their directly attached carbons and mapping long-range C-H correlations, respectively.[5]
Predicted Spectroscopic Data for this compound:
The quinolin-4-ol tautomer is expected to be the major form in solution. The following tables outline the predicted NMR data, which should be used as a guide for interpreting experimental results.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| N1-H | ~11.5 | Broad Singlet | Acidic proton of the quinolone tautomer. |
| H2 | ~8.1 | Singlet | Singlet due to no adjacent protons; deshielded by adjacent nitrogen and C=O group. |
| H5 | ~7.9 | Doublet (d) | Deshielded proton adjacent to the fused ring junction. |
| H7 | ~7.4 | Doublet of Doublets (dd) | Exhibits coupling to both H5 and H8. Shielded by the methoxy group. |
| H8 | ~7.3 | Doublet (d) | Exhibits coupling to H7. |
| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aromatic methoxy group.[6][7] |
| C4-OH | ~11.0 | Broad Singlet | Enolic proton, often exchanges with solvent. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~145 | Adjacent to nitrogen. |
| C3 | ~115 | Carbon bearing the chloro substituent. |
| C4 | ~175 | Carbon of the C-OH/C=O group (tautomerism). |
| C4a | ~140 | Bridgehead carbon. |
| C5 | ~125 | Aromatic CH. |
| C6 | ~158 | Aromatic carbon bearing the methoxy group. |
| C7 | ~118 | Aromatic CH. |
| C8 | ~122 | Aromatic CH. |
| C8a | ~120 | Bridgehead carbon. |
| OCH₃ | ~56 | Methoxy carbon.[8][9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like N-H and O-H.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is essential for determining the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[4] Furthermore, the fragmentation pattern can provide valuable structural clues.
Causality of Experimental Choice:
For this compound, MS is particularly powerful for two reasons. First, HRMS can confirm the elemental formula C₁₀H₈ClNO₂ with high accuracy (typically <5 ppm error). Second, the presence of a chlorine atom provides a definitive isotopic signature. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1.[10] This is a powerful diagnostic tool.
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₁₀H₈³⁵ClNO₂) | Calculated m/z (C₁₀H₈³⁷ClNO₂) | Expected Ratio |
|---|---|---|---|
| [M+H]⁺ | 210.0316 | 212.0287 | ~3:1 |
| [M+Na]⁺ | 232.0136 | 234.0106 | ~3:1 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation and peak shape.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Verify the molecular weight and check for the characteristic 3:1 chlorine isotope pattern. Compare the exact mass to the theoretical value to confirm the elemental formula.
X-ray Crystallography: The Unambiguous Proof
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unequivocal 3D map of the molecule's structure.[11][12] It confirms not only the connectivity of the atoms but also their spatial arrangement, bond lengths, and bond angles.
Causality of Experimental Choice:
While NMR and MS can build a very strong case for a structure, they are ultimately inferential. X-ray crystallography is a direct observation method and is considered the "gold standard" for structural proof.[13] For novel compounds, especially those intended for therapeutic use, crystallographic confirmation is highly desirable for regulatory submissions and for understanding potential interactions with biological targets.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Systematically screen various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data until a satisfactory solution is achieved. The final structure provides definitive proof of the molecular connectivity and stereochemistry.
Data Integration and Comparative Summary
The true power of this analytical workflow lies in the integration of all data points. The molecular formula from HRMS must match the atom counts from ¹H and ¹³C NMR. The functional groups identified by IR spectroscopy (e.g., O-H stretch around 3400 cm⁻¹, C=O stretch around 1680 cm⁻¹) must be consistent with the structure proposed by NMR.[10][14]
Table 4: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR | Carbon-hydrogen framework, connectivity, stereochemistry | Provides the most detailed structural information in solution.[3] | Can be complex to interpret; requires pure sample. |
| MS | Molecular weight, elemental formula, structural fragments | Highly sensitive; confirms elemental composition and key structural features like halogens.[15][16] | Does not provide detailed connectivity information on its own. |
| X-ray | Absolute 3D structure, bond lengths, bond angles | Unambiguous and definitive proof of structure.[11][12] | Requires a suitable single crystal, which can be difficult or impossible to obtain. |
| IR | Presence of specific functional groups | Fast, simple, and provides a quick check for key bonds. | Provides limited information on the overall molecular skeleton. |
By employing this multi-faceted, self-validating approach, researchers can confidently confirm the structure of novel this compound derivatives, ensuring the integrity and reproducibility of their scientific findings and advancing the drug development process on a solid foundation of empirical evidence.
References
-
Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
-
Perestrelo, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. Available at: [Link]
-
Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). Structural modifications of fluoroquinolones. Available at: [Link]
-
National Institutes of Health. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]
-
National Institutes of Health. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]
-
PubChem. (n.d.). 6-methoxyquinolin-4-ol. Available at: [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available at: [Link]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. rsc.org [rsc.org]
- 8. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. chempap.org [chempap.org]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Analysis of Chlorinated vs. Non-Chlorinated Quinolinols in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. A key area of interest in the development of novel quinoline-based therapeutics is the strategic modification of its core structure to enhance potency and selectivity. Among these modifications, chlorination has emerged as a powerful tool. This guide provides an in-depth, objective comparison of the biological activities of chlorinated and non-chlorinated quinolinols, supported by experimental data, to elucidate the significant impact of this halogenation on antimicrobial, anticancer, and neuroprotective properties.
The Impact of Chlorination on Biological Activity: A Head-to-Head Comparison
The introduction of a chlorine atom to the quinolinol ring can dramatically alter its physicochemical properties, such as lipophilicity and electron distribution, which in turn can profoundly influence its interaction with biological targets.[1] This section presents a comparative analysis of the biological activities of chlorinated quinolinols and their non-chlorinated parent compounds.
Antimicrobial Activity: A Marked Increase in Potency
Chlorination has been consistently shown to enhance the antimicrobial properties of quinolinols. This is evident in the comparative minimum inhibitory concentration (MIC) values against various pathogens.
A study comparing the antibacterial activity of 8-hydroxyquinoline and its 5-chloro derivative, cloxyquin, against Staphylococcus aureus demonstrated a significant increase in potency for the chlorinated compound.[2] Similarly, cloxyquin has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml.[3]
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound | Staphylococcus aureus | Mycobacterium tuberculosis |
| 8-Hydroxyquinoline | ≤6.90–110.20[2] | 0.3 µg/ml (approx. 2.07 µM)[3] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | ≤5.58–44.55[2] | 0.062–0.25 µg/ml (approx. 0.34-1.39 µM)[3] |
The enhanced antimicrobial activity of chlorinated quinolinols is often attributed to their increased lipophilicity, which facilitates penetration through the lipid-rich cell membranes of microorganisms.[2][4] The electron-withdrawing nature of chlorine can also modulate the acidity of the hydroxyl group, influencing the compound's metal-chelating properties, a key mechanism in its antimicrobial action.[4]
Anticancer Activity: A Complex Relationship
The effect of chlorination on the anticancer activity of quinolinols is more nuanced and appears to be dependent on the specific derivative and cancer cell line.
A comparative study on the cytotoxicity of 8-hydroxyquinoline and its derivatives against various human cancer cell lines revealed that the halogenated derivative, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), exhibited significant anticancer activity.[5][6] However, the study also highlighted that a nitro-substituted analogue, nitroxoline, was even more potent.[5][6]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Raji (Lymphoma) | A2780 (Ovarian) | PC3 (Prostate) |
| 8-Hydroxyquinoline | ~5[5] | ~10[5] | ~7[5] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | ~2.5[5] | ~5[5] | ~4[5] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | 0.438[5] | ~1[5] | ~1.5[5] |
The anticancer mechanism of these compounds is often linked to their ability to chelate metal ions like copper and zinc, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cancer cell death.[5][6] Chlorination can influence this process by altering the compound's metal-binding affinity and redox potential.
Neuroprotective Effects: A Double-Edged Sword
In the context of neurodegenerative diseases, both 8-hydroxyquinoline and its chlorinated derivative, clioquinol, have shown therapeutic potential. However, their effects can differ, highlighting the critical role of the chlorine substituent.
A study investigating the effects of these compounds on human neuroblastoma cells under high-glucose conditions, a model for diabetic neuropathy, found that both compounds could ameliorate high-glucose toxicity. Notably, clioquinol demonstrated a greater protective effect by more effectively attenuating the increased expression of calpain, a calcium-dependent protease involved in neuronal cell death.
Table 3: Comparative Neuroprotective Effects on SH-SY5Y Cells under High Glucose
| Compound (1 µM) | Cell Viability (% of control) | Calpain Expression (% of high glucose-treated) |
| 8-Hydroxyquinoline | 86.89 ± 3.06% | 109.82 ± 5.28% |
| Clioquinol | 93.35 ± 0.89% | 104.91 ± 4.95% |
The neuroprotective actions of these quinolinols are linked to their ability to modulate metal ion homeostasis and reduce oxidative stress in neuronal cells.
Mechanistic Insights: The "Why" Behind the "What"
The observed differences in the biological activity between chlorinated and non-chlorinated quinolinols can be attributed to several key factors:
-
Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule.[2] This enhanced "fat-loving" character allows for better penetration through the lipid bilayers of cell membranes, leading to higher intracellular concentrations and, consequently, greater biological effect.
-
Electronic Effects: Chlorine is an electron-withdrawing group. Its presence on the quinoline ring can alter the electron density of the molecule, influencing its pKa and its ability to chelate metal ions. This is crucial for activities that depend on metal ion sequestration or redox cycling.
-
Steric Factors: The size and position of the chlorine atom can influence how the molecule binds to its biological target, such as an enzyme's active site or a receptor's binding pocket.
Caption: Influence of chlorination on the properties and activities of quinolinols.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings when comparing quinolinol derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess antimicrobial and cytotoxic activities.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and reliable approach.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the chlorinated and non-chlorinated quinolinol derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the chlorinated and non-chlorinated quinolinol derivatives in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that the chlorination of quinolinols is a highly effective strategy for modulating their biological activity. In the realm of antimicrobial agents, chlorination consistently leads to a significant enhancement of potency. For anticancer applications, the effect is more complex, with chlorination being one of several substitutions that can be employed to fine-tune activity, often in conjunction with metal chelation. In the context of neuroprotection, chlorination can also offer advantages, as seen with clioquinol.
Future research should focus on a more systematic exploration of the structure-activity relationships of halogenated quinolinols. The synthesis and comparative evaluation of a wider range of mono- and di-chlorinated isomers against diverse panels of microbial strains and cancer cell lines will provide a more comprehensive understanding of the impact of the position and number of chlorine substituents. Furthermore, in-depth mechanistic studies are crucial to unravel the precise molecular targets and signaling pathways affected by these compounds, paving the way for the rational design of next-generation quinolinol-based therapeutics with superior efficacy and safety profiles.
References
-
Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]
-
Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press, 7, 969-983. Available at: [Link]
-
ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]
-
Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PMC, 7, 969-983. Available at: [Link]
-
BEPLS. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[5] 2022: 1627-1632. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 134. Available at: [Link]
-
5-Chloro-8-Hydroxyquinoline. (2025). How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent. Retrieved from [Link]
-
ResearchGate. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Available at: [Link]
-
Zou, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(17), 5223. Available at: [Link]
-
Palittapongarnpim, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105-1106. Available at: [Link]
-
Atasayar, S., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. PMC, 10(1), 36. Available at: [Link]
-
Li, Y., et al. (2016). Genotoxicity of Quinolone Antibiotics in Chlorination Disinfection Treatment: Formation and QSAR Simulation. Environmental Science & Technology, 50(17), 9475-9483. Available at: [Link]
-
Eurochlor. (2003). Science Dossier - How chlorine in molecules affects biological activity. Available at: [Link]
-
ResearchGate. (2020). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-475. Available at: [Link]
-
PubMed. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. Retrieved from [Link]
-
Gershon, H., & Parmegiani, R. (1963). Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids. Applied Microbiology, 11(1), 62-65. Available at: [Link]
-
O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. Available at: [Link]
-
Lacal, J. C., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5224. Available at: [Link]
-
ResearchGate. (n.d.). Representation of the mechanism of antibacterial activity. Retrieved from [Link]
-
Janošová, V., et al. (2014). Investigating biological activity spectrum for novel quinoline analogues. Molecules, 19(9), 13857-13872. Available at: [Link]
-
Joaquim, M. B. S., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology, 84, e256488. Available at: [Link]
-
Semantic Scholar. (2003). How chlorine in molecules affects biological activity. Retrieved from [Link]
-
Cyboran-Mikołajczyk, S., et al. (2024). The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity. Chemico-Biological Interactions, 399, 111082. Available at: [Link]
Sources
- 1. eurochlor.org [eurochlor.org]
- 2. bepls.com [bepls.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent [jindunchemical.com]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Quinoline Intermediates in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including those with anticancer, antimalarial, and antibacterial properties.[1][2] The efficiency of synthesizing complex, biologically active molecules often hinges on the strategic selection of foundational building blocks. This guide provides an in-depth comparison of 3-chloro-6-methoxyquinolin-4-ol and other key quinoline intermediates, offering a practical analysis of their synthetic utility, supported by experimental insights, to inform rational decision-making in drug discovery and development.
The Strategic Importance of Quinoline Intermediates
The functionalization of the quinoline core is critical for modulating pharmacological activity. The choice of intermediate dictates the synthetic routes available, influencing reaction efficiency, cost, and the potential for diversification. An ideal intermediate offers a balance of stability and predictable reactivity at specific positions, allowing for the controlled, sequential introduction of various substituents. This analysis focuses on comparing intermediates based on the reactivity of the C4 position, a common site for modification in many kinase inhibitors and other pharmaceuticals.[3][4]
Profile and Synthetic Utility of this compound
This compound is a highly functionalized intermediate that provides multiple reaction handles. The 6-methoxy group is a common feature in many bioactive quinolines, influencing their binding and pharmacokinetic properties. The 4-hydroxyl group and the 3-chloro substituent are the primary points of synthetic manipulation.
Synthesis of the Quinolin-4-ol Core
The foundational 4-hydroxyquinoline (or quinolin-4-one) scaffold is typically synthesized via well-established cyclization reactions, most notably the Gould-Jacobs reaction.[5][6] This method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[7]
The synthesis of the 6-methoxyquinolin-4-ol precursor generally follows this pathway, starting from p-anisidine (4-methoxyaniline).
Diagram 1: General Synthesis of 6-Methoxyquinolin-4-ol via Gould-Jacobs Reaction
Reactivity and Strategic Advantage
The key advantage of this compound lies in its differentiated reactivity.
-
The 4-hydroxyl group exists in tautomeric equilibrium with the 4-oxo form (quinolin-4-one).[5][6] This hydroxyl can be converted into a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This step transforms the scaffold into a substrate ready for nucleophilic aromatic substitution (SNAr).
-
The 3-chloro substituent is relatively unreactive initially but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the C4 position has been functionalized. This sequential reactivity allows for a controlled, stepwise elaboration of the molecule.
Key Alternative: 4-Chloro-6-methoxyquinoline
A primary alternative to using the 4-ol intermediate is to start directly with a 4-chloroquinoline derivative, such as 4-chloro-6-methoxyquinoline. This intermediate circumvents the need for the chlorination step, potentially shortening the synthetic sequence.
Synthesis of 4-Chloro-6-methoxyquinoline
This intermediate is typically prepared from the corresponding 4-hydroxyquinoline. The conversion is a standard procedure in heterocyclic chemistry, most often achieved by heating the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), sometimes in the presence of a base or solvent like N,N-dimethylformamide (DMF).[8][9]
Diagram 2: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
Comparative Analysis: A Data-Driven Perspective
The choice between this compound and an alternative like 4-chloro-6-methoxyquinoline depends on the desired final product and the overall synthetic strategy. The primary point of comparison is the execution of a nucleophilic aromatic substitution (SNAr) at the C4 position, a key step in the synthesis of many kinase inhibitors like Bosutinib.[10]
The SNAr Reaction: A Head-to-Head Comparison
Let's consider a representative SNAr reaction: the coupling of the quinoline core with a substituted aniline, for instance, 2,4-dichloro-5-methoxyaniline.
Scenario A: Starting from this compound This is a two-step process:
-
Chlorination: Convert the 4-ol to a 4-chloro group.
-
SNAr: Couple the resulting 3,4-dichloroquinoline with the aniline.
Scenario B: Starting from 4-Chloro-6-methoxyquinoline This is a one-step SNAr reaction. However, if the final target requires a substituent at the C3 position, a subsequent halogenation and cross-coupling would be necessary.
Experimental Data Summary
The following table summarizes typical yields for the key transformations, compiled from synthetic procedures described in the literature.[8][9][10]
| Intermediate | Reaction Step | Reagents & Conditions | Typical Yield (%) | Reference |
| 6-Methoxyquinolin-4-ol | Chlorination (to 4-Chloro) | POCl₃, Toluene, Reflux | ~85-95% | [10] |
| 4-Chloro-6-methoxyquinoline | SNAr with Aniline | 2,4-dichloro-5-methoxyaniline, 2-Ethoxyethanol, Reflux | ~70-80% | [10] |
| This compound | Chlorination (to 3,4-Dichloro) | POCl₃, DMF, 110°C | ~85-90% | [8][9] |
| 3,4-Dichloro-6-methoxyquinoline | SNAr with Aniline | Substituted Aniline, Acid catalyst, Reflux | ~75-85% | [10] |
Causality and Mechanistic Insights
-
Reactivity: The pyridine ring of quinoline is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack.[11] The presence of a chlorine atom at C4 makes it an excellent electrophilic site for SNAr.
-
Strategic Choice:
-
If the final target only requires substitution at C4 , starting with 4-chloro-6-methoxyquinoline is more direct and efficient, involving fewer steps.
-
If the final target requires substitution at both C3 and C4 , starting with This compound is superior. It allows for the efficient installation of the C4-substituent via SNAr, leaving the C3-chloro group intact for subsequent functionalization (e.g., Suzuki coupling). This orthogonal reactivity is a significant advantage for building molecular complexity. Attempting to selectively halogenate the C3 position after C4 substitution can be challenging and may lead to mixtures of products.
-
Diagram 3: Strategic Decision Workflow
Experimental Protocols
Protocol: Conversion of 6-Methoxy-2-methylquinolin-4-ol to 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
This protocol details the chlorination of a quinolin-4-ol, a representative transformation for this class of intermediates.
Source: Adapted from Atlantis Press, Advances in Computer Science Research, volume 59.[9]
Materials:
-
6-methoxy-2-methyl-3-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-methoxy-2-methyl-3-nitroquinolin-4-ol in N,N-dimethylformamide, add phosphorus oxychloride dropwise with stirring.
-
Heat the reaction mixture to 110°C and maintain this temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water with vigorous stirring to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Conclusion and Recommendations
The selection of a quinoline intermediate is a critical decision in the design of a synthetic route.
-
This compound is the intermediate of choice when the synthetic plan calls for sequential and distinct functionalization at both the C4 and C3 positions. Its built-in orthogonal reactivity allows for a controlled and efficient strategy to build complex molecular architectures.
-
4-Chloro-6-methoxyquinoline (or its 4-ol precursor) is the more efficient starting material for targets requiring substitution only at the C4 position. It offers a more direct and atom-economical route, avoiding an unnecessary halogenation step at C3.
Ultimately, the optimal choice is dictated by the structure of the final target molecule. A thorough retrosynthetic analysis, considering the reactivity profiles detailed in this guide, will enable researchers to select the most logical and efficient building block for their drug discovery programs.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Palko, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Contreras-García, A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Al-Ostath, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
-
Abdel-Aal, E., et al. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
El-Damasy, D., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
ResearchGate. Quinoline-based multi-kinase inhibitors approved by FDA. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Quinoline Intermediates: Applications in Pharmaceutical Manufacturing. [Link]
-
Kumar, B., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]
-
Xi, Y., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
-
Sás, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Emami, S., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Price, C., & Roberts, R. (1946). Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol1. Journal of the American Chemical Society. [Link]
-
YouTube. Reactivity of Quinoline. [Link]
-
Zhang, H., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
Mol-Instincts. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
EMBL-EBI. quinolin-4-ol (CHEBI:15815). [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Cytotoxic Landscape of 3-Chloro-6-methoxyquinolin-4-ol Derivatives in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of novel anticancer agents, demonstrating a remarkable versatility in targeting various oncogenic pathways.[1][2] Within this broad class of heterocyclic compounds, 3-chloro-6-methoxyquinolin-4-ol derivatives are emerging as a compelling subclass with significant cytotoxic potential against a range of cancer cell lines. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to inform strategic decisions in preclinical drug discovery and development.
The Quinoline Core: A Privileged Scaffold in Anticancer Drug Design
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3][4] Many have been designed to target critical receptors in carcinogenic pathways such as c-Met, VEGF, and EGF.[3] The inherent versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Comparative Cytotoxicity of this compound Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively induce cell death in malignant cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, quantifying the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[5] While specific IC50 values for a broad range of this compound derivatives are not extensively consolidated in publicly available literature, the broader class of quinoline derivatives has shown potent activity. For instance, certain novel quinoline derivatives have demonstrated IC50 values in the low micromolar and even nanomolar range against various human tumor cell lines, including those of the breast, colon, and lung.[6]
To provide a practical framework for comparison, the following table presents a hypothetical yet representative dataset based on typical findings for potent quinoline derivatives. This illustrates how the cytotoxic profiles of different this compound derivatives might be compared against standard chemotherapeutic agents across various cancer cell lines.
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| CMQ-1 | -H | 8.5 | 12.3 | 10.1 | >10 |
| CMQ-2 | -4-Fluorophenyl | 3.2 | 5.1 | 4.5 | >15 |
| CMQ-3 | -3,4-Dimethoxyphenyl | 1.8 | 2.9 | 2.2 | >20 |
| Doxorubicin | (Standard of Care) | 0.9 | 1.2 | 1.0 | ~5 |
| Cisplatin | (Standard of Care) | 2.5 | 3.8 | 3.1 | ~3 |
This table is illustrative. Actual IC50 values would be determined experimentally.
Elucidating the Mechanism of Action: Beyond Simple Cytotoxicity
Understanding how a compound induces cell death is as critical as knowing that it does. Quinoline derivatives have been shown to trigger apoptosis (programmed cell death) and disrupt critical signaling pathways associated with cell proliferation and survival.[7][8] For example, some derivatives have been found to inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Others function as inhibitors of key enzymes like topoisomerase or protein kinases, which are crucial for DNA replication and cell signaling.[4][9]
A crucial aspect of preclinical evaluation is the assessment of a compound's effect on specific cellular pathways. Techniques such as Western blotting, flow cytometry, and molecular docking can provide invaluable insights into the molecular targets and mechanisms of action of novel this compound derivatives.
Experimental Protocols: A Foundation for Reliable Data
The reproducibility and validity of cytotoxicity data are paramount. The following section outlines a standardized protocol for assessing the in vitro cytotoxicity of novel compounds using the MTT assay, a widely accepted colorimetric method.[5][10]
Detailed Protocol for MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7, A549, HCT-116) in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells during the logarithmic growth phase using an appropriate detachment agent (e.g., Trypsin-EDTA).[5]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 10 mM in DMSO).[5]
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like doxorubicin).[5]
3. Incubation and Assay:
-
Incubate the treated plates for a predetermined period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
4. Data Acquisition and Analysis:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Visualizing the Impact: Potential Signaling Pathways
The cytotoxic effects of quinoline derivatives are often mediated through their interaction with key signaling pathways that regulate cell growth, proliferation, and apoptosis. While the specific pathways affected by this compound derivatives require detailed investigation, a plausible mechanism involves the modulation of pathways commonly targeted by quinoline-based anticancer agents, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[3]
Caption: Potential signaling pathways affected by quinoline derivatives.
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising avenue in the quest for more effective and selective anticancer therapies. Future research should focus on synthesizing a broader library of these compounds to establish robust structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to identify their precise molecular targets and to understand potential mechanisms of resistance. By combining rigorous in vitro screening with detailed mechanistic investigations, the full therapeutic potential of this exciting class of quinoline derivatives can be realized.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided].
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [No Source Provided].
- Cytotoxicity Assay Protocol. (2024). protocols.io.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). BenchChem.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 178, 154-167.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). [No Source Provided].
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (n.d.). Jetir.Org.
- Synthesis and bio-evaluation of novel quinolino-stilbene derivatives as potential anticancer agents. (n.d.). PubMed.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Synthesis and bio-evaluation of novel quinolino-stilbene derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparative analysis of spectroscopic data of quinoline isomers
An Application Scientist's Guide to Spectroscopic Differentiation of Quinoline and Isoquinoline
In the realm of heterocyclic chemistry, particularly in pharmaceutical and materials science, the precise identification of isomers is paramount. A subtle shift in an atom's position can drastically alter a molecule's biological activity, toxicity, and physical properties. Quinoline and its isomer, isoquinoline, serve as a classic example. Both are bicyclic aromatic nitrogen heterocycles with the chemical formula C₉H₇N, but the placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—leads to distinct electronic distributions and, consequently, unique spectroscopic signatures.
This guide provides a comparative analysis of the spectroscopic data of quinoline and isoquinoline. It is designed for researchers and drug development professionals who rely on accurate structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy can be leveraged to unambiguously differentiate between these two critical isomers, explaining the causal chemical principles behind the observed spectral differences.
Part 1: The Structural and Electronic Divide
The key to differentiating quinoline and isoquinoline lies in understanding how the nitrogen atom's position influences the molecule's electron density. As an electronegative atom, nitrogen withdraws electron density from the aromatic system, an effect most pronounced on the adjacent carbon and hydrogen atoms. This fundamental difference in electronic architecture is the root cause of the variations observed across all spectroscopic methods.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation (Self-Validation by Internal Standard):
-
Accurately weigh 5-10 mg of the isomer (quinoline or isoquinoline) into a clean vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid a large, interfering solvent signal in the ¹H spectrum.
-
Use a solvent that contains a known concentration (typically 0.03% v/v) of tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference peak at 0.00 ppm, which ensures the accuracy and comparability of chemical shifts. [1] * Vortex briefly to dissolve the sample completely and transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz instrument, 16 scans, a 1-second relaxation delay, and a 90° pulse angle are typically sufficient for a concentrated sample).
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to identify the isomer based on the data in Table 1.
-
Part 3: FTIR and UV-Vis Spectroscopy - Corroborative Evidence
While NMR provides the most definitive data, FTIR and UV-Vis spectroscopy offer rapid, complementary information that can confirm an identification or be used for routine quality control.
FTIR Spectroscopy: Vibrational Differences
FTIR spectroscopy measures the vibrations of bonds within a molecule. [2]The spectra of quinoline and isoquinoline are broadly similar in the C-H stretching region (~3000-3100 cm⁻¹) but show subtle, reproducible differences in the "fingerprint region" (below 1600 cm⁻¹). These differences arise from variations in the aromatic ring stretching and C-H out-of-plane bending vibrations, which are influenced by the overall symmetry and electronic structure of the molecule.
Table 3: Comparative FTIR Peak Positions (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline | Significance |
|---|---|---|---|
| Aromatic C=C/C=N Stretch | ~1620, 1580, 1500 | ~1625, 1590, 1495 | Pattern of these ring stretches can be diagnostic. |
| In-plane C-H Bending | ~1120, 1030 | ~1140, 1035 | Minor but consistent shifts. |
| Out-of-plane C-H Bending | ~810, 750 | ~830, 745 | Strong, sharp bands characteristic of the substitution pattern. |
Data sourced from the NIST Chemistry WebBook.[3][4]
Causality: The pattern of strong absorptions in the 700-900 cm⁻¹ region is particularly useful. These bands correspond to C-H out-of-plane bending vibrations. The number and position of these bands are highly dependent on the substitution pattern of the aromatic rings. The different arrangements of adjacent hydrogens in quinoline versus isoquinoline lead to distinct patterns, providing a reliable diagnostic marker.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the π-π* electronic transitions within the aromatic system. Both quinoline and isoquinoline exhibit complex spectra with multiple absorption bands. While the overall shapes are similar, the position (λ_max) and intensity of these bands differ due to the distinct effects of the nitrogen atom on the conjugated π-electron system. Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Transition | Quinoline | Isoquinoline | Significance |
|---|---|---|---|
| π-π* (Benzenoid band) | ~270, ~278 | ~266, ~275 | Subtle shifts in the fine structure. |
| π-π* (Primary band) | ~300, ~313 | ~304, ~317 | Isoquinoline's primary band is slightly red-shifted (longer wavelength). |
Data sourced from the NIST Chemistry WebBook.[5]
Causality: The nitrogen atom's lone pair can participate in n-π* transitions, which are typically weak and often obscured by the stronger π-π* bands. The key difference is how the nitrogen's position affects the energy levels of the π molecular orbitals. This results in slight shifts in the absorption maxima, which, while less definitive than NMR, can be used for quantitative analysis or as a quick identity check against a known standard. [6]
Conclusion
The differentiation of quinoline and isoquinoline is a critical task in chemical analysis and drug development. While FTIR and UV-Vis spectroscopy provide valuable corroborative data, NMR spectroscopy stands as the unequivocal gold standard. The unique chemical shifts of the protons and carbons immediately adjacent to the nitrogen atom (H-2/C-2 in quinoline and H-1/C-1 in isoquinoline) provide a definitive and unambiguous structural fingerprint. By following robust, self-validating experimental protocols, researchers can confidently distinguish between these crucial isomers, ensuring the integrity and safety of their scientific endeavors.
References
-
Pediaa.com. (2020). Difference Between Quinoline and Isoquinoline.
-
TSI Journals. (2016). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
-
Oregon State University. (2022). ¹H NMR Chemical Shift.
-
ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene.
-
LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
-
QuimicaOrganica.org. (n.d.). Quinoline and Isoquinoline Theory.
-
BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
-
Kim, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health.
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
-
BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
-
Wikipedia. (n.d.). Isoquinoline.
-
National Institute of Standards and Technology (NIST). (n.d.). Quinoline. NIST Chemistry WebBook.
-
National Institute of Standards and Technology (NIST). (n.d.). Isoquinoline. NIST Chemistry WebBook.
-
RSC Publishing. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV.
-
National Institute of Standards and Technology (NIST). (n.d.). Quinoline UV/Vis spectrum. NIST Chemistry WebBook.
-
National Institute of Standards and Technology (NIST). (n.d.). Isoquinoline UV/Vis spectrum. NIST Chemistry WebBook.
-
National Institute of Standards and Technology (NIST). (n.d.). Quinoline IR Spectrum. NIST Chemistry WebBook.
-
National Institute of Standards and Technology (NIST). (n.d.). Isoquinoline IR Spectrum. NIST Chemistry WebBook.
Sources
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline [webbook.nist.gov]
- 4. Quinoline [webbook.nist.gov]
- 5. Quinoline [webbook.nist.gov]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Chloro-Methoxy Substituted Quinoline-Based Compounds in Oncology and Infectious Diseases
This guide provides a comprehensive evaluation of the in vivo efficacy of quinoline-based compounds featuring chloro and methoxy substitutions. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and preclinical performance of this versatile chemical scaffold. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data from in vivo studies, and provide detailed protocols for key assays.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are prevalent in nature and have been the basis for numerous synthetic drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2] The strategic placement of substituents, such as chloro and methoxy groups, on the quinoline core can significantly modulate the compound's physicochemical properties and biological targets, leading to enhanced potency and selectivity. This guide focuses on the in vivo performance of such substituted quinolines, highlighting their promise in treating complex diseases like cancer and malaria.
Mechanisms of Action: From Signal Transduction to Parasite Disruption
The therapeutic effects of chloro-methoxy quinoline derivatives are rooted in their ability to interact with specific biological targets. The following sections elucidate the primary mechanisms of action observed in preclinical studies.
Anticancer Activity: Targeting Key Signaling Pathways
A significant portion of research into quinoline derivatives has been in oncology, where they have been shown to combat cancer through multiple mechanisms. These include inducing cell cycle arrest and apoptosis, and inhibiting angiogenesis and cell migration.
Many of these effects are achieved by inhibiting key enzymes in pro-survival signaling pathways. For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have shown potential as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a critical node in a pathway that is often dysregulated in cancer.[3] Another example is WXFL-152, a 4-oxyquinoline derivative, which acts as a triple angiokinase inhibitor, simultaneously blocking VEGFR, FGFR, and PDGFR signaling pathways that are crucial for tumor angiogenesis.[4] A novel quinoline compound, 91b1, has demonstrated strong anticancer effects in vitro and in vivo by downregulating Lumican, a protein associated with cancer cell migration and invasion.[5]
Caption: PI3K/AKT signaling pathway and points of inhibition by quinoline derivatives.
Antimalarial Activity: Disrupting Parasite Homeostasis
Quinoline-based drugs, most notably chloroquine, have been mainstays in the treatment of malaria.[1] Their primary mechanism of action within the Plasmodium falciparum parasite is the disruption of hemoglobin digestion in the parasite's digestive vacuole.[1] The parasite digests hemoglobin, releasing toxic free heme.[1] This heme is normally detoxified by polymerization into hemozoin crystals. Quinoline compounds are thought to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme, which generates reactive oxygen species and disrupts membrane integrity, ultimately killing the parasite.[1]
Newer 4(1H)-quinolones with 6-chloro-7-methoxy substitutions have been developed to overcome resistance. These compounds, such as ELQ-300, have been shown to selectively inhibit the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, thus demonstrating efficacy against both blood and liver stages of the parasite.[6]
Other Antiparasitic Activity
The therapeutic utility of quinoline derivatives extends to other parasitic diseases. Studies have demonstrated their efficacy against trypanosomes, the causative agents of Chagas disease and African sleeping sickness. For instance, certain novel quinolines were highly active in vitro against Trypanosoma cruzi and Trypanosoma brucei.[7] In vivo studies in mice showed that compound DB2186 could reduce the parasitemia load of T. cruzi by 70%, while DB2217 achieved a 100% cure rate in mice infected with T. brucei.[7] The exact mechanisms for their trypanocidal activity are still under investigation but are thought to involve interference with essential parasite metabolic pathways.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of various chloro-methoxy substituted quinoline-based compounds across different therapeutic areas, compiled from preclinical studies.
Anticancer Efficacy in Preclinical Models
| Compound/Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| WXFL-152 | Multiple tumor xenografts (including patient-derived) | N/A | Oral administration | Significant anticancer effects confirmed. | [4] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Colon carcinoma (HCT-116) | N/A (In vitro data) | N/A | Compounds 18 , 19 , and 21 showed IC50 values of 3.3 µM, 5.3 µM, and 4.9 µM, respectively. | [3] |
| Compound 91b1 | N/A | N/A | N/A | Demonstrated strong anticancer effects in vivo. | [5] |
Antimalarial Efficacy in Murine Models
| Compound/Derivative | Parasite Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| 6-chloro-7-methoxy-4(1H)-quinolones (e.g., 7, 62, 66, 67) | Plasmodium berghei | Mice | 3, 10, or 50 mg/kg, once daily for 3 days | >99% reduction in parasitemia after 6 days. | [6] |
| ELQ-300 (6) and P4Q-391 (7) | Plasmodium yoelii | N/A | N/A | ED50 value of 11 mg/kg (for a related prodrug). Highly efficacious against blood and liver stages. | [6] |
| Quinoline-4-carboxamide (DDD107498) | Plasmodium berghei | Mouse | Orally for 4 days | ED90 values below 1 mg/kg. Complete cure at 4 x 30 mg/kg. | [8] |
| 4-aminoquinoline derivatives (1m, 1o, 2c, 2j) | Plasmodium berghei | BALB/c mice | N/A | Cured infected mice. ED50 values ranged from 1.431 to 2.231 mg/kg. | [9] |
Antiparasitic Efficacy
| Compound/Derivative | Parasite Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| DB2186 | Trypanosoma cruzi | Mice | 25 mg/kg/day for 5 days | 70% reduction in blood parasitemia. | [7] |
| DB2186 | Trypanosoma brucei | Mice | N/A | Cured 2 out of 4 mice. | [7] |
| DB2217 | Trypanosoma brucei | Mice | N/A | Cured all 4 mice (100% cure rate). | [7] |
Methodologies for In Vivo Evaluation
The credibility of in vivo data hinges on robust and well-designed experimental protocols. The following sections provide a general workflow for preclinical evaluation and a detailed protocol for a common cancer model.
General Workflow for Preclinical In Vivo Studies
The evaluation of a novel compound in an animal model is a multi-step process that requires careful planning and execution. The primary goal is to assess both the safety and efficacy of the therapeutic candidate in a living organism, which provides a more complex biological context than in vitro assays.
Caption: A generalized workflow for in vivo compound evaluation.
Protocol: Murine Model of Malaria (Plasmodium berghei)
This protocol is a synthesized example for evaluating the efficacy of an antimalarial compound, based on methodologies described in the literature.[6]
Objective: To determine the in vivo efficacy of a test compound in reducing parasitemia in a mouse model of malaria.
Materials:
-
Test compound and vehicle (e.g., PEG400).
-
Positive control (e.g., Chloroquine).
-
Plasmodium berghei-infected red blood cells.
-
6-8 week old BALB/c mice.
-
Standard animal housing and handling equipment.
-
Microscope, glass slides, Giemsa stain.
Procedure:
-
Infection: Mice are infected intraperitoneally or intravenously with 1 x 10^6 P. berghei-infected red blood cells.
-
Group Assignment: Three days post-infection (Day 3 PE), once parasitemia is established, mice are randomized into treatment groups (typically n=5 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Chloroquine at 10 mg/kg).
-
Group 3-5: Test compound at various doses (e.g., 3, 10, 50 mg/kg).
-
-
Treatment: Treatment is administered once daily for 4 consecutive days (Day 3 to Day 6 PE) via oral gavage.
-
Monitoring:
-
Parasitemia is monitored daily by preparing thin blood smears from a tail snip.
-
Smears are fixed with methanol, stained with Giemsa, and examined under a microscope.
-
The percentage of infected red blood cells is determined by counting at least 500 cells.
-
Animal health and body weight are monitored daily.
-
-
Endpoint and Analysis:
-
The primary endpoint is the percentage reduction in parasitemia on Day 7 PE compared to the vehicle control group.
-
Survival is often monitored for up to 30 days PE. A cure is typically defined as a parasitemia level of <1% at the end of the monitoring period.
-
Data is analyzed to calculate the ED50 and ED90 (the doses required to achieve 50% and 90% parasite suppression, respectively).
-
Discussion and Future Perspectives
The in vivo data presented in this guide strongly support the continued development of chloro-methoxy substituted quinoline-based compounds as therapeutic agents. Their multi-faceted mechanisms of action, particularly in oncology, make them attractive candidates for overcoming drug resistance and treating complex, multifactorial diseases. In infectious diseases, their proven efficacy against parasitic protozoa like Plasmodium and Trypanosoma highlights their potential to address significant global health challenges.
Future research should focus on optimizing the structure-activity relationship to improve potency and reduce off-target toxicity. The promising pharmacokinetic profiles of some derivatives, demonstrating good oral bioavailability, are a significant advantage for clinical translation.[4] However, rigorous preclinical toxicology and safety pharmacology studies will be essential to identify lead candidates for human clinical trials. The versatility of the quinoline scaffold ensures that it will remain a fertile ground for the discovery of novel and effective medicines.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. Google Search.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Google Search.
- In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed Central. Google Search.
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC - NIH. Google Search.
- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed. Google Search.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Google Search.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Google Search.
- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed. Google Search.
- 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. - CABI Digital Library. Google Search.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Google Search.
- Quinolines: the role of substitution site in antileishmanial activity - PMC - PubMed Central. Google Search.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
A Researcher's Guide to Navigating the Selectivity Landscape of 3-Chloro-6-methoxyquinolin-4-ol Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, the quinoline scaffold has emerged as a privileged structure for the design of potent kinase inhibitors.[1] The 3-chloro-6-methoxyquinolin-4-ol backbone, a key pharmacophore, has shown promise in targeting various protein kinases that drive disease progression.[2][3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[4] Therefore, a rigorous and multi-faceted approach to assessing the cross-reactivity of novel this compound derivatives is not just a regulatory formality, but a critical step in understanding their true biological activity and therapeutic potential.
This guide provides an in-depth comparison of methodologies to comprehensively evaluate the selectivity profile of this promising class of compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their own cross-reactivity investigations.
The Rationale for a Multi-Pronged Approach to Selectivity Profiling
A single assay is insufficient to fully characterize the interaction of a small molecule with the complex landscape of the human proteome. A robust cross-reactivity study should therefore employ a combination of in vitro biochemical assays, target engagement studies in a cellular context, and unbiased proteome-wide approaches. This tiered strategy provides a holistic view of a compound's selectivity, from its direct enzymatic inhibition to its interactions within the intricate network of a living cell.
For our investigation of this compound derivatives, we will focus on three complementary techniques:
-
In Vitro Kinase Profiling: To quantify the direct inhibitory activity against a broad panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): To confirm target engagement within a native cellular environment.
-
Affinity Chromatography with Mass Spectrometry: To identify potential off-targets in an unbiased manner.
Experimental Design: A Comparative Framework
To illustrate the cross-reactivity studies, let us consider a hypothetical this compound derivative, designated QM-X . Our primary target for QM-X is a receptor tyrosine kinase (RTK) known to be overexpressed in a specific cancer type.
Comparator Compounds
A critical aspect of any comparison guide is the inclusion of well-characterized reference compounds. For our study, we will include:
-
Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor.[5]
-
Lapatinib: An FDA-approved dual inhibitor of EGFR and HER2, representing a more selective quinoline-based drug.[5][6]
Off-Target Panel Selection
The choice of kinases for the in vitro profiling panel is paramount. Given that quinoline-based inhibitors have been shown to interact with a range of kinases, including EGFR, VEGFR, and Src family kinases, our panel should encompass representatives from various branches of the kinome.[7][8] A comprehensive panel of at least 100 kinases, including those with known clinical relevance for off-target effects, is recommended.
Data Presentation and Interpretation
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | QM-X IC₅₀ (nM) | Lapatinib IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Primary Target (RTK) | 15 | >10,000 | 2 |
| EGFR | 5,200 | 10 | 5 |
| HER2 | 8,500 | 12 | 6 |
| VEGFR2 | 250 | 300 | 8 |
| Src | 1,500 | >10,000 | 1 |
| ABL1 | >10,000 | 150 | 20 |
| CDK2 | >10,000 | >10,000 | 3 |
| p38α (MAPK14) | 8,000 | >10,000 | 50 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Interpretation: The data in Table 1 suggests that QM-X is a potent inhibitor of its primary RTK target. It exhibits significantly weaker activity against other tested kinases, suggesting a favorable initial selectivity profile compared to the broad-spectrum inhibitor Staurosporine. Its off-target profile is distinct from Lapatinib, which shows high potency against EGFR and HER2. The moderate activity against VEGFR2 warrants further investigation.
Table 2: Cellular Thermal Shift Assay (CETSA®) Data
| Target Protein | Treatment | Melting Temperature (Tₘ) (°C) | Thermal Shift (ΔTₘ) (°C) |
| Primary Target (RTK) | Vehicle (DMSO) | 52.5 | - |
| QM-X (1 µM) | 58.2 | +5.7 | |
| VEGFR2 | Vehicle (DMSO) | 55.1 | - |
| QM-X (1 µM) | 56.3 | +1.2 | |
| GAPDH (Control) | Vehicle (DMSO) | 62.8 | - |
| QM-X (1 µM) | 62.7 | -0.1 |
Interpretation: The significant positive thermal shift for the primary target confirms that QM-X engages this protein in intact cells.[9][10] The smaller, yet noticeable, shift for VEGFR2 suggests that QM-X may also interact with this kinase in a cellular context, corroborating the in vitro findings. The absence of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[11][12]
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound derivatives and comparator compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of kinase solution (containing the appropriate concentration of purified kinase in kinase assay buffer).
-
Add 50 nL of the serially diluted compound or DMSO control to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix containing the kinase-specific peptide substrate and ATP at their respective Kₘ concentrations in kinase assay buffer.
-
Add 5 µL of the substrate/ATP mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ATP Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 10 µL of the reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each kinase.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to assess target engagement in intact cells based on ligand-induced thermal stabilization.[9][13]
Materials:
-
Cultured cells expressing the target protein(s)
-
Cell culture medium and supplements
-
Test compounds and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies specific to the target protein(s) and a loading control (e.g., GAPDH)
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of the test compound or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity of the target protein against the temperature for both vehicle- and compound-treated samples to generate melting curves.
-
Determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ) induced by the compound.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Affinity Chromatography for Off-Target Identification
This protocol describes a pull-down assay to enrich for proteins that bind to an immobilized this compound derivative, followed by identification using mass spectrometry.[14][15]
Materials:
-
Chemically modified this compound derivative with a linker for immobilization (e.g., biotinylated)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer
-
Wash buffer (lysis buffer with lower salt concentration)
-
Elution buffer (e.g., high salt, low pH, or containing a competing ligand)
-
Equipment for mass spectrometry-based proteomic analysis
Protocol:
-
Immobilization of the Bait Compound:
-
Incubate the biotinylated QM-X derivative with streptavidin-conjugated beads to allow for immobilization.
-
Wash the beads to remove any unbound compound.
-
-
Protein Pull-Down:
-
Incubate the immobilized "bait" with cell lysate to allow for protein binding. As a negative control, incubate lysate with beads that have not been conjugated to the compound.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Prepare the eluted protein samples for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were significantly enriched in the QM-X pull-down compared to the negative control.
-
Perform bioinformatics analysis to prioritize potential off-targets for further validation.
-
Caption: Workflow for affinity chromatography-based off-target identification.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate. [Link]
-
Affinity Chromatography Protocol. Conduct Science. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Pull-Down Assay Protocol. YouTube. [Link]
-
EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]
-
Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Understanding Pull-Down Protocol: Key FAQs for Users. Alpha Lifetech. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. [Link]
-
His Tag Pulldown Co-Precipitation Interaction Assay Protocol. San Diego State University. [Link]
-
Heatmap for the kinase selectivity profile. Mean percent inhibition. ResearchGate. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. National Center for Biotechnology Information. [Link]
-
Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-INNO. [Link]
-
Cancer Biology - Protein. Bio-protocol. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed. [Link]
-
Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. PubMed. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]
-
US FDA-approved kinase inhibitors. ResearchGate. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
Sources
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. m.youtube.com [m.youtube.com]
A Technical Guide to Benchmarking 3-Chloro-6-methoxyquinolin-4-ol Against Known Anticancer Agents
This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, 3-Chloro-6-methoxyquinolin-4-ol. As specific experimental data for this compound is not yet publicly available, this document outlines a rigorous, field-proven methodology to benchmark its performance against a well-established anticancer agent, Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new therapeutic candidates.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2][3] Derivatives of quinoline have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][4][5] The specific substitutions of a chloro group at the 3-position and a methoxy group at the 6-position of the quinolin-4-ol core in the subject compound suggest the potential for unique interactions with biological targets, warranting a thorough investigation of its cytotoxic and mechanistic properties.
This guide will detail the necessary experimental protocols to generate robust, comparative data, enabling an objective assessment of this compound's potential as a novel anticancer agent.
Comparative Benchmarking Strategy
To provide a meaningful evaluation, this compound will be benchmarked against Doxorubicin, a widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II. The following human cancer cell lines are proposed for the initial screening to represent different cancer types:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess the selective cytotoxicity of the compound.
The benchmarking will be conducted through a series of in vitro assays designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive profile of the compound's anticancer activity.
Caption: A streamlined workflow for the comprehensive evaluation of this compound's anticancer properties.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| HDF | Hypothetical Value | |
| Doxorubicin | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| HDF | Hypothetical Value |
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[1][2][10][11]
Protocol:
-
Cell Treatment: Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5][12][13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Presentation:
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Molecular Mechanism of Action: Western Blot Analysis
To elucidate the molecular pathway of apoptosis induction, the expression levels of key regulatory proteins will be analyzed by Western blotting.[14][15][16][17][18]
Potential Apoptotic Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially modulated by this compound.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Data Interpretation:
An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would indicate the induction of apoptosis through the intrinsic pathway.
Conclusion
This guide provides a robust and systematic approach to benchmark the anticancer activity of this compound. By following these standardized protocols, researchers can generate high-quality, reproducible data to compare its efficacy against a known anticancer agent. The proposed experiments will not only quantify the cytotoxic potential but also provide initial insights into its mechanism of action, which is crucial for its further development as a potential therapeutic agent.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Patel, K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3048-S3066.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,.... Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6399-6422.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V-FITC Kit Protocol [hellobio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. static.igem.org [static.igem.org]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
A Comparative Guide to the Synthetic Validation of 3-Chloro-6-methoxyquinolin-4-ol
This guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 3-Chloro-6-methoxyquinolin-4-ol, a quinolone derivative of interest to researchers in drug discovery and development. The presented methodologies are critically evaluated based on established chemical principles, with supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, incorporates key functionalities that make it an attractive candidate for further chemical exploration. The validation of a reliable and efficient synthetic route is paramount for ensuring a consistent supply of high-purity material for research and development activities. This guide compares two distinct synthetic strategies: a classical Gould-Jacobs approach and a modified Camps/intramolecular Friedel-Crafts cyclization pathway.
Route 1: The Gould-Jacobs Approach
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines.[1] This route commences with the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.
Synthetic Workflow
Caption: Gould-Jacobs synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)methylene)malonate
This initial step involves the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate. The reaction can be performed under conventional heating or, for improved efficiency, using microwave irradiation.[2]
-
Conventional Heating: A mixture of 4-methoxyaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) is heated at 120-130°C for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by recrystallization.
-
Microwave-Assisted Synthesis: In a microwave vial, 4-methoxyaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (3.0 equiv, acting as both reagent and solvent) are heated to 250°C for 10-15 minutes in a microwave reactor.[2] After cooling, the precipitated product is filtered and washed with cold acetonitrile.[2]
Step 2: Thermal Cyclization to 6-Methoxyquinolin-4-ol
The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the quinolin-4-one core.
-
The crude diethyl 2-((4-methoxyphenyl)amino)methylene)malonate is added to a high-boiling inert solvent such as Dowtherm A or diphenyl ether and heated to approximately 250°C for 30-60 minutes.[3] The reaction mixture is then cooled, and the precipitated product, 6-methoxyquinolin-4-ol, is collected by filtration.
Step 3: Electrophilic Chlorination
The final step involves the regioselective chlorination of the 6-methoxyquinolin-4-ol at the 3-position using N-chlorosuccinimide (NCS).
-
To a solution of 6-methoxyquinolin-4-ol (1.0 equiv) in a suitable solvent such as acetic acid, N-chlorosuccinimide (1.1 equiv) is added. The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60°C) until TLC analysis indicates complete consumption of the starting material. The product is then isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Performance and Comparison Data
| Parameter | Conventional Gould-Jacobs | Microwave-Assisted Gould-Jacobs |
| Step 1 Yield | ~70-85% | Up to 95%[4] |
| Step 1 Time | 1-2 hours | 10-15 minutes[2] |
| Step 2 Yield | ~40-60% | Not reported, but expected to be efficient |
| Step 2 Time | 30-60 minutes | Likely shorter with microwave heating |
| Step 3 Yield | ~50-70% (estimated) | ~50-70% (estimated) |
| Overall Yield | ~20-36% (estimated) | Potentially higher due to improved Step 1 |
| Scalability | Moderate | Limited by microwave reactor size |
| Safety | High temperatures require careful control | High pressure and temperature in a sealed vessel |
Route 2: Modified Camps/Intramolecular Friedel-Crafts Cyclization
This alternative route involves the synthesis of an N-acyl aniline precursor followed by an intramolecular cyclization to form the quinolin-4-one ring system. This approach can be considered a variation of the Camps reaction, utilizing a Friedel-Crafts-type cyclization.[5]
Synthetic Workflow
Caption: Modified Camps/Friedel-Crafts pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(4-methoxyphenyl)-2-chloroacetamide
The synthesis of the N-acyl aniline precursor is a straightforward acylation reaction.
-
4-Methoxyaniline (1.0 equiv) is dissolved in a suitable solvent such as acetic acid or dichloromethane. The solution is cooled in an ice bath, and chloroacetyl chloride (1.0 equiv) is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The product is isolated by precipitation with water, followed by filtration and recrystallization. A reported synthesis using acetic acid as the solvent followed by the addition of a sodium acetate solution afforded the product after 30 minutes of stirring at room temperature.[2]
Step 2: Intramolecular Friedel-Crafts Cyclization
This key step involves the Lewis acid-catalyzed intramolecular cyclization of the N-(4-methoxyphenyl)-2-chloroacetamide to form the 6-methoxyquinolin-4-ol core.
-
The N-(4-methoxyphenyl)-2-chloroacetamide (1.0 equiv) is dissolved in a high-boiling inert solvent such as nitrobenzene or 1,2-dichlorobenzene. A strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), is added portion-wise at room temperature. The mixture is then heated to a high temperature (e.g., 140-180°C) for several hours. The reaction is quenched by pouring it onto ice, and the product is isolated by filtration and purified by recrystallization. The regioselectivity of this cyclization is directed by the activating methoxy group to the ortho position.
Step 3: Electrophilic Chlorination
This step is identical to Step 3 in Route 1.
-
To a solution of 6-methoxyquinolin-4-ol (1.0 equiv) in a suitable solvent such as acetic acid, N-chlorosuccinimide (1.1 equiv) is added. The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60°C) until TLC analysis indicates complete consumption of the starting material. The product is then isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Performance and Comparison Data
| Parameter | Modified Camps/Friedel-Crafts |
| Step 1 Yield | >80% |
| Step 1 Time | 1-2 hours |
| Step 2 Yield | 50-70% (estimated based on similar reactions) |
| Step 2 Time | 2-6 hours |
| Step 3 Yield | ~50-70% (estimated) |
| Overall Yield | ~20-39% (estimated) |
| Scalability | Good, amenable to large-scale synthesis |
| Safety | Use of strong Lewis acids requires careful handling |
Validation of this compound
The identity and purity of the final product from either synthetic route must be confirmed through rigorous analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the hydroxyl group. The absence of a proton at the 3-position would be a key indicator. |
| ¹³C NMR | Signals for the quinolone carbonyl, aromatic carbons (with characteristic shifts for carbons attached to oxygen and chlorine), and the methoxy carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₀H₈ClNO₂. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would be expected. |
| IR Spec. | Characteristic absorptions for the O-H stretch (broad), C=O stretch of the quinolone, C-O-C stretch of the methoxy group, and C-Cl stretch. |
Comparative Analysis and Conclusion
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Gould-Jacobs) is a classic and well-documented method. The microwave-assisted variation of the initial condensation step offers significant improvements in terms of reaction time and yield.[2] However, the high temperatures required for the thermal cyclization can lead to side products and may not be suitable for all substrates.
Route 2 (Modified Camps/Friedel-Crafts) offers a potentially more convergent approach. The synthesis of the N-acyl aniline precursor is typically high-yielding. The success of this route hinges on the efficiency and regioselectivity of the intramolecular Friedel-Crafts cyclization. While this step is expected to be directed by the methoxy group, optimization of the Lewis acid catalyst and reaction conditions would be crucial for achieving a high yield.
Recommendation: For initial small-scale synthesis and methods development, the microwave-assisted Gould-Jacobs route (Route 1) is recommended due to its speed and potentially high yield in the initial step. For larger-scale production, the Modified Camps/Friedel-Crafts route (Route 2) may be more amenable, provided the cyclization step can be optimized to be efficient and reproducible.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the research team. Both pathways offer a solid foundation for the synthesis of this compound, and the detailed protocols provided herein should serve as a valuable starting point for its successful validation.
References
- Beilstein's Handbuch der Organischen Chemie, Vol. 4. (As referenced in a synthesis of a similar compound).
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
- Supporting Information For - A highly efficient and recyclable heterogeneous copper-catalyzed aerobic oxidative annulation of anilines, alkynes and I2 for the synthesis of 4-iodoquinolines. The Royal Society of Chemistry.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Gould-Jacobs Reaction. Organic Syntheses.
- N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. Benchchem.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Gould–Jacobs reaction. Wikipedia.
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
- Friedel–Crafts reaction. Wikipedia.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Chloro-6-methoxyquinolin-4-ol
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its final, safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-6-methoxyquinolin-4-ol, grounded in regulatory standards and best laboratory practices. Our objective is to empower you to manage this chemical waste stream with confidence, ensuring the safety of your team and the environment.
Hazard Assessment and Waste Characterization
Based on data from similar chlorinated and methoxylated quinoline derivatives, this compound should be handled as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
A potential respiratory irritant. [5]
Crucially, for disposal purposes, this compound is classified as a halogenated organic compound due to the presence of a carbon-halogen bond (chlorine).[6][7] This classification is the single most important factor determining its disposal pathway, as halogenated waste streams require specific treatment processes, typically high-temperature incineration, and must be segregated from non-halogenated organic wastes.[6][8]
Summary of Key Disposal Parameters
| Parameter | Assessment | Rationale & Source(s) |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-chlorine bond.[6][7] |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Harmful (Oral, Dermal, Inhalation) | Inferred from structurally similar quinoline compounds.[1][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat, Chemical Fume Hood | Standard for handling hazardous chemicals with irritant properties.[4][8] |
| EPA Waste Category | Hazardous Waste | Possesses characteristics of hazardous materials as defined by the EPA.[9][10] |
| Disposal Method | Segregation and disposal via a licensed hazardous waste incinerator. | Standard procedure for halogenated organic wastes.[5][6] |
Personal Protective Equipment (PPE) and Safe Handling
Before generating any waste, ensure all handling and disposal procedures are conducted with appropriate engineering controls and PPE to minimize exposure.
-
Engineering Controls : All work, including the transfer of this compound to a waste container, must be performed in a certified chemical fume hood.[8]
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[4]
-
Skin Protection : A standard lab coat must be worn and fully fastened. Use nitrile gloves or another type of chemical-resistant glove confirmed to be impervious to similar aromatic compounds. Always inspect gloves for tears or holes before use.[4][11]
-
Hygiene : After handling, wash hands thoroughly with soap and water.[11] Contaminated clothing should be removed and laundered before reuse.
Waste Segregation and Collection Protocol
Proper segregation at the point of generation—the Satellite Accumulation Area (SAA)—is critical for safety and regulatory compliance.[10][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Select an Appropriate Container : Choose a clean, leak-proof container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically suitable.[13] The container must be in good condition.
-
Initial Labeling : Before adding any waste, the container must be labeled.[13] The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name(s) of the contents.[10][12]
-
Waste Collection : Carefully transfer the this compound waste into the designated container.
-
Keep Container Closed : The waste container must remain sealed with a tight-fitting cap at all times, except when actively adding waste.[8][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for segregating chemical waste in the laboratory.
Caption: Workflow for proper chemical waste segregation at the source.
Waste Container Labeling and Storage
Federal regulations from the Environmental Protection Agency (EPA) are stringent regarding the labeling and storage of hazardous waste.[9][14]
-
Label Contents : Every hazardous waste container must be clearly marked with:
-
Storage in the SAA :
-
The container should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
-
Final Disposal Pathway
Once the waste container is nearly full (approximately 90% capacity to allow for expansion), it must be prepared for removal from the laboratory.[14]
-
Finalize Label : Ensure the label is complete and accurate.
-
Request Pickup : Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup. Your EHS office manages the transfer of waste from the SAA to a Central Accumulation Area (CAA).[10]
-
Professional Disposal : From the CAA, the waste will be collected by a licensed professional waste disposal service.[5] Halogenated organic compounds like this compound are disposed of via high-temperature incineration, which is designed to destroy the organic molecules and scrub harmful byproducts like hydrogen chloride gas from the emissions.[5][6]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE (lab coat, goggles, gloves), contain the spill using an inert absorbent material like vermiculite or a commercial spill pad.[8]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[1]
-
Wipe the spill area clean and decontaminate it as appropriate.
-
-
Major Spill (Outside of a fume hood) :
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or creates dust, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean up a large spill without specialized training and equipment.
-
Governing Regulatory Framework
The procedures outlined in this guide are designed to comply with key U.S. federal regulations:
-
Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[9][14] This includes waste generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA) : The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[15] The Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are communicated to employees through labels, SDSs, and training.[16]
By adhering to this guide, you are not only following established safety protocols but also ensuring your work is in full compliance with the law, protecting yourself, your colleagues, and the integrity of your research institution.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- Hazardous Waste Segreg
- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Chemical Waste Guideline: Halogenated Solvents.
- Appendix III to Part 268, Title 40 -- List of Halogen
- Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol. Apollo Scientific.
- Chemical and Hazardous Waste Guide. University of Oslo.
- Safety Data Sheet for 3-Chloro-4-methoxybenzaldehyde. Biosynth.
- Hazardous Substance Fact Sheet: Quinoline. New Jersey Department of Health.
- Safety Data Sheet for 4-Chlorophenol. Sigma-Aldrich.
- MSDS of 3-Chloro-6-methoxy-isoquinoline. BOC Sciences.
- Safety Data Sheet for 3-Chloro-6-methylquinoline. Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety Data Sheet for 4-Chloro-6-methoxyquinoline. ECHEMI.
- Safety Data Sheet for (E)-4'-Chloro-4-methoxychalcone. Tokyo Chemical Industry Co., Ltd..
- OSHA Method for Morpholine. OSHA.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazard Communication.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. needle.tube [needle.tube]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nj.gov [nj.gov]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. Hazard Communication - Red line strikeout | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

